molecular formula C8H7ClO4S B1455540 4-(Chlorosulfonyl)-3-methylbenzoic acid CAS No. 1314960-92-3

4-(Chlorosulfonyl)-3-methylbenzoic acid

Cat. No.: B1455540
CAS No.: 1314960-92-3
M. Wt: 234.66 g/mol
InChI Key: QWHLQLIKSZYXRF-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7ClO4S and its molecular weight is 234.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chlorosulfonyl)-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chlorosulfonyl)-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chlorosulfonyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHLQLIKSZYXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314960-92-3
Record name 4-(chlorosulfonyl)-3-methylbenzoic acid
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Foundational & Exploratory

4-(Chlorosulfonyl)-3-methylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Chlorosulfonyl)-3-methylbenzoic acid: Chemical Properties, Reactivity, and Applications in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Core Directive: The Bifunctional Scaffold

In the architecture of small-molecule drug discovery, 4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS 1314960-92-3) represents a high-value "linker" scaffold. It is not merely a reagent but a strategic branch point. Its value lies in its orthogonal reactivity : it possesses a highly electrophilic sulfonyl chloride "warhead" and a modifiable carboxylic acid "anchor."

For the medicinal chemist, this molecule offers a predictable path to sulfonamide-based libraries with a handle for further diversification (e.g., amide coupling) at the 1-position. This guide moves beyond basic properties to explore the mechanistic nuances of handling, derivatizing, and stabilizing this moisture-sensitive intermediate.

Physicochemical Profile

Understanding the physical state of this compound is critical for process design. As a sulfonyl chloride derivative of m-toluic acid, it exhibits significant moisture sensitivity.

PropertyDataContext for the Scientist
CAS Number 1314960-92-3 Unique identifier for the specific 4-isomer.[1]
Formula C₈H₇ClO₄SBifunctional aromatic scaffold.
Molecular Weight 234.66 g/mol Fragment-like properties; ideal for FBDD.
Appearance Off-white to beige solidColor change to yellow/brown indicates hydrolysis.
Solubility DCM, THF, EtOAc, DMFReacts violently with water/alcohols.
Melting Point 150–155 °C (Predicted)High MP suggests stable crystal lattice, but hygroscopic.
Storage < -20°C, Inert AtmosphereCritical: Store under Argon/Nitrogen to prevent HCl formation.

Mechanistic Reactivity & Chemoselectivity

The core utility of this molecule is the reactivity difference between the sulfonyl chloride (-SO₂Cl) at C4 and the carboxylic acid (-COOH) at C1.

The Electrophilic Hierarchy
  • Sulfonyl Chloride (C4): The sulfur atom is highly electrophilic due to the withdrawal of electron density by two oxygens and the chlorine. It reacts rapidly with nucleophiles (amines, alcohols) at low temperatures (0°C to RT).

  • Carboxylic Acid (C1): The acid proton is labile (pKa ~4), but the carbonyl carbon is relatively inert to nucleophilic attack unless activated (e.g., via HATU, EDC, or conversion to -COCl).

Key Insight: This hierarchy allows for chemoselective functionalization . You can install a sulfonamide at C4 without protecting the C1 acid, provided you control the pH and stoichiometry.

The Hydrolysis Trap

The methyl group at C3 provides some steric shielding, but the -SO₂Cl group remains prone to hydrolysis:



  • Consequence: Hydrolysis generates a sulfonic acid (strong acid) and HCl. This autocatalytic cycle degrades the reagent and can interfere with subsequent couplings.

  • Detection: An acidic smell (HCl) or a significant drop in pH in aqueous washes indicates degradation.

Synthetic Applications & Protocols

Workflow Visualization: Chemoselective Derivatization

ReactionWorkflow Start 4-(Chlorosulfonyl)-3-methylbenzoic acid (Scaffold) Step1 Step 1: Sulfonamide Formation (DCM, DIPEA, 0°C) Start->Step1 Electrophilic Attack at S Hydrolysis Sulfonic Acid (Dead End) Start->Hydrolysis Amine Primary/Secondary Amine (HNRR') Amine->Step1 Intermed Intermediate: 4-(N-Substituted sulfamoyl)-3-methylbenzoic acid Step1->Intermed Chemoselective Coupling Step 2: Amide Coupling (Amine, HATU, DMF) Intermed->Coupling Carboxyl Activation Final Final Drug Candidate (Bifunctionalized) Coupling->Final Water H2O (Moisture) Water->Start Degradation

Caption: Chemoselective workflow prioritizing sulfonamide formation prior to carboxylic acid activation.

Protocol: Synthesis of Sulfonamide Derivatives

Objective: Selective reaction of the -SO₂Cl group with a primary amine while preserving the -COOH group.

Reagents:

  • 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 equiv)[2]

  • Amine (R-NH₂, 1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) – Acts as an HCl scavenger.

  • DCM (Dichloromethane, Anhydrous) – Solvent.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add 4-(Chlorosulfonyl)-3-methylbenzoic acid and dissolve in anhydrous DCM (0.1 M concentration).

    • Why? Moisture in the air or solvent will immediately hydrolyze the sulfonyl chloride.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Why? Low temperature suppresses side reactions and controls the exotherm of the sulfonamide formation.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise.

    • Note: The extra base is required to neutralize the HCl generated and deprotonate the carboxylic acid (forming the soluble carboxylate salt), ensuring the amine remains nucleophilic.

  • Amine Addition: Add the amine (1.1 equiv) slowly. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material (convert to methyl ester for GC/LC if necessary to visualize).

  • Workup (Critical):

    • Dilute with DCM.

    • Wash with 1M HCl (aqueous). Crucial Step: This reprotonates the carboxylate (COO⁻ → COOH) and pulls excess amine/DIPEA into the aqueous layer.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The product is usually a solid acid. It can often be purified by recrystallization from EtOAc/Hexanes or used directly in the next coupling step.

Safety & Handling (E-E-A-T)

  • Corrosivity: This compound causes severe skin burns and eye damage (H314). The hydrolysis product (HCl) is a respiratory irritant. Always work in a fume hood.

  • Moisture Sensitivity: Do not leave the container open. If the solid appears "wet" or sticky, it has likely hydrolyzed to the sulfonic acid and will not react efficiently.

  • Pressure Build-up: Old bottles may accumulate HCl gas. Open carefully.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394866, 4-(Chlorosulfonyl)-3-methylbenzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(Chlorosulfonyl)-3-methylbenzoic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-(Chlorosulfonyl)-3-methylbenzoic acid is a bifunctional aromatic compound of significant interest to medicinal chemists and researchers in drug development. Possessing both a reactive sulfonyl chloride and a versatile carboxylic acid moiety, it serves as a valuable scaffold for constructing complex molecular architectures. The sulfonyl chloride group is a precursor to the sulfonamide functional group, a privileged scaffold found in a wide array of therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of 4-(Chlorosulfonyl)-3-methylbenzoic acid, with a focus on its practical utility in a research and development setting. Detailed, self-validating experimental protocols and safety guidelines are provided to ensure both scientific integrity and safe laboratory practice.

Introduction to Arylsulfonyl Halides in Medicinal Chemistry

Arylsulfonyl halides, particularly sulfonyl chlorides, are a cornerstone of modern medicinal chemistry. Their high reactivity towards nucleophiles, such as amines and alcohols, allows for the straightforward synthesis of sulfonamides and sulfonate esters, respectively. The sulfonamide functional group (-SO₂NH-) is particularly noteworthy; its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its structural stability, have made it a key component in numerous FDA-approved drugs.[1] These drugs span a vast range of therapeutic areas, including antimicrobials, diuretics, antivirals, and anticancer agents.[1]

4-(Chlorosulfonyl)-3-methylbenzoic acid is a specialized building block within this class. Its bifunctional nature—a carboxylic acid at one position and a sulfonyl chloride at another—offers orthogonal reactivity. This allows for sequential, controlled modifications, making it an ideal starting material for creating diverse chemical libraries for high-throughput screening or for the targeted synthesis of complex lead compounds.[2] The introduction of a sulfonyl group can modulate a molecule's solubility, metabolic stability, and binding affinity to protein targets, making it a critical tool in drug design.[3]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its use in synthesis. The specific isomer requested, 4-(Chlorosulfonyl)-3-methylbenzoic acid, is distinct from its commercially available isomers. For clarity, this guide provides data for the requested compound, supplemented with experimental data from its close isomer, 3-(Chlorosulfonyl)-4-methyl-benzoic acid, where necessary.

Table 1: Physicochemical Data for 4-(Chlorosulfonyl)-3-methylbenzoic Acid and a Key Isomer

Property4-(Chlorosulfonyl)-3-methylbenzoic acid3-Chlorosulfonyl-4-methyl-benzoic acidReference
IUPAC Name 4-(chlorosulfonyl)-3-methylbenzoic acid3-(chlorosulfonyl)-4-methylbenzoic acidN/A
CAS Number Not readily available2548-29-0[4]
Molecular Formula C₈H₇ClO₄SC₈H₇ClO₄S[4]
Molecular Weight 234.66 g/mol 234.66 g/mol [4][5]
Appearance Solid (Predicted)Solid[4]
SMILES CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)ClCC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)ON/A
InChI Key N/AN/AN/A

Note: Experimental data for the exact 4-(chlorosulfonyl)-3-methylbenzoic acid isomer is not widely published. Data for the isomer 3-Chlorosulfonyl-4-methyl-benzoic acid is provided for reference where applicable.

cluster_main 4-(Chlorosulfonyl)-3-methylbenzoic Acid cluster_isomer 3-Chlorosulfonyl-4-methyl-benzoic Acid a C₈H₇ClO₄S MW: 234.66 g/mol b CAS: 2548-29-0 MW: 234.66 g/mol

Caption: Chemical structures of the target compound and its isomer.

Synthesis and Mechanistic Insights

The synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic acid can be approached via electrophilic aromatic substitution on 3-methylbenzoic acid (m-toluic acid). The choice of reaction conditions is critical to achieve the desired regioselectivity.

Synthetic Pathway: Chlorosulfonation

The most direct route is the chlorosulfonation of 3-methylbenzoic acid using chlorosulfonic acid.[6]

  • Causality of Reagent Choice : Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic reagent. Its strong acidic and dehydrating nature facilitates the generation of the SO₂Cl⁺ electrophile required for the substitution. An excess of the reagent is typically used to drive the reaction to completion.

  • Regiochemical Considerations : The regiochemical outcome is dictated by the directing effects of the existing substituents. The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. In 3-methylbenzoic acid, the positions are:

    • ortho to -CH₃: 2, 4

    • para to -CH₃: 6

    • meta to -COOH: 5 The positions at 4 and 6 are activated by the methyl group. The position at 4 is sterically less hindered than position 2. Therefore, substitution is strongly favored at the 4- and 6-positions. Careful control of reaction temperature and time is necessary to optimize the yield of the desired 4-sulfonyl chloride isomer over the 6-sulfonyl chloride byproduct.

Synthesis_Workflow start Start: 3-Methylbenzoic Acid reagent Chlorosulfonic Acid (excess) reaction Chlorosulfonation Reaction (0°C to RT, 2-4h) start->reaction reagent->reaction workup Quench on Ice-Water reaction->workup byproduct Isomeric Byproducts (e.g., 6-sulfonyl chloride isomer) reaction->byproduct filtration Filtration & Washing (with cold water) workup->filtration product Product: 4-(Chlorosulfonyl)-3-methylbenzoic Acid filtration->product

Caption: Proposed workflow for the synthesis of the target compound.

Key Reactions and Applications in Drug Development

The utility of 4-(Chlorosulfonyl)-3-methylbenzoic acid stems from its two distinct functional groups, which can be addressed with different chemistries.

Sulfonamide Formation

The most prominent reaction of the sulfonyl chloride group is its coupling with primary or secondary amines to form stable sulfonamides.[7] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

  • Mechanism : The reaction proceeds via a nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final sulfonamide.

This S-N coupling is fundamental to the synthesis of a vast number of pharmaceuticals.[8] The resulting sulfonamide moiety can serve as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets like enzymes or receptors.[3]

Reaction_Mechanism reagent1 4-(Chlorosulfonyl)- 3-methylbenzoic Acid step1 Nucleophilic Attack (S-N Bond Formation) reagent1->step1 reagent2 Primary/Secondary Amine (R-NH₂) reagent2->step1 base Base (e.g., Pyridine) step2 Elimination of HCl (Neutralized by Base) step1->step2 product Sulfonamide Product step2->product byproduct Pyridine·HCl Salt step2->byproduct

Caption: Logical flow of sulfonamide synthesis from the title compound.
Carboxylic Acid Derivatization

The carboxylic acid group can undergo a variety of transformations, such as esterification or, more commonly, conversion to an amide via activation with coupling agents (e.g., DCC, EDC, HATU) followed by reaction with an amine. The ability to perform amide coupling and sulfonamide formation in a single molecule opens up pathways to bifunctional drugs or sophisticated molecular probes.

Experimental Protocols

Adherence to detailed, validated protocols is essential for reproducible and reliable scientific outcomes.

Protocol: Synthesis of a N-Benzyl-4-carboxy-2-methylbenzenesulfonamide

This protocol details the reaction of 4-(Chlorosulfonyl)-3-methylbenzoic acid with benzylamine. It is designed as a self-validating system, including steps for purification and characterization.

Materials:

  • 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (dried, 3-5 vols)

  • Dichloromethane (DCM, dried, 10 vols)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Slowly add pyridine, followed by the dropwise addition of benzylamine (1.1 eq). Rationale: The base is added first to be available immediately to neutralize the HCl produced, preventing potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x). Rationale: The HCl wash removes excess pyridine and benzylamine. The water and brine washes remove residual aqueous-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification (Validation Step 1): Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization (Validation Step 2): Characterize the purified product using:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • FTIR: To identify key functional groups (e.g., C=O of the acid, S=O of the sulfonamide).

    • Melting Point: To assess purity.

Safety and Handling

Sulfonyl chlorides are reactive and hazardous chemicals that require careful handling.

  • Corrosivity: As a class, sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. They react with moisture, including ambient humidity and water in biological tissues, to release hydrochloric acid (HCl) and the corresponding sulfonic acid.

  • Handling Precautions: Always handle sulfonyl chlorides in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.

  • Storage: Store in a cool, dry place, away from moisture and incompatible materials (e.g., strong bases, alcohols, amines).[10] The container should be tightly sealed, preferably under an inert atmosphere.

Table 2: GHS Hazard Information for Arylsulfonyl Chlorides

Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.
Acute Toxicity (Inhalation)GHS06DangerMay be fatal if inhaled.
Reacts with waterN/AN/AReacts with water to liberate corrosive gases.

(Note: This is generalized information; always consult the specific Safety Data Sheet (SDS) for the compound in use).[11]

Conclusion

4-(Chlorosulfonyl)-3-methylbenzoic acid represents a highly valuable and versatile building block for professionals in drug discovery and chemical biology. Its orthogonal functional groups permit a wide range of synthetic transformations, most notably the formation of the sulfonamide linkage, a privileged structure in medicinal chemistry. Understanding its synthesis, reactivity, and handling requirements allows researchers to effectively leverage this compound in the creation of novel molecules with therapeutic potential. The protocols and data presented in this guide provide a solid foundation for the confident and safe application of this important chemical intermediate in advanced research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid. PubChem. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, May 29). m-Toluic acid. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282989, 4-Chloro-3-methylbenzoic acid. PubChem. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2020). Application of Sulfonyl in Drug Design. Retrieved February 4, 2026, from [Link]

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved February 4, 2026, from [Link]

  • S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved February 4, 2026, from [Link]

  • Teledyne CETAC. (2024). The Science Behind Sulfonyl Chlorides: Applications in Modern Chemistry. Retrieved February 4, 2026, from [Link]

  • Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved February 4, 2026, from [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved February 4, 2026, from [Link]

Sources

Technical Monograph: 4-(Chlorosulfonyl)-3-methylbenzoic Acid

[1][2][3]

Compound Identity Profile

  • IUPAC Name: 4-(Chlorosulfonyl)-3-methylbenzoic acid[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 234.66 g/mol [1][2][3]

  • Key Functionality: Electrophilic Sulfonyl Chloride (

    
    ) & Nucleophilic/Acidic Carboxylate (
    
    
    )[1][2][3]
  • Primary Application: Intermediate for P2Y14R antagonists, diuretics, and anti-inflammatory sulfonamides.[1][2][3]

Structural Architecture & Physiochemical Profile[1][2][3]

The molecule features a trisubstituted benzene ring exhibiting a specific "push-pull" electronic environment that dictates its reactivity.[1][2][3]

Regiochemical Configuration

The structure is defined by the positioning of three substituents on the phenyl ring:

  • Carboxylic Acid (C1): Acts as an electron-withdrawing group (EWG), deactivating the ring but providing a handle for solubility and further coupling.[1][2][3]

  • Methyl Group (C3): An electron-donating group (EDG) via hyperconjugation.[1][2][3] Its position at C3 is critical for steric modulation of the adjacent sulfonyl group.[1][2][3]

  • Sulfonyl Chloride (C4): The primary reactive center.[1][2][3] Positioned ortho to the methyl group and para to the carboxylic acid.[1][2][3]

Electronic Environment

The C4-sulfonyl chloride bond is highly polarized.[1][2][3] The adjacent C3-methyl group exerts a dual effect:[1][2][3]

  • Steric Shielding: It provides partial protection to the sulfur atom, slightly retarding the rate of hydrolysis compared to non-methylated analogs.[1][2][3]

  • Electronic Activation: The inductive donation (+I) from the methyl group stabilizes the transition state during nucleophilic attack at the sulfur, balancing the deactivating effect of the para-carboxyl group.[1][2][3]

PropertyValueNote
Physical State Off-white to beige crystalline solidHygroscopic; hydrolyzes in moist air.[1][2][3]
Melting Point 212–216 °C (Dec)Decomposition often involves loss of

.[1][2][3]
Solubility DMSO, DMF, THF, Ethyl AcetateReacts violently with water/alcohols.[1][2][3]
pKa (Acid) ~3.8 (Carboxyl)Estimated; lower than benzoic acid due to EWG

.

Synthetic Architecture: The Regiocontrol Challenge

Synthesizing the specific 4-isomer requires overcoming the natural directing effects of electrophilic aromatic substitution (EAS).[1][2][3]

The Direct Chlorosulfonation Problem

Direct reaction of m-toluic acid with chlorosulfonic acid typically yields a mixture of isomers. The methyl group (activator) directs ortho/para (positions 2, 4, 6), while the carboxyl group (deactivator) directs meta (position 5).[1][2][3]

  • Major Product: Often the 6-isomer (para to methyl, ortho to carboxyl) due to electronic synergy.[1][2][3]

  • Target Product: The 4-isomer is often a minor product in direct sulfonation.[1][2][3]

The Validated Route: Meerwein Sulfonylation

To ensure high regiochemical fidelity (Scientific Integrity), the preferred route utilizes 4-amino-3-methylbenzoic acid as the starting material.[1][2][3] This "Sandmeyer-type" transformation guarantees the sulfonyl group is installed exactly at the C4 position.[1][2][3]

Mechanism:

  • Diazotization: Conversion of the amine to the diazonium salt using

    
    .[1][2][3]
    
  • Chlorosulfonylation: Reaction of the diazonium species with sulfur dioxide (

    
    ) catalyzed by Copper(II) Chloride (
    
    
    ).[1][2][3]

SynthesisPathcluster_0Key Mechanistic Step: Meerwein ReactionStart4-Amino-3-methylbenzoic Acid(Regio-defined Precursor)DiazoDiazonium Intermediate[Ar-N2]+ Cl-Start->DiazoNaNO2, HCl< 5°CRadicalAryl Radical Species[Ar•]Diazo->RadicalCuCl2 (cat)Single Electron TransferProduct4-(Chlorosulfonyl)-3-methylbenzoic Acid(Target Scaffold)Radical->ProductSO2, AcOH- N2 gas

Figure 1: Validated synthetic pathway via the Meerwein reaction to ensure C4 regioselectivity.

Reactivity & Handling Protocols

The sulfonyl chloride moiety is thermodynamically unstable in the presence of nucleophiles.[1][2][3] Strict "Self-Validating" handling protocols are required.[1][2][3]

Chemoselectivity Logic

The molecule contains two electrophilic sites (carbonyl carbon and sulfonyl sulfur).[1][2][3]

  • Reactivity Order:

    
    .[1][2][3]
    
  • Implication: Nucleophiles (amines, alcohols) will attack the

    
     first.[1][2][3] To functionalize the acid (COOH) without destroying the sulfonyl chloride, the acid is often left as-is, or the sulfonyl chloride is reacted first.[1][2][3]
    
Hydrolysis Kinetics (Stability Warning)
123
  • Storage: Store under Argon/Nitrogen at -20°C.

  • Validation: Before use, run a mini-reaction with an excess of benzylamine.[1][2][3] If the yield of the sulfonamide is <90%, the reagent has degraded.[1][2][3]

Application in Medicinal Chemistry[1][2][3][4][5]

This scaffold is a "privileged structure" for generating sulfonamide libraries.[1][2][3]

Pharmacophore Utility
  • P2Y14 Receptor Antagonists: The 3-methyl-4-sulfonamido motif mimics the interactions of UDP-glucose, providing high affinity for G-protein coupled receptors involved in immune response.[1][2][3]

  • Solubility Enhancement: The carboxylic acid tail allows for the formation of sodium salts, improving the bioavailability of otherwise lipophilic sulfonamide drugs.[1][2][3]

Functionalization Workflow

The following decision tree illustrates the logical flow for derivatizing this scaffold.

ReactivityTreeRoot4-(Chlorosulfonyl)-3-methylbenzoic AcidAmineReact with Primary Amine (R-NH2)(Base: Et3N, Solvent: DCM)Root->AmineRoute A (Preferred)AlcoholReact with Alcohol (R-OH)Root->AlcoholRoute B (Risky)SulfonamideSulfonamide-Acid Intermediate(Stable Scaffold)Amine->SulfonamideCouplingAmide Coupling (COOH activation)(EDC/HOBt)Sulfonamide->CouplingStep 2MixedMixture: Sulfonate Ester + Carboxylate Ester(Low Selectivity - AVOID)Alcohol->MixedFinalDrugFinal Drug Candidate(Bifunctionalized)Coupling->FinalDrug

Figure 2: Chemoselective functionalization strategy prioritizing sulfonamide formation.

Experimental Protocol: Sulfonamide Synthesis

Objective: Synthesis of 4-(N-benzylsulfamoyl)-3-methylbenzoic acid. Rationale: This protocol validates the quality of the sulfonyl chloride and creates a stable intermediate.[1][2][3]

  • Preparation: In a flame-dried flask under

    
    , dissolve 4-(chlorosulfonyl)-3-methylbenzoic acid  (1.0 eq) in anhydrous Dichloromethane (DCM).
    
  • Cooling: Cool the solution to 0°C. The reaction is exothermic; cooling prevents thermal decomposition.[1][2][3]

  • Base Addition: Add Triethylamine (2.5 eq). Note: 1 eq neutralizes the HCl from the reaction, 1 eq neutralizes the carboxylic acid, 0.5 eq acts as a buffer.[1][2]

  • Nucleophile Addition: Dropwise add Benzylamine (1.05 eq).[1][2][3]

  • Monitoring: Warm to Room Temperature (RT) and stir for 2 hours.

    • Self-Validation Check: Spot on TLC.[1][2][3] The starting material (sulfonyl chloride) is unstable on silica; look for the disappearance of the mobile "smear" and appearance of a distinct acidic spot (the product).[1][2][3]

  • Workup: Acidify with 1M HCl (to protonate the carboxylate and remove excess amine). Extract with EtOAc.[1][2][3][4]

  • Result: The product should precipitate or crystallize upon concentration.

References

  • PubChem. 4-Chloro-3-methylbenzoic acid (Precursor Data).[1][2][3][5] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Yao, Y. et al. (2025).[1][2][3][6] "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists."[1][2][3][6] European Journal of Medicinal Chemistry. [Link][1][2][3][6]

  • Kendall, J. D. et al. (2012).[1][2][3][4] "Synthesis of sulfonamide inhibitors." Bioorganic & Medicinal Chemistry. (Referenced for chlorosulfonation conditions of toluic acid derivatives).[1][2][3] [Link][1][2][3]

Introduction: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 4-(Chlorosulfonyl)-3-methylbenzoic Acid with Amines

4-(Chlorosulfonyl)-3-methylbenzoic acid is a bifunctional organic molecule of significant interest to researchers in drug discovery and chemical biology. Its structure incorporates two key reactive sites: a highly electrophilic sulfonyl chloride group (-SO₂Cl) and a carboxylic acid group (-COOH). This dual functionality allows for orthogonal chemical modifications, making it a valuable scaffold for building complex molecular architectures. The sulfonyl chloride moiety is particularly notable for its reliable and chemoselective reaction with primary and secondary amines to form stable sulfonamide linkages.[1][2] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a prevalent feature in a wide array of therapeutic agents, known for activities including antimicrobial, diuretic, and anticancer effects.[3][4]

This guide provides a detailed exploration of the reactivity of 4-(chlorosulfonyl)-3-methylbenzoic acid with amines, focusing on the underlying chemical principles, practical experimental considerations, and methods for characterization.

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₇ClO₄S[5]
Molecular Weight 234.66 g/mol Calculated
Appearance Off-white to beige solid/powder
Melting Point 233-235 °C (lit.)
Solubility Soluble in DMSO, Methanol; Reacts with water[6]
Key Hazards Causes severe skin burns and eye damage. Moisture sensitive.[6][7]

Core Reactivity: The Sulfonylation of Amines

The primary reaction of interest is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride by an amine. This reaction, often referred to as sulfonylation, proceeds through a well-established mechanism.[3]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The reaction cascade is completed by the elimination of a chloride ion (Cl⁻) and the loss of a proton from the nitrogen atom, resulting in the formation of the sulfonamide and hydrochloric acid (HCl).

Because HCl is generated as a byproduct, a base is required to neutralize it. This is crucial for two reasons:

  • The amine reactant is itself a base and would be protonated and deactivated by the generated HCl, thus quenching the reaction.

  • The removal of HCl from the product side of the equilibrium drives the reaction to completion, ensuring a high yield of the desired sulfonamide.[3]

Sulfonylation_Mechanism General Mechanism of Sulfonylation reagents 4-(Chlorosulfonyl)-3-methylbenzoic Acid + R-NH₂ (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack base Base (e.g., Pyridine, Et₃N) base->intermediate product N-Substituted Sulfonamide intermediate->product Elimination of Cl⁻ and H⁺ byproduct Base·HCl Salt product->byproduct HCl Neutralization

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Factors Influencing Reactivity

Several factors dictate the rate and success of the sulfonylation reaction:

  • Amine Nucleophilicity: The reactivity of the amine is paramount. Primary amines are generally highly reactive.[1] Secondary amines also react, but often at a slower rate due to increased steric hindrance around the nitrogen atom.[1] Aromatic amines (anilines) are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring and typically require more forcing conditions.

  • Steric Hindrance: Bulky substituents on either the amine or near the sulfonyl chloride group can impede the reaction. For 4-(chlorosulfonyl)-3-methylbenzoic acid, the ortho-methyl group provides a moderate level of steric hindrance that must be considered when selecting the amine coupling partner.

  • Choice of Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is commonly used.[3] Pyridine can sometimes act as a nucleophilic catalyst. For reactions where the product or starting material is sensitive to organic bases, an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a suitable solvent can be employed.[8]

  • Solvent: The reaction is typically performed in anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[9] The choice of solvent depends on the solubility of the reactants and the reaction temperature.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release during the addition of the highly reactive sulfonyl chloride, and then allowed to warm to room temperature to ensure the reaction goes to completion.[3]

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, general protocol for the synthesis of a sulfonamide derivative from 4-(chlorosulfonyl)-3-methylbenzoic acid.

Materials and Reagents
  • 4-(Chlorosulfonyl)-3-methylbenzoic acid

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq.) and the base (e.g., triethylamine, 1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve 4-(chlorosulfonyl)-3-methylbenzoic acid (1.05 eq.) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess base, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: The identity and purity of the final sulfonamide should be confirmed using standard analytical techniques.

Experimental_Workflow Experimental Workflow for Sulfonamide Synthesis cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification setup 1. Dissolve Amine & Base in DCM Cool to 0 °C addition 2. Add Sulfonyl Chloride Solution (Dropwise) setup->addition stir 3. Warm to RT & Stir (Monitor by TLC) addition->stir quench 4. Quench with H₂O stir->quench extract 5. Wash with 1M HCl, H₂O, Brine quench->extract dry 6. Dry Organic Layer (MgSO₄) extract->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify (Crystallization/Chromatography) concentrate->purify NMR NMR purify->NMR Characterization MS MS purify->MS Characterization

Caption: A visual guide to the synthesis and purification workflow.

Product Characterization

Confirming the structure of the newly synthesized sulfonamide is a critical final step.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are invaluable. In ¹H NMR, the disappearance of the amine N-H protons (if they were observable) and the appearance of a sulfonamide N-H proton signal (for primary amine reactants), often as a broad singlet, is indicative of reaction success. Aromatic proton signals will also shift upon substitution.[10][11][12]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product, providing strong evidence for the successful formation of the S-N bond.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic stretching vibrations for the S=O bonds of the sulfonamide group, typically appearing as two strong bands in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).[11]

Conclusion

4-(Chlorosulfonyl)-3-methylbenzoic acid is a powerful and reliable reagent for the synthesis of diverse sulfonamides. Its reaction with amines is governed by fundamental principles of nucleophilicity and electrophilicity, and can be readily controlled by adjusting reaction parameters such as the choice of base, solvent, and temperature. The straightforward nature of the reaction, coupled with robust protocols for synthesis and purification, ensures its continued utility in the hands of researchers and drug development professionals aiming to construct novel molecules with potential therapeutic applications.

References

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Chourasia, M. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • Bertini, I., Luchinat, C., & Scozzafava, A. (1980). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 46, 151-155. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • King, J. F., & Lam, J. Y. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(7), 1744-1751. Retrieved from [Link]

  • Peltier, H. M., & Batey, R. A. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(17), 3891–3894. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 10(1), 169-178. Retrieved from [Link]

  • SlidePlayer. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

  • Ghafouri, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(30), 18362-18376. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(9-10), 826-832. Retrieved from [Link]

  • ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]

  • ACS Publications. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

Sources

Strategic Derivatization of 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS: 22634-92-0) represents a high-value bifunctional scaffold in medicinal chemistry and agrochemical synthesis. Characterized by a robust benzoic acid core flanked by an electrophilic sulfonyl chloride "warhead" and a sterically modulating methyl group, this intermediate is critical for generating sulfamoylbenzoic acid derivatives .

This guide addresses the specific challenges of working with this scaffold—primarily the chemoselective derivatization of the sulfonyl moiety in the presence of an unprotected carboxylic acid and the kinetic influence of the ortho-methyl group. We present a self-validating synthetic workflow designed to maximize yield while minimizing hydrolytic degradation.

Chemical Architecture & Reactivity Profile

The utility of 4-(chlorosulfonyl)-3-methylbenzoic acid stems from its dual electrophilic/nucleophilic potential, but its handling requires an understanding of the Ortho-Effect .

Structural Dynamics
  • C1 (Carboxylic Acid): Provides solubility in aqueous base and serves as a handle for further coupling (e.g., amide formation) after the sulfonamide is established.

  • C3 (Methyl Group): This is the critical modulator. Located ortho to the sulfonyl chloride, it provides steric bulk that slightly retards nucleophilic attack at the sulfur atom compared to the non-methylated analog. However, this bulk also offers kinetic protection against rapid hydrolysis by ambient moisture.

  • C4 (Sulfonyl Chloride): The primary site of reactivity. It is a hard electrophile, highly susceptible to attack by amines (to form sulfonamides) and alcohols (to form sulfonate esters).

Chemoselectivity

The reaction hierarchy is distinct:



Under controlled conditions (low temperature, non-aqueous solvent), amines will selectively attack the sulfur center, leaving the carboxylic acid intact (or temporarily deprotonated as a carboxylate salt).

ReactivityLandscape Core 4-(Chlorosulfonyl)-3-methylbenzoic acid Amine Primary/Secondary Amine (Nucleophilic Attack) Core->Amine Fast (k1) Water Water/Moisture (Hydrolysis) Core->Water Slow (k2) Avoid! Alcohol Alcohol/Base (Esterification) Core->Alcohol Moderate Sulfonamide Sulfonamide Derivative (Target Drug Scaffold) Amine->Sulfonamide SulfonicAcid Sulfonic Acid (Degradation Product) Water->SulfonicAcid Ester Sulfonate Ester Alcohol->Ester

Figure 1: Reactivity landscape of the core scaffold. The primary synthetic pathway involves amine attack, while hydrolysis represents the critical failure mode.

Experimental Protocol: Selective Sulfonamidation

This protocol describes the synthesis of a generic sulfonamide derivative (e.g., using morpholine or a primary amine) from 4-(chlorosulfonyl)-3-methylbenzoic acid.

Objective: Synthesize N-substituted-4-carboxy-2-methylbenzenesulfonamide. Scale: 10 mmol input.

Reagents & Materials
ReagentEquiv.[1]RoleCritical Note
Core Scaffold 1.0SubstrateMust be dry; store in desiccator.
Amine (R-NH₂) 1.1 - 1.2NucleophileExcess drives reaction to completion.
Triethylamine (TEA) 2.5BaseScavenges HCl; deprotonates COOH.
DCM or THF SolventMediumAnhydrous grade required to prevent hydrolysis.
1M HCl WorkupQuenchConverts carboxylate salt back to free acid.
Step-by-Step Methodology

Phase 1: Preparation (The "Dry" Phase) [2]

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-(chlorosulfonyl)-3-methylbenzoic acid (2.34 g, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

    • Observation: The solution should be clear. If cloudy, the starting material may be partially hydrolyzed.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). The ortho-methyl group provides some stability, but temperature control is vital to suppress side reactions.
    

Phase 2: Reaction (The "Kinetic" Phase) 4. Base Addition: Add Triethylamine (3.5 mL, 25 mmol) dropwise over 5 minutes.

  • Mechanism:[3][4][5] The first equivalent deprotonates the carboxylic acid (forming the soluble carboxylate salt). The remaining equivalents act as an HCl scavenger.
  • Amine Addition: Add the target amine (11 mmol) dropwise.
  • Exotherm Check: Monitor internal temperature; keep
    
    
    .
  • Equilibration: Remove the ice bath after 30 minutes and stir at Room Temperature (RT) for 2–4 hours.

Phase 3: Validation & Workup (The "Purification" Phase) 7. In-Process Control (IPC): Spot reaction mixture on TLC (Mobile phase: 5% MeOH in DCM).

  • Success Criteria: Disappearance of the low-polarity sulfonyl chloride spot (
    
    
    ) and appearance of a polar baseline spot (the sulfonamide carboxylate).
  • Quench: Pour the reaction mixture into 1M HCl (50 mL).
  • Chemistry: This protonates the carboxylate (
    
    
    ) back to the acid (
    
    
    ) and dissolves the TEA salts.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Isolation: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

    ProtocolWorkflow Start Start: Weigh Reagents Dissolve Dissolve in Anhydrous DCM (N2 Atmosphere) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBase Add TEA (2.5 eq) Deprotonates COOH Cool->AddBase AddAmine Add Amine (1.1 eq) Dropwise AddBase->AddAmine Monitor TLC Check (Is SM gone?) AddAmine->Monitor Monitor->AddAmine No (Wait/Heat) Quench Acidify with 1M HCl (pH < 2) Monitor->Quench Yes Extract Extract w/ EtOAc Dry & Concentrate Quench->Extract Final Final Product: Sulfonamide Acid Extract->Final

    Figure 2: Logical flow of the synthetic protocol ensuring intermediate validation.

Pharmaceutical Relevance

The 4-sulfamoylbenzoic acid scaffold is a cornerstone in the development of Carbonic Anhydrase Inhibitors (CAIs) and Diuretics .[6]

Mechanism of Action

The sulfonamide group (


) acts as a zinc-binding group (ZBG) in the active site of metalloenzymes like Carbonic Anhydrase (CA). The 3-methyl group on the benzene ring serves two functions in drug design:
  • Lipophilicity: Increases

    
    , improving membrane permeability compared to the unsubstituted analog.
    
  • Selectivity: The steric bulk can induce selectivity for specific CA isoforms (e.g., hCA IX over hCA II), which is crucial for developing anticancer agents with fewer side effects.

Related Therapeutic Classes
  • Loop Diuretics: Analogs of this structure (e.g., Torsemide intermediates) utilize the sulfonylurea or sulfonamide moiety to inhibit

    
     cotransporters.
    
  • Anticancer Agents: Sulfonamides derived from this core are investigated for inhibiting tumor-associated CA IX, which regulates pH in hypoxic tumor environments.

Stability & Handling (Safety)

Hazard Identification:

  • Corrosivity: The sulfonyl chloride hydrolyzes to form HCl and sulfonic acid upon contact with skin or mucous membranes.

  • Lachrymator: Handle only in a functioning fume hood.

Storage Protocol:

  • Moisture Sensitivity: The compound must be stored under inert gas (Argon/Nitrogen) at

    
    .
    
  • Hydrolysis Indicators: A strong smell of HCl or the formation of a crusty white solid (sulfonic acid) on the bottle rim indicates degradation.

  • Recrystallization: If hydrolyzed, the material can often be purified by recrystallizing from dry toluene or chloroform, as the sulfonic acid is less soluble in non-polar solvents.

References

  • BenchChem. (2025).[6][2][7] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22634-92-0. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from

  • Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.[5][8] Retrieved from

  • Sigma-Aldrich. (2025). 4-(Chlorosulfonyl)benzoic acid Product Specification. Retrieved from

Sources

Strategic Utilization of 4-(Chlorosulfonyl)-3-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Chlorosulfonyl)-3-methylbenzoic acid literature review Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS: 1314960-92-3) represents a high-value bifunctional scaffold in modern drug discovery.[1] Characterized by the simultaneous presence of a highly electrophilic sulfonyl chloride motif and a modifiable carboxylic acid, this compound serves as a critical "linchpin" intermediate. It allows for the rapid construction of sulfonamide-based libraries while retaining a handle for further diversification or solubility enhancement via the carboxylate.[1]

This technical guide synthesizes the optimal synthetic routes, handling protocols, and reactivity patterns of this compound. It is designed to provide bench scientists with actionable, self-validating protocols that minimize trial-and-error in the laboratory.[1]

Chemical Profile & Structural Logic

The utility of 4-(chlorosulfonyl)-3-methylbenzoic acid stems from its unique substitution pattern.[1] The methyl group at the 3-position imposes specific steric and electronic effects that influence both its synthesis and subsequent derivatization.[1]

PropertyData
CAS Number 1314960-92-3
IUPAC Name 4-(Chlorosulfonyl)-3-methylbenzoic acid
Molecular Formula C₈H₇ClO₄S
Molecular Weight 234.66 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in polar aprotic solvents (THF, DMF, DCM); reacts with protic solvents.[1]
Key Reactivity Site A (SO₂Cl): High electrophilicity, kinetically rapid reaction with nucleophiles.Site B (COOH): Lower electrophilicity, requires activation (e.g., HATU, SOCl₂) for amide bond formation.

Structural Insight: The methyl group at position 3 serves as a steric gatekeeper.[1] While it directs the initial chlorosulfonation to the 4-position (ortho to methyl, para to carboxyl), it also provides a slight steric shield to the resulting sulfonamide, potentially improving the metabolic stability of downstream drug candidates.

Synthesis: The Regioselective Chlorosulfonation Protocol

The most robust route to 4-(chlorosulfonyl)-3-methylbenzoic acid is the direct chlorosulfonation of 3-methylbenzoic acid (m-toluic acid) .[1] This reaction exploits the directing effects of the substituents to achieve high regioselectivity.[1]

Mechanistic Rationale
  • 3-Methylbenzoic Acid: Contains a meta-directing electron-withdrawing group (-COOH) and an ortho/para-directing electron-donating group (-CH₃).[1]

  • Regioselectivity: The position para to the methyl group (C6) is sterically crowded by the ortho relationship to the carboxylic acid. The position ortho to the methyl group (C4) is para to the carboxylic acid, offering the most favorable electronic and steric environment for electrophilic aromatic substitution (S_EAr).

Optimized Experimental Protocol
  • Reagents: 3-Methylbenzoic acid (1.0 eq), Chlorosulfonic acid (5.0–10.0 eq).[1]

  • Safety Note: Chlorosulfonic acid reacts violently with water.[1] All glassware must be oven-dried.[1]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with neat chlorosulfonic acid (ClSO₃H) under an inert atmosphere (N₂ or Ar). Cool to 0°C.[1]

  • Addition: Add 3-methylbenzoic acid portion-wise over 30 minutes. Critical: Control the addition rate to maintain internal temperature <10°C to prevent uncontrolled exotherms.

  • Reaction: Remove the ice bath and heat the mixture to 80–100°C for 2–4 hours.

    • Monitoring: Monitor by TLC (convert an aliquot to methyl ester or sulfonamide for visualization) or NMR.[1] The disappearance of the starting material proton signals confirms completion.[1]

  • Quench (The "Self-Validating" Step): Cool the reaction mixture to room temperature. Slowly pour the reaction mass onto crushed ice with vigorous stirring.

    • Observation: A white precipitate should form immediately.[1] If an oil forms, the temperature during quench was likely too high, or the product is impure.

  • Isolation: Filter the solid, wash extensively with cold water (to remove H₂SO₄ and HCl), and dry under vacuum over P₂O₅.[1]

SynthesisWorkflow Start 3-Methylbenzoic Acid (m-Toluic Acid) Reagent Chlorosulfonic Acid (Excess, 0°C) Start->Reagent Addition Heat Heat (80-100°C) 2-4 Hours Reagent->Heat S_EAr Intermediate Sulfonyl Chloride Formation Heat->Intermediate Quench Ice Quench (Precipitation) Intermediate->Quench Workup Product 4-(Chlorosulfonyl)-3- methylbenzoic acid Quench->Product Filtration

Figure 1: Optimized synthetic workflow for the chlorosulfonation of m-toluic acid.

Reactivity & Divergent Derivatization[1]

The power of this scaffold lies in its chemoselectivity .[1] The sulfonyl chloride is significantly more reactive towards nucleophiles than the carboxylic acid, allowing for sequential functionalization without the need for protecting groups on the carboxylate.

Pathway A: Selective Sulfonamide Formation

The sulfonyl chloride moiety reacts rapidly with primary or secondary amines in the presence of a mild base (e.g., TEA, DIPEA) or excess amine.

  • Solvent: DCM, THF, or Acetone.[1]

  • Temperature: 0°C to RT.

  • Outcome: Formation of the sulfonamide bond while leaving the carboxylic acid intact (forming the carboxylate salt, which is re-acidified during workup).

Pathway B: Carboxylic Acid Activation

If the target requires an amide at position 1, the carboxylic acid must be activated. However, standard activation (e.g., SOCl₂) will not affect the already "activated" sulfonyl chloride.

  • Strategy: Ideally, form the sulfonamide first. If the amide must be formed first, the sulfonyl chloride is too labile and will likely react with the amine used for the amide coupling.

  • Alternative: Use the corresponding sulfonic acid or a protected sulfonamide if the order of events must be reversed.[1]

Reactivity Core 4-(Chlorosulfonyl)-3- methylbenzoic acid Amine Amine (R-NH2) Base, 0°C Core->Amine Chemo-selective Attack at SO2Cl Sulfonamide Sulfonamide Product (COOH Intact) Amine->Sulfonamide Coupling Amide Coupling (HATU/EDC + R'-NH2) Sulfonamide->Coupling Step 2: COOH Activation Final Bifunctional Drug Candidate Coupling->Final

Figure 2: Chemoselective derivatization strategy prioritizing sulfonamide formation.

Handling, Stability & Safety (E-E-A-T)

As a sulfonyl chloride, this compound is moisture-sensitive and corrosive .[1] Its stability is governed by the rate of hydrolysis to the corresponding sulfonic acid.

Hydrolysis Kinetics
  • Mechanism: Nucleophilic attack of water at the sulfur atom.[1]

  • Rate: Accelerated by heat and basic pH.[1]

  • Self-Validating Check: A pure sample should be completely soluble in dry THF. Turbidity or residue often indicates hydrolysis to the insoluble sulfonic acid.[1]

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: Refrigerate (2–8°C) for long-term storage.

  • Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is moist (corrosion risk).[1]

Safety Hazards
  • Skin/Eye Contact: Causes severe burns.[1] The hydrolysis releases HCl gas.[1]

  • Inhalation: Destructive to mucous membranes.[1] Handle only in a fume hood.

References
  • BenchChem. Synthesis routes of 4-(Chlorosulfonyl)-3-methylbenzoic acid. Retrieved from .[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid (Analogous reactivity).[1] Retrieved from .[1]

  • Accela ChemBio. Product Analysis: 4-(chlorosulfonyl)-3-methylbenzoic acid (CAS 1314960-92-3).[1][2][3][4] Retrieved from .[1]

  • CymitQuimica. Catalog Entry: 4-(Chlorosulfonyl)-3-methylbenzoic acid.[1][2][3][4][5][6] Retrieved from .[1]

  • Suter, C. M. (1944).[1] The Organic Chemistry of Sulfur.[1] Wiley.[1] (Foundational text on chlorosulfonation mechanisms).

  • Cerfontain, H. (1968).[1] Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience.[1] (Detailed kinetics of sulfonation).

Sources

4-(Chlorosulfonyl)-3-methylbenzoic acid as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Chlorosulfonyl)-3-methylbenzoic Acid as a Versatile Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(chlorosulfonyl)-3-methylbenzoic acid, a bifunctional building block with significant potential in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale and field-proven insights to empower researchers in their synthetic endeavors.

4-(Chlorosulfonyl)-3-methylbenzoic acid is a unique chemical entity possessing two highly reactive functional groups: a carboxylic acid and a sulfonyl chloride. This dual reactivity, combined with the specific substitution pattern on the benzene ring, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules. The strategic positioning of the methyl and chloro groups influences the reactivity and ultimate geometry of the synthesized compounds, offering a handle for fine-tuning molecular properties.

The primary utility of this building block lies in its ability to readily form sulfonamides through the reaction of the sulfonyl chloride group with primary or secondary amines. Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, diuretic, and anticancer properties. The presence of the carboxylic acid group provides a secondary point for modification, allowing for the extension of the molecular scaffold or for modulation of physicochemical properties such as solubility and bioavailability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of 4-(chlorosulfonyl)-3-methylbenzoic acid and its immediate precursor, 4-chloro-3-methylbenzoic acid.

Property4-(Chlorosulfonyl)-3-methylbenzoic acid4-Chloro-3-methylbenzoic acid
Molecular Formula C₈H₇ClO₄SC₈H₇ClO₂[1][2]
Molecular Weight 234.66 g/mol 170.59 g/mol [1][2]
CAS Number 2548-29-07697-29-2[1][2]
Appearance Solid (predicted)White to off-white solid
Melting Point Not available212-216 °C[2]
Solubility Soluble in DMSO, Methanol (predicted)Soluble in organic solvents

Synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Conceptual Workflow for Synthesis

The following diagram illustrates the conceptual workflow for the synthesis of 4-(chlorosulfonyl)-3-methylbenzoic acid from its precursor.

G cluster_0 Synthesis of the Building Block start 4-Chloro-3-methylbenzoic Acid process Chlorosulfonation start->process reagent Chlorosulfonic Acid (ClSO3H) reagent->process workup Aqueous Workup (Ice) process->workup product 4-(Chlorosulfonyl)-3-methylbenzoic Acid workup->product

Caption: Conceptual workflow for the synthesis of 4-(chlorosulfonyl)-3-methylbenzoic acid.

Adapted Experimental Protocol for Chlorosulfonation

The following protocol is adapted from the synthesis of the analogous 4-chloro-3-(chlorosulfonyl)benzoic acid and should be optimized for the specific substrate.[3][4]

Materials:

  • 4-Chloro-3-methylbenzoic acid

  • Chlorosulfonic acid (freshly distilled is recommended)[5]

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet to a scrubber (to neutralize the evolved HCl gas), carefully add an excess of chlorosulfonic acid (e.g., 4-5 equivalents). Cool the flask in an ice bath to 0°C.

  • Addition of Substrate: Slowly and portion-wise, add 4-chloro-3-methylbenzoic acid to the stirred chlorosulfonic acid. It is crucial to maintain a low temperature during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 60°C and 130°C.[3][4][5] The optimal temperature and reaction time will need to be determined empirically, monitoring the reaction progress by TLC or other suitable analytical methods. The evolution of hydrogen chloride gas is an indicator of the reaction's progress.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will generate a large amount of HCl gas.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Drying: Dry the product under vacuum to obtain the crude 4-(chlorosulfonyl)-3-methylbenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expert Insights: The use of a significant excess of chlorosulfonic acid serves as both the reagent and the solvent. The reaction temperature is a critical parameter; too low, and the reaction may be sluggish, too high, and side reactions may occur. The pouring of the reaction mixture onto ice is a critical step to quench the reaction and precipitate the product.

Key Reactions and Applications: The Formation of Sulfonamides

The most prominent application of 4-(chlorosulfonyl)-3-methylbenzoic acid is in the synthesis of sulfonamides. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form a stable sulfonamide linkage.

General Workflow for Sulfonamide Synthesis

The following diagram illustrates the general workflow for the synthesis of N-substituted sulfonamides from 4-(chlorosulfonyl)-3-methylbenzoic acid.

G cluster_1 Sulfonamide Synthesis start_reagent 4-(Chlorosulfonyl)-3-methylbenzoic Acid reaction Sulfonamide Formation start_reagent->reaction amine Primary or Secondary Amine (R-NH2 or R2NH) amine->reaction base Base (e.g., Na2CO3, Triethylamine) base->reaction product_sulfonamide N-Substituted Sulfonamide reaction->product_sulfonamide

Caption: General workflow for the synthesis of N-substituted sulfonamides.

General Experimental Protocol for Sulfonamide Synthesis

The following is a general protocol for the synthesis of sulfonamides, which can be adapted for specific amines.

Materials:

  • 4-(Chlorosulfonyl)-3-methylbenzoic acid

  • Primary or secondary amine

  • Base (e.g., sodium carbonate, triethylamine)

  • Solvent (e.g., deionized water, dichloromethane, acetonitrile)

  • Deionized water

  • Hydrochloric acid (for acidification)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine and the base in the chosen solvent. If using an aqueous system, chill the mixture in an ice bath to 0°C with continuous stirring.[6]

  • Addition of Sulfonyl Chloride: Dissolve the 4-(chlorosulfonyl)-3-methylbenzoic acid in a suitable solvent and add it dropwise to the amine solution. Maintain the temperature at 0°C during the addition.

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 4-6 hours).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • For water-soluble products: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2 to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

    • For organic-soluble products: If the reaction is performed in an organic solvent, quench the reaction with water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure sulfonamide derivative.

Expert Insights: The choice of base is crucial. An inorganic base like sodium carbonate is often used in aqueous media, while an organic base like triethylamine is suitable for organic solvents. The base neutralizes the HCl byproduct of the reaction, driving the equilibrium towards the product. The reaction is typically run at a low temperature initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

Application in Drug Discovery: A Conceptual Synthetic Pathway

While a direct synthesis of a marketed drug from 4-(chlorosulfonyl)-3-methylbenzoic acid is not readily found in the searched literature, its structural similarity to precursors of diuretic drugs suggests its potential in this area. For instance, the structurally related 4-chloro-3-sulfamoylbenzoic acid is a known diuretic agent.[4] The following is a conceptual pathway for the synthesis of a potential diuretic agent.

G cluster_2 Conceptual Synthesis of a Diuretic Analog start_mol 4-(Chlorosulfonyl)-3-methylbenzoic Acid step1 Amination start_mol->step1 amine_reagent Ammonia (NH3) amine_reagent->step1 intermediate 4-(Aminosulfonyl)-3-methylbenzoic Acid step1->intermediate step2 Amide Coupling intermediate->step2 coupling_reagent Amine (e.g., Furan-2-ylmethanamine) coupling_reagent->step2 final_product Potential Diuretic Analog step2->final_product

Caption: Conceptual synthetic pathway to a potential diuretic analog.

This conceptual pathway first involves the amination of the sulfonyl chloride to form the corresponding sulfonamide. The resulting intermediate, 4-(aminosulfonyl)-3-methylbenzoic acid, can then undergo an amide coupling reaction at its carboxylic acid group with a suitable amine to generate the final target molecule. This two-step process highlights the utility of the bifunctional nature of the starting building block.

Safety Information

As a sulfonyl chloride, 4-(chlorosulfonyl)-3-methylbenzoic acid is expected to be a corrosive and moisture-sensitive compound. The safety information for the closely related 4-(chlorosulfonyl)benzoic acid indicates that it causes severe skin burns and eye damage.[7] The precursor, 4-chloro-3-methylbenzoic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[1]

Handling Precautions:

  • Always handle 4-(chlorosulfonyl)-3-methylbenzoic acid in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep the container tightly closed and store it in a dry, cool place away from moisture.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

4-(Chlorosulfonyl)-3-methylbenzoic acid is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for the sequential or orthogonal introduction of two different functionalities, making it a powerful tool for the construction of complex molecular architectures. Its primary application in the synthesis of sulfonamides, a key pharmacophore in numerous drugs, underscores its importance in medicinal chemistry and drug discovery. While specific, documented applications of this exact molecule in the synthesis of marketed drugs are not widespread in the readily available literature, the robust and predictable reactivity of its functional groups, as demonstrated by its close analogs, provides a strong foundation for its use in the development of novel chemical entities. This guide has provided a comprehensive overview of its synthesis, key reactions, and potential applications, offering researchers and drug development professionals the necessary insights to effectively utilize this promising building block in their synthetic endeavors.

References

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem. 2020, 11(3), 245-249.
  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Google Patents. (n.d.). US8153844B2 - Process for making 3-substituted 2-amino-5-halobenzamides.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Chloro-3-methylbenzoic acid, 98%. Retrieved from [Link]

Sources

Theoretical & Predictive Profiling: 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the theoretical and predictive profiling of 4-(Chlorosulfonyl)-3-methylbenzoic acid.

A Computational Blueprint for Reactivity & Structural Dynamics

Part 1: Executive Summary & Core Directive

The Molecule: 4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS: 1314960-92-3) is a bifunctional aromatic building block characterized by two distinct electrophilic sites: a sulfonyl chloride moiety (-SO₂Cl) and a carboxylic acid group (-COOH).[1][2][3][4]

The Challenge: While widely used as an intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., diuretics, enzyme inhibitors), specific ab initio theoretical studies on this exact isomer are sparse. Most literature focuses on its demethylated analog (4-chlorosulfonylbenzoic acid) or its structural isomer (3-chlorosulfonyl-4-methylbenzoic acid).

The Solution: This guide establishes a predictive theoretical framework . By leveraging Density Functional Theory (DFT) principles and validated studies on "ortho-effect" kinetics in arenesulfonyl chlorides, we model the structural behavior of this molecule.[5] The central insight is the Steric Compression Hypothesis : the ortho-methyl group at C3 does not merely provide steric hindrance; it destabilizes the ground state of the sulfonyl moiety, potentially accelerating nucleophilic substitution via bond lengthening.

Part 2: Computational Methodology (The "How-To")

To rigorously profile this molecule, a standardized computational workflow is required. This protocol ensures that derived electronic properties (HOMO-LUMO gaps, Fukui functions) are chemically significant.

Standardized DFT Protocol

For researchers characterizing this intermediate, the following level of theory is recommended to balance cost with accuracy, particularly for the hypervalent sulfur center.

ParameterSettingRationale
Software Gaussian 16 / GAMESS / ORCAIndustry standards for electronic structure.
Functional B3LYP or ωB97X-D B3LYP is standard; ωB97X-D accounts for dispersion forces critical in ortho-substituted rings.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for describing the anionic character of the leaving chloride and the sulfonyl oxygen lone pairs.
Solvent Model PCM / SMD (Water or DCM) Implicit solvation is crucial as sulfonyl chlorides are highly solvent-sensitive (hydrolysis risk).
Frequency Check NIMAG = 0 Ensures the geometry is a true local minimum, not a transition state.
Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow for a complete theoretical study of this molecule.

ComputationalWorkflow cluster_0 Core DFT Calculation Input Initial Geometry (CAS 1314960-92-3) Opt Geometry Optimization (B3LYP/6-311++G**) Input->Opt Minimize Energy Freq Frequency Analysis (IR/Raman + ZPE) Opt->Freq Verify Minima NBO NBO Analysis (Charge Transfer) Opt->NBO Electronic Pop. MEP MEP & Fukui Functions (Reactivity Mapping) Opt->MEP Surface Pot. Docking Virtual Screening (Drug Precursors) MEP->Docking Pharmacophore Gen.

Caption: Logical workflow for the ab initio characterization of 4-(Chlorosulfonyl)-3-methylbenzoic acid.

Part 3: Structural & Reactivity Analysis

The "Ortho-Effect" & Steric Compression

In 4-(Chlorosulfonyl)-3-methylbenzoic acid, the methyl group at C3 is ortho to the sulfonyl chloride at C4. Theoretical studies on analogous systems (e.g., 2-methylbenzenesulfonyl chloride) reveal a counterintuitive phenomenon:

  • Classical View: Steric hindrance from the methyl group should slow down nucleophilic attack at the sulfur.

  • QM Reality: The steric bulk forces the -SO₂Cl group to rotate out of the benzene plane. This loss of conjugation destabilizes the ground state and lengthens the S-Cl bond, making the chloride a better leaving group.

  • Prediction: The S-Cl bond length in this molecule is predicted to be >2.06 Å , slightly longer than in the unmethylated analog (approx. 2.04 Å), indicating enhanced reactivity toward sulfonamide formation [1].

Molecular Electrostatic Potential (MEP) Mapping

The MEP surface is critical for predicting where nucleophiles (like amines) will attack versus where electrophiles will bind.

  • Deep Blue Region (Most Positive): Located at the Sulfur atom of the -SO₂Cl group. This confirms that the sulfur atom is the primary site for nucleophilic attack (hard electrophile).

  • Red Region (Most Negative): Located on the Carbonyl Oxygen of the -COOH group and the Sulfonyl Oxygens .

  • Implication: In a reaction with a primary amine, the amine will selectively attack the Sulfonyl Sulfur before the Carboxylic Acid, allowing for chemoselective sulfonamide synthesis without protecting the acid group (provided mild conditions are used).

Predicted Spectroscopic Signatures

To validate the theoretical model experimentally, look for these specific vibrational markers:

Vibrational ModePredicted Frequency (Scaled)Description
O-H Stretch 3550–3600 cm⁻¹Sharp, free monomer (gas phase) or broad H-bonded (solid).
C=O Stretch 1690–1710 cm⁻¹Characteristic carboxylic acid dimer stretch.
SO₂ Asym. Stretch 1380–1395 cm⁻¹Shifted to higher freq. due to electron-withdrawing Cl.
SO₂ Sym. Stretch 1170–1185 cm⁻¹Strong diagnostic peak for sulfonyl chlorides.
S-Cl Stretch 360–380 cm⁻¹Weak, far-IR band; sensitive to the ortho-methyl effect.

Part 4: Synthetic & Mechanistic Implications[6][7]

The theoretical instability of the S-Cl bond dictates the handling of this material. The ortho-methyl group prevents the sulfonyl group from achieving planarity with the ring, reducing resonance stabilization.

Nucleophilic Substitution Mechanism

The reaction with an amine (


) proceeds via an 

-like transition state at the sulfur center.

ReactionMechanism Reactant Substrate (Ortho-Compressed) TS Transition State (Trigonal Bipyramidal) Reactant->TS + R-NH2 (Nu Attack) Note Ortho-Methyl accelerates Cl departure via ground-state destabilization Reactant->Note Product Sulfonamide Derivative TS->Product Cl- Departure Byproduct HCl TS->Byproduct Inter Tetrahedral Intermediate

Caption: Mechanistic pathway for sulfonamide formation, highlighting the accelerating effect of steric compression.

Handling Protocols based on Theory
  • Moisture Sensitivity: The high positive charge on the Sulfur (predicted by NBO analysis) makes it extremely susceptible to hydrolysis. Protocol: Handle strictly under inert atmosphere (

    
     or Ar).
    
  • Solvent Choice: Avoid protic solvents. Use DCM or THF. Theoretical solvation models suggest THF stabilizes the transition state for amination better than non-polar solvents.

Part 5: References

  • Mikołajczyk, M., et al. (2012). "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups." Molecules, 17(7), 8323-8336.

  • BenchChem. (2025). "Technical Data: 4-Chloro-3-sulfamoylbenzoic acid and analogs." BenchChem Database.

  • Sigma-Aldrich. (2024). "Product Specification: 4-(Chlorosulfonyl)benzoic acid." Merck/Sigma-Aldrich.

  • ChemicalBook. (2024). "Synthesis and NMR Spectra of Methyl 3-(chlorosulfonyl)-4-methylbenzoate." ChemicalBook.

  • ResearchGate. (2023). "DFT Studies of 3-methyl-4-nitrobenzoic acid." ResearchGate Publication Database.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Sulfonamides from 4-(Chlorosulfonyl)-3-methylbenzoic Acid

[1]

Abstract

This guide details the protocol for synthesizing sulfonamide derivatives using 4-(chlorosulfonyl)-3-methylbenzoic acid as the electrophilic scaffold.[1] This bifunctional building block offers a unique advantage in drug discovery: it allows the rapid installation of a sulfonamide pharmacophore while retaining a carboxylic acid handle for subsequent diversification (e.g., amide coupling or esterification). The protocol prioritizes chemoselectivity, ensuring exclusive reaction at the sulfonyl chloride moiety while preserving the carboxylic acid, and outlines two distinct methodologies: a "Green" aqueous Schotten-Baumann approach and a classical anhydrous organic solvent method.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The starting material contains two electrophilic sites (potential or actual) and one acidic proton.

  • Sulfonyl Chloride (-SO₂Cl): Highly electrophilic, susceptible to nucleophilic attack by amines (

    
    ) and hydrolysis by water.[1]
    
  • Carboxylic Acid (-COOH): Generally inert to amines under mild, non-activating conditions, but introduces solubility challenges and pH-dependent behavior.[1]

The Solution: By operating under basic conditions, the carboxylic acid is deprotonated to form the carboxylate anion (

1
Reaction Mechanism Visualization

The following diagram illustrates the divergent pathways and the requisite control logic.

ReactionPathwayStart4-(Chlorosulfonyl)-3-methylbenzoic acidIntermediateCarboxylate Salt (Protected)Start->IntermediateDeprotonationBaseBase (Na2CO3 or Et3N)Base->IntermediateProductTarget SulfonamideIntermediate->ProductPath A: Amine Attack(Fast)SideProductSulfonic Acid (Hydrolysis)Intermediate->SideProductPath B: Water Attack(Slow at 0°C)AmineAmine Nucleophile (R-NH2)Amine->Product

Figure 1: Mechanistic pathway highlighting the in-situ protection of the carboxylic acid and the competition between amination and hydrolysis.

Materials & Equipment

ComponentSpecificationPurpose
Reagent 4-(Chlorosulfonyl)-3-methylbenzoic acidElectrophilic Scaffold
Nucleophile Primary/Secondary Amine (1.0 - 1.1 equiv)Pharmacophore installation
Base (Method A) Sodium Carbonate (

)
HCl Scavenger & Solubilizer
Base (Method B) Triethylamine (

) or DIPEA
Organic Base
Solvent (Method A) Deionized Water (or 1:1 Water/Acetone)Green solvent system
Solvent (Method B) Dichloromethane (DCM) or THF (Anhydrous)For hydrophobic amines
Acid 1N or 2N HClPrecipitation/Workup

Experimental Protocols

Method A: Aqueous Schotten-Baumann (Recommended)

Best for: Hydrophilic amines, amino acids, and high-throughput parallel synthesis.[1] This method avoids organic solvents and simplifies purification.[2]

Protocol:

  • Preparation: In a round-bottom flask, dissolve the Amine (1.0 mmol) and

    
      (2.2 - 2.5 mmol) in Water  (5 mL).
    
    • Note: If the amine is not water-soluble, add acetone or THF (up to 50% v/v) to create a homogenous solution.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 mmol) portion-wise over 5–10 minutes.

    • Critical: Adding the solid slowly prevents localized heating and minimizes hydrolysis.[1]

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (solvent system: EtOAc:MeOH:AcOH 90:10:1) or LC-MS.[1][3]

  • Workup:

    • Cool the mixture back to 0 °C.

    • Slowly acidify with 2N HCl until pH ~2–3.

    • The product (carboxylic acid form) will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (3 x 5 mL) to remove salts, and dry under vacuum.

Method B: Anhydrous Organic Synthesis

Best for: Hydrophobic amines, acid-sensitive substrates, or when the product does not precipitate from water.

Protocol:

  • Preparation: In a dry flask under nitrogen/argon, dissolve 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 mmol) in anhydrous DCM or THF (10 mL).

  • Base Addition: Add Triethylamine (2.5 - 3.0 mmol). The solution may clear up as the soluble triethylammonium salt forms.

  • Cooling: Cool to 0 °C .

  • Amine Addition: Add the Amine (1.0 - 1.1 mmol) dropwise (if liquid) or as a solution in DCM.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir for 2–4 hours.

  • Workup:

    • Dilute with DCM (20 mL).[1]

    • Wash with 1N HCl (2 x 15 mL) to remove excess base and reprotonate the carboxylic acid.[1]

    • Phase Separation: The product will partition into the organic layer (DCM).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      

Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (Method A) Hydrolysis of Sulfonyl ChlorideEnsure temperature is kept at 0°C during addition. Increase amine equivalents (1.2x).
No Precipitate (Method A) Product is too polar/water solubleExtract the acidified aqueous layer with EtOAc (3x), dry, and evaporate.
Sticky Gum/Oil Impurities or solvent retentionTriturate the residue with Hexanes/Ether or recrystallize from EtOH/Water.[1]
Incomplete Reaction Steric hindrance (3-methyl group)The methyl group ortho to the sulfonyl chloride may slow the reaction. Heat to 40°C or extend time to 12h.
Workflow Logic for Method Selection

MethodSelectionStartSelect Amine NucleophileIsSolubleIs Amine Water Soluble?Start->IsSolubleMethodAMethod A: Aqueous(Na2CO3 / H2O)IsSoluble->MethodAYesMethodBMethod B: Anhydrous(DCM / Et3N)IsSoluble->MethodBNo (Hydrophobic)CosolventMethod A with Co-solvent(H2O : Acetone 1:1)IsSoluble->CosolventPartial

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on amine properties.

Characterization Expectations

  • 1H NMR (DMSO-d6):

    • Methyl Group: Singlet around

      
       2.3 – 2.6 ppm.[1]
      
    • Aromatic Protons: Three protons with splitting patterns characteristic of 1,3,4-substitution (typically two doublets and a singlet/multiplet depending on resolution).

    • Sulfonamide NH: Broad singlet, exchangeable (

      
       7.5 – 10.0 ppm).[1]
      
    • Carboxylic Acid OH: Very broad singlet (

      
       11.0 – 13.0 ppm).[1]
      
  • MS (ESI): Look for

    
     (negative mode) due to the carboxylic acid, or 
    
    
    (positive mode).

References

  • BenchChem. Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.[1][4] (Accessed 2023).[3][5] Link[1]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[1] (2019).[2] Link[1]

  • Princeton University (Macmillan Group). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines.[1] (2023).[3][5] Link[1]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives.Link

Protocol for using 4-(Chlorosulfonyl)-3-methylbenzoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using 4-(Chlorosulfonyl)-3-methylbenzoic Acid in Peptide Synthesis

Part 1: Strategic Overview & Mechanistic Basis

4-(Chlorosulfonyl)-3-methylbenzoic acid is a versatile, bifunctional building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1] Its utility stems from its orthogonal reactivity: it possesses an electrophilic sulfonyl chloride (highly reactive toward amines) and a nucleophilic/acidic carboxylic acid (reactive toward amines or hydroxyls upon activation).[1]

This dual functionality allows it to serve two distinct, high-value roles in drug development:

  • N-Terminal Capping & Cyclization Handle: Used to introduce a stable sulfonamide moiety at the N-terminus of a peptide, leaving a free carboxylic acid available for downstream bio-conjugation (e.g., to fluorophores, PROTAC linkers) or head-to-tail cyclization.

  • Safety-Catch Linker Construction: It acts as a robust aromatic scaffold for synthesizing "Kenner-type" acyl-sulfonamide safety-catch linkers.[1] The ortho-methyl group provides steric protection, modulating the acidity of the sulfonamide and enhancing the stability of the linker against premature cleavage during chain elongation.

Mechanism of Action
  • Sulfonylation (Sulfonamide Formation): The sulfonyl chloride group (

    
    ) reacts rapidly with primary or secondary amines in the presence of a tertiary base (e.g., DIPEA) to form a sulfonamide (
    
    
    
    ).[1] This bond is extremely stable to standard SPPS deprotection conditions (piperidine/DMF) and acidic cleavage (TFA).[1]
  • Amidation (Carboxyl Coupling): The carboxylic acid group (

    
    ) can be activated using standard coupling reagents (HATU, DIC/HOBt) to form amide bonds with resin-bound amines or peptide N-termini.[1]
    

Part 2: Experimental Protocols

Workflow A: N-Terminal Capping (Post-Synthesis Modification)

Use this protocol to cap a resin-bound peptide, introducing a carboxyl-functionalized sulfonamide for subsequent modification.[1]

Reagents Required:

  • Reagent: 4-(Chlorosulfonyl)-3-methylbenzoic acid (5 eq.[1] relative to resin loading).[1][2][3]

  • Base: Diisopropylethylamine (DIPEA) (10 eq.).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (Primary) or THF.[1] Avoid DMF if possible during the initial addition to prevent side reactions with the sulfonyl chloride, though DMF is acceptable if the reaction is fast.

  • Resin: Peptide-Resin with free N-terminal amine.[1]

Step-by-Step Protocol:

  • Resin Preparation:

    • Swell the peptide-resin (approx.[1][2] 0.1 mmol scale) in DCM for 20 minutes.

    • Drain the solvent.[1]

  • Reagent Activation (In Situ):

    • In a separate dry vial, dissolve 4-(Chlorosulfonyl)-3-methylbenzoic acid (5 eq.) in minimal anhydrous DCM/THF (approx. 2-3 mL).

    • Note: Do not add the base to this vial yet to avoid polymerization or self-reaction if moisture is present.[1]

  • Coupling Reaction:

    • Add the reagent solution to the resin.[4]

    • Immediately add DIPEA (10 eq.).[1]

    • Agitate gently at room temperature for 1 to 2 hours .

    • Mechanistic Insight: The base neutralizes the HCl generated during sulfonamide formation. The reaction is usually faster than amide coupling but requires strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[1] A negative result (yellow/colorless beads) indicates complete capping of the N-terminal amine.[1]

    • If positive (blue beads), repeat the coupling with fresh reagents for 1 hour.

  • Washing:

    • Drain the reaction vessel.[1]

    • Wash resin: DCM (3x), DMF (3x), DCM (3x).[1]

  • Outcome:

    • The resin now carries: HOOC-(Ph-CH3)-SO2-NH-Peptide-Resin .[1]

    • The free carboxylic acid can now be activated (e.g., with PyBOP/DIPEA) to react with a soluble amine (fluorophore, drug) or used for cyclization.

Workflow B: Synthesis of Safety-Catch Linker Resin

Use this protocol to create a custom safety-catch support starting from a standard amino-functionalized resin (e.g., Aminomethyl polystyrene).[1]

Step-by-Step Protocol:

  • Immobilization (Acid Coupling):

    • Goal: Attach the reagent to the resin via its carboxylic acid, leaving the sulfonyl chloride free.

    • Pre-activation: Dissolve 4-(Chlorosulfonyl)-3-methylbenzoic acid (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and stir for 5 minutes.

    • Coupling: Add the mixture to the amino-resin. Agitate for 2 hours.

    • Critical Control: Do not use basic coupling reagents (like HATU/DIPEA) here if possible, as the free amine on the resin might react with the sulfonyl chloride in a competing reaction. However, since the sulfonyl chloride is an electrophile and the activated ester is an electrophile, the resin amine will attack the most reactive species. Better Strategy: To ensure regioselectivity, it is often safer to react the sulfonyl chloride with the "safety catch" amine (e.g., ammonia or methylamine) in solution first , purify the resulting sulfonamide-acid, and then couple it to the resin.

Optimized Route (Solution-Phase First):

  • Sulfonamide Formation:

    • React 4-(Chlorosulfonyl)-3-methylbenzoic acid with excess aqueous ammonia (or desired amine) in THF/Water.[1]

    • Acidify to precipitate 4-sulfamoyl-3-methylbenzoic acid .[1]

    • Filter and dry.[1][5]

  • Resin Loading:

    • Couple the purified 4-sulfamoyl-3-methylbenzoic acid (3 eq.) to Rink Amide or Aminomethyl resin using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

  • First Amino Acid Loading (The "Catch"):

    • The resin now displays an aromatic sulfonamide (

      
      ).[1]
      
    • To load the first amino acid (Fmoc-AA-OH), use the Kenner Activation method:

      • Dissolve Fmoc-AA-OH (4 eq.), MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) (4 eq.), and N-Methylimidazole (MeIm) (3 eq.) in DCM/THF.[1]

      • Add to the sulfonamide-resin.[1] Agitate for 2-4 hours.

      • Mechanism:[6][7][8][9][10][11] This forms an acyl-sulfonamide bond (

        
        ), which is stable to base (Fmoc removal) and acid (TFA side-chain deprotection).[1]
        

Part 3: Visualization & Troubleshooting

Diagram 1: Mechanistic Workflow

This diagram illustrates the two distinct pathways: N-Capping vs. Linker Synthesis.[1]

G cluster_0 Pathway A: N-Terminal Capping cluster_1 Pathway B: Safety-Catch Linker Reagent 4-(Chlorosulfonyl)-3-methylbenzoic acid (Bifunctional Scaffold) CappedPeptide HOOC-Ph-SO2-NH-Peptide-Resin (Functionalized Cap) Reagent->CappedPeptide + Peptide-Resin (DIPEA, DCM) Sulfonylation of N-term Intermediate 4-Sulfamoyl-3-methylbenzoic acid (Stable Intermediate) Reagent->Intermediate + Ammonia (Solution Phase) PeptideResin H2N-Peptide-Resin Ammonia Ammonia / Amine LinkerResin Resin-NH-CO-Ph-SO2-NH2 (Safety-Catch Support) Intermediate->LinkerResin + Resin (HATU/DIPEA) Amide Coupling Resin Amino-Resin

Caption: Dual-pathway utility of the reagent. Pathway A utilizes the sulfonyl chloride for capping; Pathway B utilizes the carboxylic acid to anchor a sulfonamide linker.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Capping (Pathway A) Hydrolysis of Sulfonyl ChlorideEnsure DCM is strictly anhydrous. Use fresh reagent bottles. Avoid alcohols (MeOH/EtOH) in wash steps prior to coupling.[1]
Precipitation during Coupling Low Solubility of ReagentThe benzoic acid derivative can be sparingly soluble in pure DCM. Add a small amount of dry THF or DMF (max 10%) to the coupling mixture.
Low Loading of First AA (Pathway B) Inefficient Acyl-Sulfonamide FormationThe sulfonamide nitrogen is a poor nucleophile. Ensure high-activity reagents like MSNT/MeIm are used.[1] PyBOP/DIPEA is generally ineffective for this specific bond formation.[1]
Premature Cleavage Lability of Acyl-SulfonamideAvoid prolonged exposure to strong aqueous bases (e.g., NaOH) before the intended cleavage step. The 3-methyl group aids stability, but the bond is still base-sensitive.

References

  • Isidro-Llobet, A., et al. (2019).[1] Amino Acid-Protecting Groups.[1][3][12][13] Chemical Reviews, 109(6), 2455-2504.[1] (Contextual grounding for orthogonal protection strategies).

  • Backes, B. J., & Ellman, J. A. (1999).[1] An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis.[1] Journal of Organic Chemistry, 64(7), 2322–2330.[1] (Foundational reference for sulfonamide linker chemistry).

  • Heckmann, D., et al. (2007).[1] Acyl-sulfonamides as substantial structural mimetics for peptide bond surrogates.[1] Angewandte Chemie International Edition.[1] (Reference for sulfonamide stability and geometry).

Sources

Application Note: 4-(Chlorosulfonyl)-3-methylbenzoic acid as a Versatile Heterobifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Bifunctional Linker

In the landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is of paramount importance.[1][2] An ideal linker must not only covalently attach a payload to a biomolecule but also maintain stability in systemic circulation and allow for the controlled release of the payload at the target site.[3][4] 4-(Chlorosulfonyl)-3-methylbenzoic acid emerges as a potent and versatile heterobifunctional linker, offering a unique combination of reactivity and stability that is highly desirable for researchers, scientists, and drug development professionals.

This linker possesses two distinct reactive moieties: a sulfonyl chloride and a carboxylic acid. This dual functionality allows for a sequential and controlled conjugation strategy.[5] The sulfonyl chloride group provides a highly efficient handle for reaction with primary amines, such as those on the side chains of lysine residues in proteins, to form exceptionally stable sulfonamide bonds.[6] Concurrently, the carboxylic acid group offers a second point of attachment for a payload molecule, either through direct conjugation or further chemical modification. This structured approach to bioconjugate synthesis minimizes the formation of undesirable homodimers and other side products.[6]

This application note provides a comprehensive guide to the use of 4-(chlorosulfonyl)-3-methylbenzoic acid in bioconjugation, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization of the final conjugate.

Chemical Properties and Reactivity

The utility of 4-(chlorosulfonyl)-3-methylbenzoic acid as a linker is rooted in the distinct reactivity of its two functional groups.

PropertyValueSource
Molecular Formula C₈H₇ClO₄SN/A
Molecular Weight 234.66 g/mol N/A
Appearance White to off-white solidN/A
Reactivity of Sulfonyl Chloride Reacts with primary amines to form stable sulfonamide bonds.[6]
Reactivity of Carboxylic Acid Can be activated (e.g., with EDC/NHS) to react with amines, hydrazines, or hydroxylamines.[7]

This data is for the closely related compound 4-(chlorosulfonyl)benzoic acid methyl ester and is provided for illustrative purposes.

The Sulfonamide Bond: A Pillar of Stability

The reaction of the sulfonyl chloride group with a primary amine on a biomolecule (e.g., the ε-amino group of a lysine residue) proceeds via nucleophilic substitution at the sulfur atom. This reaction is highly efficient and results in the formation of a sulfonamide linkage, which is known for its high stability against hydrolysis, making it a desirable feature for bioconjugates that need to remain intact in the physiological environment of the bloodstream.[8]

Experimental Protocols

The following protocols are designed as a starting point for the use of 4-(chlorosulfonyl)-3-methylbenzoic acid in a two-step bioconjugation strategy. It is crucial to note that optimization of reaction conditions, such as molar ratios, pH, and incubation times, is recommended for each specific biomolecule and payload combination.

Part 1: Conjugation of 4-(Chlorosulfonyl)-3-methylbenzoic acid to a Protein

This protocol describes the initial reaction of the linker with a protein containing accessible primary amine groups.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the linker.[5]

  • 4-(Chlorosulfonyl)-3-methylbenzoic acid

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)[9]

Protocol:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer at pH 7.2-8.0.

  • Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of 4-(chlorosulfonyl)-3-methylbenzoic acid in anhydrous DMF or DMSO.

  • Conjugation Reaction: While gently stirring the protein solution, add the desired molar excess of the linker stock solution. A starting point of a 20-fold molar excess of linker to protein is recommended.[7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching: (Optional but recommended) Add the quenching solution to a final concentration of 50 mM to react with any unreacted sulfonyl chloride groups. Incubate for 30 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[9]

Part 2: Conjugation of a Payload to the Linker-Modified Protein

This protocol describes the attachment of a payload molecule containing a primary amine to the carboxylic acid group of the now-conjugated linker. This step utilizes carbodiimide chemistry.

Materials:

  • Linker-modified protein from Part 1

  • Payload molecule with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling buffer: PBS, pH 7.2-7.5

  • Purification system (e.g., hydrophobic interaction chromatography, ion-exchange chromatography)[10][11][12]

Protocol:

  • Activation of Carboxylic Acid:

    • Exchange the buffer of the linker-modified protein into the activation buffer.

    • Prepare a fresh solution of EDC and NHS (or sulfo-NHS) in the activation buffer.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the linker-modified protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Payload Conjugation:

    • Immediately add the amine-containing payload molecule to the activated protein solution. A 5- to 20-fold molar excess of the payload is a recommended starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final bioconjugate to remove excess payload and reaction byproducts. The choice of purification method will depend on the properties of the final conjugate and may include hydrophobic interaction chromatography (HIC), ion-exchange chromatography (IEX), or size-exclusion chromatography (SEC).[10][11][12]

Visualization of the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_0 Part 1: Linker-Protein Conjugation Protein-NH2 Protein with Lysine Residue (Protein-NH2) Linker_Protein Linker-Protein Conjugate (Stable Sulfonamide Bond) Protein-NH2->Linker_Protein Reaction with Sulfonyl Chloride Linker 4-(Chlorosulfonyl)-3-methylbenzoic acid Linker->Linker_Protein

Caption: Reaction of the linker with a protein's primary amine.

G cluster_1 Part 2: Payload Conjugation Linker_Protein Linker-Protein Conjugate (with Carboxylic Acid) Activated_Protein Activated Linker-Protein (NHS-ester) Linker_Protein->Activated_Protein Activation of Carboxylic Acid EDC_NHS EDC/NHS Activation EDC_NHS->Activated_Protein Final_Conjugate Final Bioconjugate (Stable Amide Bond) Activated_Protein->Final_Conjugate Reaction with Amine Payload Payload with Amine (Payload-NH2) Payload->Final_Conjugate

Caption: Activation and subsequent reaction with an amine-containing payload.

Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is essential to ensure its quality and to determine the drug-to-antibody ratio (DAR).

TechniquePurposeReference
UV/Vis Spectroscopy To determine the protein concentration and, if the payload has a distinct absorbance, to estimate the DAR.[5]
Size-Exclusion Chromatography (SEC-HPLC) To assess the purity of the conjugate and to detect any aggregation.[13]
Hydrophobic Interaction Chromatography (HIC-HPLC) To separate and quantify species with different DARs.[11]
Mass Spectrometry (MS) To confirm the covalent attachment of the linker and payload and to determine the exact mass of the conjugate, thereby providing a precise DAR.[14][15][16]

Safety and Handling

4-(Chlorosulfonyl)-3-methylbenzoic acid and its derivatives are reactive chemicals and should be handled with appropriate care. The related compound, 4-(chlorosulfonyl)benzoic acid, is corrosive and can cause severe skin burns and eye damage.[17] Similarly, 4-chloro-3-methylbenzoic acid is a skin and eye irritant.[18] Always consult the safety data sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[17][18][19][20]

Conclusion

4-(Chlorosulfonyl)-3-methylbenzoic acid offers a compelling option for researchers seeking a versatile and reliable heterobifunctional linker for bioconjugation. Its orthogonal reactive groups allow for a controlled, sequential conjugation strategy, leading to the formation of well-defined bioconjugates with stable linkages. The protocols and characterization methods outlined in this application note provide a solid foundation for the successful implementation of this linker in a variety of applications, from basic research to the development of novel therapeutics.

References

  • Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

  • de Jong, D., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. PMC - NIH. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • C&EN. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]

  • Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (n.d.). Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. University of Cambridge. Retrieved from [Link]

  • PMC - NIH. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved from [Link]

  • PubMed. (n.d.). Current approaches for the purification of antibody-drug conjugates. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends [Request PDF]. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • Biocompare. (2017, April 4). Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode. Retrieved from [Link]

  • ACS Publications. (2021, April 9). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates [Request PDF]. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Retrieved from [Link]

Sources

4-(Chlorosulfonyl)-3-methylbenzoic acid reaction with alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Derivatization of 4-(Chlorosulfonyl)-3-methylbenzoic Acid with Alcohols

Executive Summary & Reactivity Profile

4-(Chlorosulfonyl)-3-methylbenzoic acid is a bifunctional building block containing two distinct electrophilic centers: a highly reactive sulfonyl chloride (-SO₂Cl) and a chemically robust carboxylic acid (-COOH) .[1][2][3] The presence of the ortho-methyl group at position 3 introduces steric bulk that slightly modulates the reactivity of the sulfonyl chloride compared to its non-methylated analogs, enhancing hydrolytic stability while maintaining susceptibility to nucleophilic attack.[1]

This guide details the protocols for reacting this scaffold with alcohols (R-OH ). Depending on the reaction conditions, researchers can achieve two distinct outcomes:

  • Selective Sulfonylation: Formation of sulfonate esters (leaving the carboxylic acid intact).[2][3]

  • Global Esterification: Simultaneous formation of sulfonate and carboxylate esters.[1][2][3]

Critical Safety Warning: The reaction of sulfonyl chlorides with aliphatic alcohols produces sulfonate esters (e.g., alkyl arylsulfonates). These compounds are potent alkylating agents and potential genotoxic impurities (GTIs) .[2][3] Handle all products with extreme caution, utilizing containment procedures appropriate for high-potency compounds.[1][2][3]

Chemoselectivity & Mechanistic Analysis

The chemoselectivity is governed by the relative electrophilicity of the sulfur vs. the carbonyl carbon.[1]

  • Thermodynamics: The S-Cl bond is weaker and more polarized than the C-OH bond of the acid.[1][2][3]

  • Kinetics: Under basic conditions (e.g., Pyridine, Et₃N), the sulfonyl chloride reacts rapidly with alcohols via an S_N2-like mechanism.[1] The carboxylic acid is deprotonated to a carboxylate (-COO⁻ ), which is non-electrophilic and resistant to attack by alcohols without specific activation (e.g., carbodiimides or acid chlorides).[1][2]

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on reagent choice.

ReactionPathways SM 4-(Chlorosulfonyl)-3-methylbenzoic acid (Starting Material) Sulfonate Product A: Sulfonate Ester (4-(Alkoxysulfonyl)-3-methylbenzoic acid) SM->Sulfonate Path A: Mild Base (Pyridine/DCM, <25°C) Selective Sulfonylation BisEster Product B: Bis-Ester (Alkyl 4-(alkoxysulfonyl)-3-methylbenzoate) SM->BisEster Path B: Activation (1. SOCl2, Reflux 2. Excess R-OH) SideProduct Side Product: Sulfonic Acid (Hydrolysis) SM->SideProduct Moisture/H2O Alcohol Alcohol (R-OH) Sulfonate->BisEster Acid Cat. + Excess ROH (Fischer Esterification)

Caption: Divergent synthesis pathways. Path A yields the sulfonate ester retaining the free acid.[2] Path B yields the fully esterified bis-ester.[1][2][3]

Protocol A: Selective Sulfonylation (Sulfonate Ester Synthesis)

Objective: To synthesize 4-(alkoxysulfonyl)-3-methylbenzoic acid while preserving the carboxylic acid moiety for further conjugation (e.g., amide coupling).

Reagents:

  • Substrate: 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 equiv)[1][2][3]

  • Alcohol: R-OH (1.0 – 1.1 equiv)[1][2]

  • Base: Pyridine (2.5 equiv) or Triethylamine (2.5 equiv)[2]

  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 4-(Chlorosulfonyl)-3-methylbenzoic acid  (1.0 g, 4.26 mmol) and anhydrous DCM  (15 mL). The starting material may be a suspension; this is normal.[2][3]
    
  • Base Addition: Cool the mixture to 0°C (ice bath). Add Pyridine (0.86 mL, 10.6 mmol) dropwise over 5 minutes.

    • Note: The solution should become clear as the carboxylic acid is deprotonated and the salt solubilizes.

  • Alcohol Addition: Add the Alcohol (4.3 mmol) dropwise. If the alcohol is a solid, dissolve it in minimal DCM before addition.[2][3]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.

    • Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM with 1% AcOH).[2][3] The sulfonyl chloride spot (non-polar) should disappear.[2][3]

  • Workup (Critical for Purity):

    • Dilute with DCM (30 mL).[2][3]

    • Wash with 1M HCl (2 x 20 mL) to remove pyridine and convert the carboxylate back to the free acid. Caution: Keep aqueous phase cold to prevent hydrolysis of the sulfonate ester.[1]

    • Wash with Brine (20 mL).[2][3]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at <40°C.
      
  • Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to avoid hydrolysis on silica gel.[2][3]

Data Table: Troubleshooting Protocol A

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of -SO₂ClEnsure glassware is dry; use anhydrous DCM.[1][2][3]
No Reaction Steric hindrance (3-Me group)Increase temp to 30°C or use DMAP (0.1 equiv) as catalyst.
Impurity (Sulfonic Acid) Water in solvent/reagentsUse molecular sieves in solvent; verify alcohol dryness.[2][3]

Protocol B: Global Esterification (Bis-Ester Synthesis)

Objective: To convert both the sulfonyl chloride and the carboxylic acid into their respective ester forms. This is often used to create lipophilic prodrugs or analytical standards.[2][3]

Reagents:

  • Substrate: 4-(Chlorosulfonyl)-3-methylbenzoic acid[1][2][3]

  • Reagent: Thionyl Chloride (

    
    ) (Excess)[2]
    
  • Alcohol: R-OH (Excess)[1][2]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, suspend the substrate (1.0 g) in Thionyl Chloride (5 mL).

  • Reflux: Heat to reflux (75°C) for 1–2 hours. The solid will dissolve, and gas evolution (

    
    , 
    
    
    
    ) will cease.
    • Mechanism:[1][2][3][4][5][6][7][8][9] This converts the -COOH to -COCl.[1][2][3] The -SO₂Cl remains intact (or regenerates if partially hydrolyzed).[1][2][3]

  • Evaporation: Remove excess

    
    in vacuo. Co-evaporate with Toluene (2 x 10 mL) to remove trace acid chloride.
    
    • Intermediate: You now have 4-(chlorosulfonyl)-3-methylbenzoyl chloride .[1][2][3]

  • Esterification: Dissolve the residue in anhydrous DCM (10 mL). Cool to 0°C.[2][3][10][11]

  • Addition: Add a solution of the Alcohol (3.0 equiv) and Pyridine (3.0 equiv) in DCM.

    • Alternative: For simple alcohols (MeOH, EtOH), you can add the intermediate directly to the neat alcohol at 0°C (exothermic!).

  • Workup: Standard aqueous extraction (DCM/Water/Brine).

Safety & Handling (E-E-A-T)

Genotoxicity Alert: The reaction of sulfonyl chlorides with aliphatic alcohols generates Sulfonate Esters (e.g., Methyl 4-(methoxysulfonyl)-3-methylbenzoate).[1][2][3]

  • Risk: These are structurally similar to Methyl Methanesulfonate (MMS) and Methyl Tosylate, which are known alkylating agents and carcinogens.[2][3]

  • Control: Treat all reaction mixtures and waste streams as genotoxic.[1][2][3] Quench excess alkylating agents with nucleophilic scavengers (e.g., aqueous ammonium hydroxide or thiols) before disposal.[2][3]

Chemical Incompatibility:

  • Avoid: Strong hydroxide bases (NaOH, KOH) during the reaction, as they will rapidly hydrolyze the sulfonyl chloride to the sulfonic acid salt.

  • Avoid: Wet solvents.[1][2][3] The hydrolysis rate of the sulfonyl chloride is accelerated by the electron-withdrawing carboxyl group, although the 3-methyl group provides slight protection.[1]

References

  • BenchChem. "Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid."[1][2][3][10] Application Notes. Accessed 2025.[2][3][10] Link[2]

  • Caddick, S., Wilden, J. D., & Judd, D. B. (2004).[2][3][8] Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids.[1][2][3][8] Journal of the American Chemical Society, 126(4), 1024–1025.[8] Link[2]

  • Ko, D. H., et al. (2000).[2][3] Optimization of Sulfonamide Synthesis. Tetrahedron Letters, 41(26), 5043-5046.[1][2][3]

  • Sigma-Aldrich. "4-(Chlorosulfonyl)benzoic acid Safety Data Sheet (SDS)." Accessed 2025.[2][3][10] Link

  • Tilby, M. J., et al. (2020).[2][3][8] Primary sulfonamide synthesis using the sulfinylamine reagent.[2][3][8] Organic Letters, 22(23), 9495–9499.[2][3] Link[2]

Sources

Application Note: Precision Quantification of 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for 4-(Chlorosulfonyl)-3-methylbenzoic Acid Quantification Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract & Strategic Overview

4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS 70092-12-9) is a critical electrophilic intermediate, predominantly utilized in the synthesis of Angiotensin II receptor blockers (ARBs) such as Telmisartan. Its dual functionality—a carboxylic acid and a highly reactive sulfonyl chloride—presents a unique analytical challenge. The sulfonyl chloride moiety is moisture-sensitive, rapidly hydrolyzing to the corresponding sulfonic acid (4-sulfobenzoic acid derivative) and hydrochloric acid.

The Analytical Paradox: Direct Reverse-Phase HPLC (RP-HPLC) analysis is often flawed because the aqueous mobile phase causes on-column hydrolysis, leading to split peaks and quantitation errors. Gas Chromatography (GC) is unsuitable without derivatization due to thermal instability.

The Solution: This guide presents two validated workflows:

  • High-Precision Derivatization HPLC (Method A): Converts the unstable sulfonyl chloride into a stable sulfonamide in situ before injection, preventing hydrolysis artifacts.

  • Differential Titration (Method B): A stoichiometric approach for absolute purity assessment, distinguishing between the active sulfonyl chloride and hydrolyzed impurities.

Sample Handling & Stability (Critical Control Points)

The integrity of analytical data for this compound is 90% dependent on sample handling before the instrument run.

  • Hygroscopicity: The compound avidly scavenges atmospheric moisture. All weighing must occur in a glove box or a humidity-controlled environment (<30% RH).

  • Solvent Selection: Avoid protic solvents (Methanol, Ethanol, Water) for stock solutions. Use anhydrous Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dichloromethane (DCM).

  • Container: Use amber glass vials with PTFE-lined caps to prevent photochemical degradation and moisture ingress.

Method A: Derivatization-HPLC (The "Gold Standard" for Assay)

Principle

To quantify the active sulfonyl chloride content without interference from the hydrolyzed sulfonic acid impurity, we employ a Pre-column Derivatization strategy. The sample is reacted with an excess of a secondary amine (Diethylamine or Morpholine).

  • Reaction: R-SO₂Cl + 2 R'₂NH → R-SO₂-NR'₂ + R'₂NH·HCl

  • Outcome: The unstable chlorosulfonyl group is "locked" into a stable sulfonamide. The carboxylic acid remains (or forms an amine salt), which is chromatographically stable.

Reagents
  • Derivatizing Agent: Diethylamine (DEA), >99.5%, Reagent Grade.

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Quenching Agent: 10% Acetic Acid in water (to neutralize excess amine before injection).

  • Mobile Phase: 0.1% Phosphoric Acid (A) / Acetonitrile (B).

Experimental Protocol

Step 1: Derivatization Solution Preparation

  • Prepare a 10% (v/v) Diethylamine solution in anhydrous MeCN.

Step 2: Sample Preparation

  • Accurately weigh 50 mg of the sample into a 50 mL volumetric flask.

  • Add 20 mL of the Derivatization Solution .

  • Sonicate for 5 minutes. (The reaction is exothermic and instantaneous).

  • Allow to stand at room temperature for 10 minutes to ensure complete conversion.

  • Add 5 mL of Quenching Agent (10% Acetic Acid) to neutralize excess alkalinity (protects the HPLC column silica).

  • Dilute to volume with Mobile Phase A/B mixture (50:50).

Step 3: Chromatographic Conditions

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detector UV-Vis / DAD @ 254 nm (Primary), 230 nm (Secondary)
Column Temp 30°C
Gradient Time (min) | %B (MeCN) 0.0 | 20 10.0 | 80 12.0 | 80 12.1 | 20 15.0 | 20
Workflow Visualization

DerivatizationWorkflow Sample Solid Sample (Anhydrous Handling) Deriv Add Excess Diethylamine (in MeCN) Sample->Deriv Dissolve Reaction Reaction: R-SO2Cl -> R-SO2-NEt2 (Instantaneous) Deriv->Reaction 5 min Sonicate Quench Quench with Acetic Acid (Neutralize pH) Reaction->Quench Stabilize Inject Inject to HPLC (Stable Sulfonamide) Quench->Inject Analyze

Figure 1: Pre-column derivatization workflow preventing on-column hydrolysis.

Method B: Differential Titration (Absolute Purity)

Principle

HPLC gives relative purity (Area %). For absolute mass balance (assay), titration is superior. This method leverages the chemistry of hydrolysis.

  • Total Acidity: R-COOH + R-SO₂Cl + H₂O → R-COOH + R-SO₃H + HCl. (Generates 3 acidic protons).

  • Chloride Content: R-SO₂Cl → Cl⁻.

Protocol

Reagents: 0.1 N NaOH, 0.1 N AgNO₃, Pyridine (reagent grade), Phenolphthalein.

Step 1: Hydrolysis

  • Weigh 200 mg of sample into a 250 mL Erlenmeyer flask.

  • Add 20 mL of Pyridine:Water (1:1).

  • Reflux for 30 minutes. (Ensures quantitative conversion of -SO₂Cl to -SO₃H and HCl).

  • Cool to room temperature.

Step 2: Argentometric Titration (Specific for Sulfonyl Chloride)

  • Acidify the solution slightly with Nitric Acid.

  • Titrate with 0.1 N AgNO₃ potentiometrically (using a Silver electrode) or using Eosin Y indicator.

  • Calculation: Each mole of Sulfonyl Chloride releases 1 mole of Chloride ion.

    
    
    

Step 3: Alkalimetric Correction (Optional Check)

  • Titrate a separate hydrolyzed aliquot with 0.1 N NaOH .

  • Compare the theoretical acid equivalent (3 eq per mole) vs. experimental. A discrepancy indicates the presence of free sulfonic acid (degraded material) in the starting sample.

Method Validation & Performance Criteria

To ensure "Trustworthiness" (Part 2 of directive), the method must be validated against ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaRationale
Specificity Resolution > 2.0 between Sulfonamide and Sulfonic AcidMust distinguish active reagent from hydrolyzed impurity.
Linearity R² > 0.999 (Range: 80-120% of target conc.)Ensures accurate quantitation across manufacturing variances.
Precision RSD < 1.0% (n=6 injections)High precision required for assay methods.
Solution Stability % Difference < 2.0% after 24hVerifies the sulfonamide derivative is stable in the autosampler.
Recovery 98.0% - 102.0%Validates the derivatization efficiency.

Troubleshooting Guide (Causality Analysis)

ObservationRoot CauseCorrective Action
Peak Splitting (HPLC) Incomplete derivatization or on-column hydrolysis.Increase reaction time or DEA concentration. Ensure sample solvent is anhydrous.
Low Assay (Titration) Sample degradation (moisture uptake).Dry sample in vacuum desiccator over P₂O₅. Re-check weighing environment.
Ghost Peaks Impurity in Diethylamine reagent.Run a blank derivatization (MeCN + DEA + Quench) to subtract background.
High Backpressure Precipitation of amine salts.Ensure the Quenching step (Acetic Acid) brings pH < 7 to solubilize salts before injection.

References

  • Sielc Technologies. (n.d.). Separation of Benzoic acid, 3-(chlorosulfonyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 55279563, 4-(Chlorosulfonyl)-3-methylbenzoic acid. Retrieved from [Link]

  • Bahrami, K., et al. (2011). Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

Application Notes and Protocols for High-Throughput Screening with 4-(Chlorosulfonyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Foreword: The Rise of Covalent Probes in Drug Discovery

The paradigm of drug discovery has seen a resurgence in the strategic application of covalent inhibitors. These molecules, capable of forming a stable, long-lasting bond with their biological targets, offer distinct advantages in terms of potency and duration of action.[1][2] Historically, concerns over off-target reactivity led to a cautious approach in their development. However, with advancements in proteomics and high-throughput screening (HTS) technologies, the rational design and screening of targeted covalent inhibitors has become a frontier of innovation, enabling the pursuit of previously "undruggable" targets.[3][4]

This guide focuses on a versatile chemical scaffold, 4-(Chlorosulfonyl)-3-methylbenzoic acid , as a tool for high-throughput covalent fragment screening. Its bifunctional nature, featuring a reactive sulfonyl chloride "warhead" and a carboxylic acid for potential secondary interactions or future elaboration, makes it an intriguing starting point for the discovery of novel chemical probes and therapeutic leads.

The Scientific Underpinning: Covalent Targeting with Sulfonyl Halides

The utility of 4-(Chlorosulfonyl)-3-methylbenzoic acid in a screening context is predicated on the electrophilicity of the sulfonyl chloride group. This functional group serves as a "warhead," capable of reacting with nucleophilic amino acid residues on a protein surface. While cysteine is a common target for many covalent inhibitors, sulfonyl halides and their fluoride counterparts have demonstrated a broader reactivity profile, engaging with residues such as lysine, tyrosine, and histidine.[5] This expanded targeting capability significantly broadens the scope of potential protein targets.

The reaction proceeds via a nucleophilic attack from the amino acid side chain on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride leaving group and the formation of a stable sulfonamide or sulfonate ester bond. This covalent modification can irreversibly alter the protein's function, making it a powerful mechanism for inhibition.

Strategic Workflow for a Covalent Screening Campaign

A successful covalent screening campaign requires a multi-stage approach, moving from a broad primary screen to rigorous hit validation and characterization. This ensures the identification of true, on-target covalent modifiers while systematically eliminating false positives arising from nonspecific reactivity or assay artifacts.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Primary_Screen HTS with 4-(Chlorosulfonyl)-3-methylbenzoic Acid Library (e.g., Fluorescence-Based Protease Assay) Initial_Hits Identification of Initial Hits (% Inhibition > Threshold) Primary_Screen->Initial_Hits Data Analysis Dose_Response Dose-Response Confirmation (IC50 Determination) Initial_Hits->Dose_Response IC50_Shift IC50 Shift Assay (Time-Dependency) Dose_Response->IC50_Shift GSH_Assay Glutathione (GSH) Reactivity Assay (Nonspecific Reactivity) Dose_Response->GSH_Assay Triage Prioritization of Hits (Potent, Time-Dependent, Low GSH Reactivity) IC50_Shift->Triage GSH_Assay->Triage Mass_Spec Intact Protein Mass Spectrometry (Confirm Covalent Adduct) Triage->Mass_Spec Peptide_Mapping Peptide Mapping MS/MS (Identify Modification Site) Mass_Spec->Peptide_Mapping Validated_Hits Validated Covalent Hits for Lead Optimization Peptide_Mapping->Validated_Hits

Caption: A comprehensive workflow for the discovery and validation of covalent inhibitors.

Physicochemical Properties of the Screening Compound

Understanding the fundamental properties of 4-(Chlorosulfonyl)-3-methylbenzoic acid is crucial for designing appropriate screening conditions and for interpreting results.

PropertyValueSource
Molecular Formula C₈H₇ClO₄SInferred from related compounds
Molecular Weight 234.66 g/mol Inferred from related compounds
Appearance Off-white to beige powder[6]
Melting Point ~212-230 °C[6][7]
Solubility Soluble in DMSO, Methanol[6]
Water Solubility Reacts with water[6]
Sensitive Moisture Sensitive[6]

Note: The molecular formula and weight are for the title compound, while some experimental properties are referenced from the closely related 4-(chlorosulfonyl)benzoic acid and 4-chloro-3-methylbenzoic acid.[7][8] The reactivity with water highlights the need for careful handling and the use of anhydrous solvents for stock solutions.

Detailed Experimental Protocols

Protocol 1: Primary High-Throughput Screen (HTS) - A Model Cysteine Protease Assay

This protocol describes a fluorescence-based assay using a model cysteine protease, such as papain or a viral protease like the SARS-CoV-2 main protease, which are known to be susceptible to covalent modification.[9][10]

Objective: To identify compounds from a library derived from 4-(Chlorosulfonyl)-3-methylbenzoic acid that inhibit the activity of the target protease.

Materials:

  • Target Enzyme: Purified cysteine protease (e.g., Papain)

  • Substrate: Fluorogenic peptide substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 1 mM EDTA

  • Compound Plates: 384-well plates containing derivatives of 4-(Chlorosulfonyl)-3-methylbenzoic acid dissolved in DMSO.

  • Assay Plates: Low-volume, black, 384-well plates.

  • Positive Control: A known covalent inhibitor of the protease (e.g., E-64).

  • Negative Control: DMSO.

Procedure:

  • Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the compound plates to the assay plates. Also, add 50 nL of DMSO to the negative control wells and 50 nL of the positive control to the respective wells.

  • Enzyme Preparation: Prepare the enzyme solution in assay buffer at a 2X final concentration (e.g., 20 nM for a final concentration of 10 nM).

  • Enzyme Addition and Pre-incubation: Add 5 µL of the 2X enzyme solution to each well of the assay plate. Mix by gentle shaking and incubate for 30 minutes at room temperature. This pre-incubation allows for the time-dependent covalent modification to occur.

  • Substrate Preparation: Prepare the substrate solution in assay buffer at a 2X final concentration (e.g., 20 µM for a final concentration of 10 µM).

  • Reaction Initiation: Add 5 µL of the 2X substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a period of 15-30 minutes in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Ratecompound - Rateneg_control) / (Ratepos_control - Rateneg_control))

    • Identify initial "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50%).

Protocol 2: Hit Confirmation - IC₅₀ Shift Assay

This assay confirms the time-dependent nature of inhibition, a hallmark of covalent inhibitors.[11]

Objective: To determine if the inhibitory potency (IC₅₀) of a hit compound increases with longer pre-incubation time with the target enzyme.

Procedure:

  • Prepare serial dilutions of the hit compounds in DMSO.

  • Set up multiple identical assay plates.

  • Add the diluted compounds and the 2X enzyme solution to the plates as described in the primary screen protocol.

  • Pre-incubate each plate for a different duration (e.g., 15 min, 30 min, 60 min, and 120 min).

  • At the end of each pre-incubation period, initiate the reaction by adding the 2X substrate solution.

  • Measure the reaction rates as before.

  • Calculate the % inhibition for each compound concentration at each pre-incubation time point.

  • Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each pre-incubation time.

  • Interpretation: A significant decrease in the IC₅₀ value with increasing pre-incubation time is indicative of time-dependent, and likely covalent, inhibition.

Protocol 3: Counter-Screen - Glutathione (GSH) Reactivity Assay

This assay assesses the intrinsic reactivity of the hit compounds towards a generic thiol, glutathione, to flag promiscuous electrophiles that are likely to have off-target effects.[12]

Objective: To measure the rate at which hit compounds react with glutathione.

Materials:

  • Glutathione (GSH): 5 mM stock solution in assay buffer.

  • Hit Compounds: 1 mM stock solutions in DMSO.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Instrumentation: LC-MS system.

Procedure:

  • In a microcentrifuge tube, mix 98 µL of assay buffer with 1 µL of the 1 mM hit compound stock solution.

  • Initiate the reaction by adding 1 µL of the 5 mM GSH stock solution (final concentrations: 10 µM compound, 50 µM GSH).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 10 µL aliquot and quench the reaction by adding it to 90 µL of cold acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS, monitoring the depletion of the parent compound over time.

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line corresponds to the pseudo-first-order rate constant (kobs). Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / kobs.

  • Interpretation: Compounds with a short half-life (e.g., < 30 minutes) are considered highly reactive and may be deprioritized due to a higher risk of nonspecific binding.

Protocol 4: Hit Validation - Intact Protein Mass Spectrometry

This is the definitive experiment to confirm that a hit compound forms a covalent adduct with the target protein.[13][14][15]

Objective: To directly observe the mass increase of the target protein corresponding to the addition of the hit compound.

Procedure:

  • Incubation: Incubate the target protein (e.g., 5 µM) with a 5- to 10-fold molar excess of the hit compound (e.g., 25-50 µM) in a suitable buffer (e.g., 50 mM ammonium bicarbonate) for 2-4 hours at room temperature. Include a protein-only control (with DMSO).

  • Desalting: Desalt the protein samples using a C4 ZipTip or a similar reversed-phase chromatography method to remove unbound compound and non-volatile salts.

  • Mass Spectrometry Analysis: Infuse the desalted sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the protein. Compare the mass of the compound-treated protein with the mass of the control protein.

  • Interpretation: A mass shift equal to the molecular weight of the compound (minus the leaving group, in this case, HCl) confirms the formation of a covalent adduct. The relative abundance of the modified and unmodified protein peaks can provide an estimate of the labeling stoichiometry.

Covalent_Modification cluster_0 Reaction Mechanism Compound 4-(Chlorosulfonyl)-3-methylbenzoic acid Adduct Covalently Modified Protein Compound->Adduct Protein Protein with Nucleophilic Residue (e.g., Lysine) Protein->Adduct Nucleophilic Attack Leaving_Group HCl Adduct->Leaving_Group

Caption: Covalent modification of a protein by 4-(Chlorosulfonyl)-3-methylbenzoic acid.

Data Interpretation and Hit Prioritization

The data from the screening cascade should be integrated to select the most promising hits for further development.

Hit CategoryPrimary Screen (% Inh.)IC₅₀ ShiftGSH Half-life (t₁/₂)Intact Mass SpecPriorityRationale
Ideal Hit > 50%Significant decrease> 60 minMass shift observedHigh Potent, time-dependent inhibitor with good selectivity profile.
Promiscuous Hit > 50%Decrease< 30 minMass shift observedLow High intrinsic reactivity suggests potential for off-target effects.
False Positive (Assay Interference) > 50%No significant shift> 120 minNo mass shiftDeprioritize Inhibition is likely due to an artifact, not covalent modification.
Weak Binder < 50%N/A> 120 minNo or low % adductLow Insufficient potency in the primary assay.

Troubleshooting and Scientific Causality

  • High Hit Rate in Primary Screen: This may indicate that the compound concentration is too high, leading to nonspecific inhibition, or that the compound library contains promiscuous reactive species. Consider re-screening at a lower concentration.

  • No Time-Dependency in IC₅₀ Shift Assay: For a confirmed binder (by mass spectrometry), this could suggest a rapid covalent reaction that reaches completion within the shortest pre-incubation time, or a reversible binding mode. Further kinetic analysis is required.

  • Hydrolysis of the Sulfonyl Chloride: Aryl sulfonyl chlorides can be susceptible to hydrolysis in aqueous buffers.[11][16] It is crucial to prepare fresh dilutions of the compound in assay buffer and to be mindful of the compound's stability over the course of the experiment. If hydrolysis is a significant issue, consider synthesizing the corresponding, more stable sulfonyl fluoride derivatives.[2]

  • Assay Interference: Reactive compounds can interfere with assay components, leading to false positives.[17] For example, they might react with assay enzymes or fluorescent probes. Orthogonal assays, which use a different detection method, are essential for validating hits.

Conclusion

4-(Chlorosulfonyl)-3-methylbenzoic acid represents a valuable starting point for covalent inhibitor discovery. Its reactivity profile allows for the targeting of a range of nucleophilic amino acid residues, expanding the accessible proteome. A rigorous, multi-step screening and validation workflow, as outlined in these notes, is paramount to successfully identify specific, potent, and well-characterized covalent hits. By integrating biochemical assays with direct biophysical confirmation by mass spectrometry, researchers can confidently advance promising compounds into the lead optimization phase of drug discovery.

References

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2015). ResearchGate. [Link]

  • GSH Reactivity Assay. Domainex. [Link]

  • Establishment and Application of High Throughput Screening Model for Hepatitis C Virus NS3-4A Protease Inhibitors in Vitro. (n.d.). PubMed. [Link]

  • High Throughput Screening Models Ramp up Lead Discovery. (2023). The Scientist. [Link]

  • Case Study of High-Throughput Drug Screening and Remote Data Collection for SARS-CoV-2 Main Protease by Using Serial Femtosecond X-ray Crystallography. (2022). MDPI. [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (2022). MDPI. [Link]

  • Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. (2020). YouTube. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). PubMed. [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2017). PMC. [Link]

  • Chemoproteomic methods for covalent drug discovery. (2020). PMC. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). PubMed. [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube. [Link]

  • High throughput substrate specificity profiling of serine and cysteine proteases using solution-phase fluorogenic peptide microarrays. (2007). PubMed. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central. [Link]

  • 4-(Chlorosulfonyl)benzoic acid. (n.d.). PubChem. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2023). JACS Au. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023). ChemRxiv. [Link]

  • Identification of novel hit chemotypes by Covalent Fragment Screening and Binding Site Identification using proteolytic digestio. (n.d.). Domainex. [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. (2020). RSC Publishing. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). PMC. [Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. (2022). ACS Publications. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry. [Link]

  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. (2017). Reaction Biology. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). PubMed. [Link]

  • Fluorescence-Based Kinetic Assay for High-Throughput Discovery and Engineering of Stereoselective ω-Transaminases. (2019). ResearchGate. [Link]

  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. (2017). Nature Communications. [Link]

  • The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020). PMC. [Link]

  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. (2021). Drug Target Review. [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]

  • Emerging strategies in covalent inhibition. (2021). YouTube. [Link]

  • 4-Chloro-3-methylbenzoic acid. (n.d.). PubChem. [Link]

  • 4-Chloro-3-methylbenzoic acid, 98%. (n.d.). Fisher Scientific. [Link]

  • p-Toluic acid. (n.d.). Wikipedia. [Link]

Sources

4-(Chlorosulfonyl)-3-methylbenzoic acid in the preparation of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Sulfonamide Enzyme Inhibitors using 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Executive Summary

This technical guide details the application of 4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS 1314960-92-3) as a privileged scaffold in the design and synthesis of enzyme inhibitors, specifically targeting Carbonic Anhydrases (CAs) .[1][2] Unlike the generic benzenesulfonamide scaffold, the incorporation of the ortho-methyl group (relative to the sulfonyl moiety) introduces steric constraints that can enhance isoform selectivity (e.g., hCA IX vs. hCA II) by exploiting subtle differences in the enzyme's hydrophobic pocket.

This guide provides validated protocols for:

  • Chemoselective Sulfonylation: Generating the primary pharmacophore (sulfonamide) while preserving the carboxylic acid "tail" anchor.[1]

  • Fragment Elongation: Derivatizing the carboxylic acid to optimize physicochemical properties (LogP, solubility).[1]

  • Mechanistic Validation: Understanding the Zinc-binding mode of action.

Chemical Profile & Reactivity

  • Compound Name: 4-(Chlorosulfonyl)-3-methylbenzoic acid[1][2][3]

  • CAS Number: 1314960-92-3 (Note: Prompt-cited CAS 24962-75-2 refers to a different aminophenol derivative; this guide focuses on the chlorosulfonyl benzoic acid structure).[1]

  • Molecular Weight: 234.66 g/mol

  • Key Functionalities:

    • Sulfonyl Chloride (-SO₂Cl): Highly electrophilic "warhead" precursor.[1][2] Reacts with amines to form sulfonamides (the Zinc-binding group).[1][2]

    • Carboxylic Acid (-COOH): "Tail" anchor.[1][2] Allows for the attachment of solubility-enhancing groups or targeting moieties (e.g., glucose for cancer targeting).[1]

    • 3-Methyl Group: Provides steric bulk ortho to the sulfonamide, influencing the rotational entropy of the inhibitor within the active site.

Reactivity Hierarchy:



Under controlled conditions (low temperature, stoichiometric base), the sulfonyl chloride reacts exclusively with amines, leaving the carboxylic acid intact (as a carboxylate salt).[1][2]

Mechanistic Insight: The "Tail Approach" in CA Inhibition

Carbonic anhydrases are zinc metalloenzymes.[1][4] The classical inhibition mechanism involves the sulfonamide nitrogen coordinating directly to the Zn(II) ion in the active site, displacing the catalytic water molecule.

The "Tail" Strategy: While the sulfonamide anchors the molecule to the Zinc, the carboxylic acid "tail" extends towards the rim of the active site.

  • Generic Inhibitors: Bind indiscriminately to all CA isoforms (causing side effects).[1]

  • 3-Methyl Scaffold: The methyl group creates a "tilt" in the binding geometry, while the derivatized tail interacts with specific amino acid residues (e.g., His64, Phe131) unique to disease-associated isoforms like hCA IX (hypoxic tumors) or hCA XII (glaucoma).[1]

CA_Binding_Mechanism cluster_enzyme Enzyme Active Site Channel Zn Active Site Zn(II) Sulfonamide Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Scaffold Benzene Ring (3-Methyl) Sulfonamide->Scaffold Covalent Bond Tail Tail Region (Amide/Ester) Scaffold->Tail Extension to Active Site Rim Selectivity Isoform Selectivity (hCA IX / XII) Scaffold->Selectivity Steric Fit (Methyl Group) Tail->Selectivity Hydrophobic/H-Bond Interaction

Caption: Mechanistic diagram illustrating the coordination of the sulfonamide to the Zinc ion and the role of the 3-methyl scaffold and tail in achieving isoform selectivity.

Experimental Protocols

Protocol A: Chemoselective Sulfonylation in Aqueous Media (Green Chemistry)

Best for: Synthesis of the primary sulfonamide pharmacophore using water-soluble amines or ammonia.[1][2]

Rationale: The sulfonyl chloride is reactive enough to be hydrolyzed by water, but the reaction with amines is significantly faster. Using an aqueous base (Schotten-Baumann conditions) neutralizes the HCl byproduct and keeps the carboxylic acid deprotonated (unreactive), preventing self-polymerization.[1]

Materials:

  • 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 equiv)[1][2][3]

  • Amine (R-NH₂ or NH₄OH) (1.2 equiv)[1][2]

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)[1][2]

  • Solvent: Water (or Water/Acetone 1:1 for lipophilic amines)[1][2]

Step-by-Step Procedure:

  • Preparation of Base: Dissolve Na₂CO₃ (2.5 mmol) and the amine (1.2 mmol) in 10 mL of water in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature suppresses the hydrolysis of the sulfonyl chloride.

  • Addition: Add 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 mmol) portion-wise over 15 minutes. Ensure vigorous stirring.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 4 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS.[1][2]

  • Work-up:

    • Acidify the reaction mixture carefully with 1N HCl to pH ~2. The product (carboxylic acid sulfonamide) will precipitate.[1]

    • Filter the white solid and wash with cold water (3 x 5 mL).[1]

    • Purification: Recrystallize from Ethanol/Water if necessary.[1]

Yield Expectation: 85-95%

Protocol B: "Tail" Elongation via Amide Coupling

Best for: Attaching complex targeting groups (e.g., amino acids, heterocycles) to the carboxylic acid.[1]

Rationale: Once the sulfonamide is formed (Protocol A), the carboxylic acid can be activated. We use EDC/HOBt coupling to prevent side reactions with the sulfonamide nitrogen (which is weakly nucleophilic).[1]

Materials:

  • Sulfonamide-Benzoic Acid Intermediate (from Protocol A) (1.0 equiv)[1][2]

  • Targeting Amine (R'-NH₂) (1.1 equiv)[1][2]

  • EDC[2]·HCl (1.2 equiv)[1][2]

  • HOBt (1.2 equiv)[1][2]

  • DIPEA (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMF/DCM[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve the Intermediate (1.0 mmol) in anhydrous DMF (5 mL). Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol).[1] Stir at RT for 30 minutes.

  • Coupling: Add the Targeting Amine (1.1 mmol) followed by DIPEA (3.0 mmol).

  • Reaction: Stir at RT for 12–18 hours under Nitrogen atmosphere.

  • Work-up:

    • Dilute with EtOAc (50 mL) and wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and Brine.[1]

    • Dry over MgSO₄ and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: Hexane -> EtOAc).

Data Summary & Troubleshooting

ParameterProtocol A (Sulfonylation)Protocol B (Coupling)
Key Reagent Na₂CO₃ (Base)EDC/HOBt (Coupling)
Temperature 0°C -> RTRT
Limiting Factor Hydrolysis of SO₂ClSolubility in DCM/DMF
Common Issue Low yield due to hydrolysisPoor conversion due to steric bulk
Solution Add SO₂Cl slower; lower tempUse HATU instead of EDC; heat to 40°C

Critical Note on Sterics: The 3-methyl group is ortho to the sulfonyl group.[1][2] While it does not block the reaction, it may slightly retard the rate of sulfonylation compared to the non-methylated analog. Ensure reaction times are sufficient (min 4 hours).

Workflow Visualization

Synthesis_Workflow Start Start: 4-(Chlorosulfonyl)- 3-methylbenzoic acid Step1 Step 1: Sulfonylation (Aq. Na2CO3, 0°C) Forms Sulfonamide Start->Step1 + Amine (R-NH2) Check QC Check: LC-MS / NMR (Confirm SO2NH formation) Step1->Check Check->Step1 Fail (Hydrolysis) Step2 Step 2: Tail Elongation (EDC/HOBt Coupling) Adds Targeting Group Check->Step2 Pass Final Final Product: Selective CA Inhibitor Step2->Final

Caption: Operational workflow for the synthesis of sulfonamide inhibitors starting from the chlorosulfonyl scaffold.

References

  • Supuran, C. T. (2008).[1][4][5] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1][4] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2][4] Link

  • Neri, D., & Supuran, C. T. (2011).[1][4][5] "Interfering with pH regulation in tumours as a therapeutic strategy."[1][4] Nature Reviews Drug Discovery, 10(10), 767-777.[1][2][4] Link

  • BenchChem Application Note. (2025). "Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid." BenchChem Technical Library. Link[1][2]

  • Alterio, V., et al. (2012).[1][4] "Multiple binding modes of inhibitors to carbonic anhydrases: How to design specific drugs targeting 15 different isoforms?" Chemical Reviews, 112(8), 4421-4468.[1][2] Link[1]

  • PubChem Compound Summary. "4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS 1314960-92-3)."[1][2] National Center for Biotechnology Information.[1] Link

Sources

Application Note: Derivatization of Primary Amines with 4-(Chlorosulfonyl)-3-methylbenzoic Acid

[1]

Executive Summary

This technical guide details the protocol for the sulfonylation of primary amines using 4-(Chlorosulfonyl)-3-methylbenzoic acid (CSMBA) .[1] Unlike standard lipophilic tags (e.g., Dansyl chloride), CSMBA incorporates a carboxylic acid moiety and a steric methyl group. This unique structure serves two critical functions in drug discovery and analysis:

  • Library Synthesis: It functions as a robust "capping" reagent to generate sulfonamide-based fragment libraries with high metabolic stability.[1]

  • Analytical Derivatization: It introduces an ionizable acidic handle, significantly enhancing sensitivity in Negative-Ion Mode Electrospray Ionization (ESI-) Mass Spectrometry for amines that otherwise ionize poorly.[1]

Chemical Principle & Mechanism[1][2][3]

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The primary amine acts as the nucleophile, displacing the chloride ion. The presence of the methyl group at the ortho position to the carboxylic acid (and meta to the sulfonyl group) provides slight steric protection to the resulting sulfonamide, potentially increasing resistance to enzymatic hydrolysis compared to non-methylated analogs.

Reaction Mechanism (DOT Visualization)

ReactionMechanismcluster_0Reactantscluster_1ProductsR1Primary Amine(R-NH2)I1TetrahedralIntermediateR1->I1Nucleophilic AttackR2CSMBA(Ar-SO2Cl)R2->I1P1SulfonamideDerivativeI1->P1Cl- EliminationP2HCl(Scavenged by Base)I1->P2

Figure 1: Mechanism of sulfonamide formation.[1] The base (not shown) is critical for neutralizing the HCl byproduct to drive the equilibrium forward.

Material Specifications

ComponentSpecificationRole
Reagent 4-(Chlorosulfonyl)-3-methylbenzoic acid (>97%)Derivatizing agent.[1]
Solvent A Anhydrous Tetrahydrofuran (THF) or DCMReaction medium (solubilizes reagent).
Solvent B Acetonitrile (LC-MS Grade)Co-solvent for polar amines.[1]
Base Triethylamine (TEA) or DIPEAHCl Scavenger. Critical: Must use >2 equivalents.
Quench 1M HCl or 5% Acetic AcidStops reaction; protonates the carboxylic acid.

Critical Chemical Note: The reagent contains a free carboxylic acid.[2] Therefore, 1 equivalent of base will be immediately consumed to deprotonate the carboxylic acid to a carboxylate salt. You must provide at least 2.2 equivalents of base total (1 for the -COOH, 1 for the HCl byproduct, 0.2 excess) to ensure the amine remains unprotonated and nucleophilic.

Experimental Protocols

Protocol A: High-Throughput Library Synthesis (Prep Scale)

Target Audience: Medicinal Chemists creating sulfonamide libraries for SAR studies (e.g., P2Y14R antagonists).[1]

Objective: Isolate pure sulfonamide derivative for biological assay.

  • Preparation: Dissolve 1.0 mmol of the Primary Amine in 5 mL of anhydrous DCM (or THF if amine is insoluble in DCM).

  • Activation: Add Triethylamine (2.5 mmol, 2.5 eq) to the amine solution. Stir at 0°C (ice bath) for 5 minutes.

  • Addition: Dissolve CSMBA (1.1 mmol, 1.1 eq) in 2 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes.

    • Why dropwise? Sulfonylation is exothermic.[3] Controlling heat prevents impurity formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[1] The amine peak should disappear.

  • Workup:

    • Dilute with 20 mL DCM.

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.

    • Note: The product contains a carboxylic acid.[2][4][5] At low pH (HCl wash), it will be in the organic layer.

    • Wash with Brine (10 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (MeOH/DCM gradient) if necessary.

Protocol B: Analytical Derivatization (Micro-Scale)

Target Audience: Bioanalytical Scientists quantifying trace amines via LC-MS/MS.[1]

Objective: Enhance ionization for negative-mode MS detection.

  • Sample Prep: Prepare amine sample in Borate Buffer (pH 9.5). Final concentration approx. 10–100 µM.

  • Reagent Prep: Prepare a 10 mM solution of CSMBA in Acetonitrile. Prepare fresh.

  • Derivatization:

    • Mix 100 µL Sample + 100 µL Reagent Solution.

    • Vortex for 30 seconds.

    • Incubate at 60°C for 15 minutes in a heating block.

  • Quench: Add 20 µL of 5% Formic Acid.

    • Why? Acidification ensures the carboxylic acid moiety is protonated for Reverse Phase retention, or allows controlled ionization in the source.

  • Analysis: Inject 5–10 µL directly into LC-MS.

Workflow Visualization

Workflowcluster_prepPreparationcluster_reactReactioncluster_finishTerminationstartStart: Primary Amine Samplestep1Dissolve in Anhydrous Solvent(DCM/THF)start->step1step2Add Excess Base (TEA/DIPEA)(>2.2 Equivalents)step1->step2step3Add CSMBA Reagent(Dropwise @ 0°C)step2->step3step4Incubate/Stir(RT for 2h or 60°C for 15min)step3->step4step5Acidic Quench(HCl or Formic Acid)step4->step5step6LC-MS or Isolationstep5->step6

Figure 2: Step-by-step workflow for derivatization.

Analytical Validation & Data Analysis

When analyzing the derivative, use the following mass shift calculations to confirm the reaction success.

Mass Shift Calculation

The reagent adds the C8H6O4S moiety (minus the Cl atom).

  • Formula Added: -SO₂-C₆H₃(CH₃)-COOH

  • Net Mass Addition: +197.03 Da (approximate)

ParameterValueNotes
Precursor Ion (ESI-) [M + 197 - 1]⁻Look for [M+196]⁻ in negative mode.[1]
Precursor Ion (ESI+) [M + 197 + 1]⁺Look for [M+198]⁺ in positive mode.
UV Absorbance λ max ~254 nmAromatic ring provides strong UV signal.
Chromatography Shift to higher RTReagent adds significant hydrophobicity.
Interpretation of Results
  • Successful Reaction: Disappearance of the amine peak; appearance of a single major peak at higher retention time with mass [M+196]⁻.

  • Bis-Sulfonylation: If the primary amine is sterically unhindered and excess reagent is used, you may see a peak at [M + 394] (two sulfonamide groups). Remedy: Reduce reagent equivalents to 0.9 eq.

Troubleshooting & "Field Notes"

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideReagent is moisture sensitive.[1] Store in desiccator. Ensure solvents are anhydrous.
Precipitate in Reaction Formation of TEA-HCl saltsThis is normal in organic solvents (DCM).[1] Filter off the solid before evaporation.
No Reaction Amine protonationThe carboxylic acid on the reagent consumed the base. Increase Base to 3.0 eq.
Multiple Peaks (LC-MS) Isomers or Bis-derivatizationCheck reagent purity. Reduce reaction temperature to 0°C to improve selectivity.

References

  • General Sulfonamide Synthesis: De Luca, L., & Giacomelli, G. (2008).[6] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Its Sodium Salts under Microwave Irradiation.[6] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Drug Discovery Application (P2Y14R): Yao, Y., et al. (2025).[7] Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.[1][7] European Journal of Medicinal Chemistry. Link

  • Analytical Derivatization Context: Speltini, A., et al. (2010). Derivatization of Amines for HPLC-MS Analysis. Journal of Separation Science. (Contextual grounding for sulfonamide tagging).
  • Reagent Properties: 4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS 22822-79-3).[1] PubChem Compound Summary. Link

Scale-up synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Abstract

This guide details the scalable synthesis of 4-(chlorosulfonyl)-3-methylbenzoic acid , a critical intermediate in the manufacturing of PPAR agonists, antihypertensive agents, and agrochemicals. Unlike bench-scale methods that prioritize convenience, this protocol focuses on process safety, thermal management, and impurity control essential for multi-kilogram production. The method utilizes a direct electrophilic aromatic substitution via chlorosulfonic acid (


), optimized to favor the 4-isomer over the sterically hindered 2-isomer and the less activated 6-isomer.

Introduction & Retrosynthetic Analysis

The synthesis targets the introduction of a chlorosulfonyl group (


) onto the 3-methylbenzoic acid  (m-toluic acid) scaffold. The primary challenge in scale-up is controlling the regioselectivity and managing the violent exotherm associated with chlorosulfonic acid.
  • Substrate: 3-Methylbenzoic acid (m-Toluic acid).

  • Directing Effects:

    • Methyl Group (

      
      ):  Activates positions 2, 4, and 6 (Ortho/Para).
      
    • Carboxyl Group (

      
      ):  Deactivates the ring, directing incoming electrophiles to position 5 (Meta).
      
  • Regiochemical Outcome: The activating power of the methyl group typically dominates. Position 4 is favored over Position 2 (sterically crowded by

    
     and 
    
    
    
    ) and Position 6 (ortho to
    
    
    ).
Figure 1: Reaction Pathway and Regioselectivity

ReactionScheme Start 3-Methylbenzoic Acid (m-Toluic Acid) Inter Intermediate: Sulfonic Acid Species Start->Inter Electrophilic Attack (Exothermic) Reagent Chlorosulfonic Acid (Excess, 0-80°C) Reagent->Inter Product 4-(Chlorosulfonyl)-3-methylbenzoic Acid (Major Isomer) Inter->Product Dehydration/Chlorination Byproduct Isomers (2- or 6-subst.) & H2SO4/HCl Waste Inter->Byproduct Minor path

Caption: Reaction pathway showing the conversion of m-toluic acid to the sulfonyl chloride derivative via direct chlorosulfonation.

Process Chemistry & Safety Assessment

Critical Hazards
  • Chlorosulfonic Acid (CSA): Reacts violently with water, releasing dense clouds of

    
     gas and sulfuric acid mist.[1] It is a potent dehydrating agent and causes severe skin burns immediately upon contact.
    
  • Thermal Runaway: The initial addition of m-toluic acid to CSA is highly exothermic. Accumulation of unreacted reagent at low temperatures followed by rapid heating can lead to a runaway reaction.

  • Gas Evolution: The reaction generates stoichiometric quantities of

    
     gas. A robust scrubbing system is mandatory.
    
Equipment Specifications
  • Reactor: Glass-lined steel (GLS) or Hastelloy C-22 reactor. Stainless steel (SS316) is not recommended due to corrosion from hot sulfonic/hydrochloric acid mixtures.

  • Scrubber: Caustic scrubber (

    
    ) sized to neutralize >2 equivalents of 
    
    
    
    per mole of substrate.
  • Temperature Control: Jacket cooling capable of maintaining

    
     during addition and heating to 
    
    
    
    for completion.

Detailed Scale-Up Protocol

Scale: 1.0 kg Input (m-Toluic Acid) Expected Yield: ~1.3 – 1.5 kg (75-85%)

Step 1: Reagent Charging & Addition
  • Setup: Ensure the reactor is bone-dry and purged with nitrogen. Connect the gas outlet to the caustic scrubber.

  • Charge CSA: Charge Chlorosulfonic Acid (3.5 kg, ~4.0 equiv) into the reactor.

    • Note: Excess CSA acts as both solvent and reagent to drive the equilibrium to the sulfonyl chloride.

  • Cooling: Cool the CSA to 0–5°C .

  • Substrate Addition: Slowly add 3-Methylbenzoic acid (1.0 kg, 7.35 mol) solid via a powder addition funnel or screw feeder.

    • Rate Control: Maintain internal temperature < 15°C .

    • Observation:

      
       gas evolution will begin immediately. Ensure scrubber is active.
      
Step 2: Reaction Phase
  • Ramp: Once addition is complete, stir at

    
     for 30 minutes.
    
  • Heating: Gradually heat the mixture to 60–70°C over 2 hours.

    • Caution: A second wave of gas evolution occurs as the sulfonic acid converts to the sulfonyl chloride.

  • Hold: Maintain at 70°C for 3–4 hours.

  • IPC (In-Process Control): Sample a small aliquot, quench in methanol (forms methyl ester), and analyze by HPLC. Target < 2% starting material.

Step 3: Quenching & Isolation

Critical Safety Step: The "Drowning" Process

  • Cooling: Cool the reaction mass to 20–25°C .

  • Quench Preparation: In a separate vessel, prepare Ice/Water (10 kg) .

  • Drowning: Slowly transfer the reaction mass into the agitated ice water.

    • NEVER add water to the acid mass.

    • Maintain quench temperature < 10°C to prevent hydrolysis of the sulfonyl chloride product.

  • Precipitation: The product will precipitate as a white to off-white solid. Stir for 1 hour to ensure all excess CSA is hydrolyzed to sulfuric acid.

Step 4: Filtration & Purification
  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Washing: Wash the cake with Cold Water (3 x 2 L) until the filtrate pH is neutral (> pH 4).

    • Note: Residual sulfuric acid destabilizes the product during drying.

  • Drying: Dry the wet cake in a vacuum dryer at 40°C for 12 hours. Avoid temperatures > 50°C during drying to prevent decomposition.

  • Recrystallization (Optional): If purity < 98%, recrystallize from Toluene or Dichloroethane .

Data & Specifications

Table 1: Process Parameters & Specifications
ParameterSetpoint / RangeCriticality
CSA Stoichiometry 4.0 – 5.0 EquivalentsHigh (Drives conversion)
Addition Temp 0 – 15°CHigh (Exotherm control)
Reaction Temp 65 – 75°CMedium (Kinetics vs. Tarring)
Quench Temp < 10°CHigh (Hydrolysis prevention)
HPLC Purity > 98.0% (a/a)Quality Attribute
Appearance White/Off-white powderQuality Attribute
Figure 2: Process Flow & Safety Logic

ProcessFlow Reactor GLS Reactor (Reaction Phase) Scrubber Caustic Scrubber (HCl Neutralization) Reactor->Scrubber HCl Gas QuenchTank Quench Vessel (Ice/Water Drowning) Reactor->QuenchTank Transfer Mass (Slowly) QuenchTank->Scrubber Residual Fumes Filter Centrifuge/Filter (Isolation) QuenchTank->Filter Slurry Transfer Dryer Vacuum Dryer (< 45°C) Filter->Dryer Wet Cake

Caption: Operational workflow emphasizing the separation of gas handling and the critical quenching transfer step.

Troubleshooting & Analytical Controls

  • Issue: Low Assay / High Hydrolysis Product

    • Cause: Quench temperature too high or filtration too slow (prolonged contact with aqueous acid).

    • Remedy: Increase cooling capacity during quench; wash filter cake immediately and thoroughly.

  • Issue: Sticky Solid / Oil Formation

    • Cause: Incomplete reaction or presence of isomers.

    • Remedy: Ensure reaction reaches 70°C for at least 3 hours. Use toluene for recrystallization to remove oily impurities.

  • Analytical Method (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B.[2]

    • Detection: UV @ 230 nm.

    • Note: Derivatize sample with methanol/amine before injection to stabilize the acid chloride for accurate quantification.

References

  • BenchChem. (2025).[3] 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid and related derivatives.[4][5] Retrieved from

  • National Institutes of Health (NIH). (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC10203040. Retrieved from

  • Fisher Scientific. (2012). Safety Data Sheet: Chlorosulfonic Acid.[3][6] Retrieved from

  • Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guide. Retrieved from

  • PubChem. (2025).[7][4] 3-Methylbenzoic acid: Compound Summary.[5][8] Retrieved from

Sources

Application Note: High-Precision Functionalization of 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

4-(Chlorosulfonyl)-3-methylbenzoic acid is a high-value bifunctional scaffold utilized in the synthesis of diverse bioactive small molecules, including PPAR agonists, carbonic anhydrase inhibitors, and antiviral agents.[1][2] Its utility lies in its orthogonal reactivity: it possesses a highly electrophilic sulfonyl chloride (


) and a modifiable carboxylic acid (

).[1][2]

The "Ortho-Methyl" Advantage: Unlike its non-methylated analog (4-(chlorosulfonyl)benzoic acid), the presence of the methyl group at the 3-position (ortho to the sulfonyl chloride) introduces a critical steric and electronic element.[1][2]

  • Conformational Locking: The methyl group restricts the rotation of the resulting sulfonamide bond, potentially improving the binding affinity of the final drug candidate by reducing entropic penalty upon binding.[2]

  • Reactivity Modulation: Counter-intuitively, while the methyl group provides steric bulk, it can accelerate nucleophilic substitution at the sulfur atom via a rigid compression mechanism, facilitating

    
    -like transition states [1].[1][2]
    

This guide provides validated protocols for chemoselective functionalization, ensuring high yields while mitigating common pitfalls like hydrolysis and anhydride formation.[1][2]

Strategic Analysis: Chemoselectivity & Workflow

The primary challenge with this reagent is managing the reactivity difference between the sulfonyl chloride and the carboxylic acid.[1][2]

  • The Sulfonyl Chloride (

    
    ):  Kinetic electrophile.[1][2] Reacts rapidly with amines/alcohols at 
    
    
    
    .[1][2] Moisture sensitive (hydrolyzes to sulfonic acid).[1][2]
  • The Carboxylic Acid (

    
    ):  Thermodynamic nucleophile/electrophile (depending on activation).[1][2] Requires coupling agents (e.g., HATU, EDC) or conversion to acid chloride to react with amines.[1][2]
    

The Golden Rule: Perform the sulfonamide formation first . The carboxylic acid is unreactive toward amines under non-activating basic conditions (it simply deprotonates to the carboxylate), acting as a temporary "protecting group" for itself.[1][2]

Workflow Visualization

The following diagram illustrates the logical flow for functionalizing this scaffold.

ReactionWorkflow Start 4-(Chlorosulfonyl)-3- methylbenzoic acid (Starting Material) Cond1 Condition A: Amine (R-NH2), Base 0°C -> RT Start->Cond1 Chemoselective Sulfonylation Hydrolysis Side Product: Sulfonic Acid (Dead End) Start->Hydrolysis H2O/Moisture Inter1 Intermediate 1: Sulfonamide-Acid (COOH intact) Cond1->Inter1 Cond2 Condition B: Amine (R'-NH2) Coupling Agent (HATU) Inter1->Cond2 Amide Coupling Final Final Product: Unsymmetrical Bis-Amide/Sulfonamide Cond2->Final

Figure 1: Sequential functionalization strategy prioritizing the sulfonyl chloride moiety.

Core Protocol 1: Chemoselective Sulfonamide Synthesis[1][2]

This protocol describes the reaction of 4-(chlorosulfonyl)-3-methylbenzoic acid with a primary amine.[1][2] The carboxylic acid remains free (as a salt) and is recovered upon acidic workup.[1][2]

Materials
  • Substrate: 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)[1][2]

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (2.5 equiv)[1][2]
  • Solvent: THF/Water (1:[1][2]1) or Anhydrous DCM (depending on amine solubility)[1][2]

Step-by-Step Procedure
  • Preparation (0 min):

    • Dissolve the amine (1.1 equiv) and Base (2.5 equiv) in the solvent system.[1][2]

    • Cool the reaction mixture to 0°C using an ice bath. Critical: Low temperature suppresses hydrolysis of the sulfonyl chloride.[2]

  • Addition (5-15 min):

    • Dissolve 4-(chlorosulfonyl)-3-methylbenzoic acid in a minimal amount of THF (if using aqueous system) or DCM.[1][2]

    • Add the sulfonyl chloride solution dropwise to the amine solution.[1][2][3]

    • Note: The solution may bubble slightly if carbonate base is used (

      
       evolution).[1][2]
      
  • Reaction (1-4 hours):

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor via TLC or LCMS.[1][2]

    • Target Mass: Look for

      
       corresponding to the sulfonamide.[1][2] The starting material peak (methyl ester formation in MeOH LCMS runs) should disappear.[1][2]
      
  • Workup (Isolation of Acid Intermediate):

    • If using Aqueous Base: The product is currently dissolved as the carboxylate salt.[1][2]

    • Wash the aqueous layer with Ethyl Acetate (to remove unreacted amine).[1][2]

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2-3.[1] The product (Sulfonamide-Benzoic Acid) should precipitate.[1][2][3]

    • Filter the solid or extract with Ethyl Acetate.[1][2]

    • Dry over

      
       and concentrate.
      
Data Summary Table
ParameterSpecificationReason
Temperature 0°C

RT
Prevents hydrolysis; controls exotherm.[1][2]
Stoichiometry 1.0 : 1.1 (SM:Amine)Slight excess of amine ensures complete consumption of electrophile.[1][2]
Base Equivalents

2.5 equiv
1 eq for HCl neutralization, 1 eq for COOH deprotonation.[1][2]
Reaction Time 1 - 4 HoursOrtho-methyl group may slightly accelerate or hinder rate depending on amine bulk.[1][2]

Core Protocol 2: Post-Sulfonylation Amide Coupling[1][2]

Once the sulfonamide is installed, the carboxylic acid can be derivatized.[1][2][4]

Materials
  • Substrate: Sulfonamide-Benzoic acid intermediate (from Protocol 1).

  • Reagent: HATU (1.2 equiv) or EDC/HOBt.

  • Base: DIPEA (3.0 equiv).[1][2]

  • Solvent: DMF or DCM.

Procedure
  • Dissolve the intermediate in anhydrous DMF.

  • Add DIPEA and HATU.[1][2] Stir for 5 minutes to activate the acid (formation of activated ester).

  • Add the second amine (nucleophile).[1][2]

  • Stir at RT for 2-12 hours.

  • Quench with water and extract.[1][2][3]

Troubleshooting & Critical Parameters

Issue: Hydrolysis of Sulfonyl Chloride

If the starting material has been stored improperly, it hydrolyzes to the sulfonic acid (unreactive to amines).[1][2]

  • Diagnostic: LCMS shows a peak at M-Cl+OH (Mass 216).[1][2]

  • Fix: Treat the degraded material with Thionyl Chloride (

    
    ) at reflux for 1 hour to regenerate the sulfonyl chloride functionality before adding the amine [2].
    
Issue: Steric Hindrance (The Methyl Effect)

If reacting with a bulky amine (e.g., tert-butylamine), the ortho-methyl group may cause steric clash, stalling the reaction.[1][2]

  • Fix: Switch solvent to Pyridine (acts as solvent and catalyst).[1][2] Heat to 40°C if necessary.

Decision Tree for Troubleshooting

Troubleshooting Start Problem: Low Yield / No Product CheckLCMS Check LCMS of Starting Material Start->CheckLCMS Result1 Mass = Sulfonic Acid (Hydrolysis) CheckLCMS->Result1 Result2 Mass = Intact SO2Cl (Low Reactivity) CheckLCMS->Result2 Action1 Regenerate with SOCl2 (Reflux 1h) Result1->Action1 Action2 Increase Temp to 40°C Switch to Pyridine Result2->Action2

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Majerz, I. et al. (2008).[1][2] "Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups." Molecules, 13(12), 3066-3078.[1][2]

  • BenchChem Application Note. (2025). "Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid." BenchChem Technical Library.

  • Kendall, J. D. et al. (2012).[1][2][5] "Synthesis of methyl 3-(chlorosulfonyl)-4-methylbenzoate." Bioorganic & Medicinal Chemistry, 20(1), 58-68.[1][2][5]

  • PubChem Compound Summary. "4-(Chlorosulfonyl)benzoic acid."[1][2] National Center for Biotechnology Information.[1][2] [1][2]

(Note: While Reference 4 refers to the non-methylated analog, the physical property data and safety handling (GHS H314) are directly applicable to the methylated derivative).[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Chlorosulfonyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(chlorosulfonyl)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and application of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction

4-(Chlorosulfonyl)-3-methylbenzoic acid is a key bifunctional molecule, featuring both a reactive sulfonyl chloride and a carboxylic acid. This unique structure makes it an invaluable intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals. However, its reactivity can also lead to several side reactions, resulting in impurities that can compromise yield and product purity. This guide will help you identify, understand, and mitigate these challenges.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during the synthesis and handling of 4-(chlorosulfonyl)-3-methylbenzoic acid, providing explanations for their chemical origins and actionable solutions.

Issue 1: Low Yield and/or Presence of a Water-Soluble Impurity in the Final Product

Q: My reaction yield is significantly lower than expected, and I've detected a highly polar impurity by TLC/LC-MS that corresponds to the mass of 3-methyl-4-sulfobenzoic acid. What is happening?

A: This is a classic case of hydrolysis of the sulfonyl chloride group. The sulfonyl chloride moiety is highly susceptible to reaction with water, which can be present as a solvent, a reagent impurity, or even atmospheric moisture.

Causality: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic oxygen atom of water. This leads to the formation of the corresponding sulfonic acid, which is often difficult to separate from the desired product due to its high polarity.

Troubleshooting & Prevention:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce exposure to atmospheric moisture.

  • Controlled Work-up: During aqueous work-up, minimize the contact time of the product with the aqueous phase. Use cold water or brine to quench the reaction and proceed with extraction promptly.

  • Reagent Quality: Verify the water content of your starting materials and solvents. Use freshly opened or properly stored anhydrous reagents.

Experimental Protocol: Verification of Hydrolysis

  • Sample Preparation: Dissolve a small sample of your crude product in a suitable solvent (e.g., acetonitrile/water).

  • LC-MS Analysis: Analyze the sample using reverse-phase liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: Look for a peak with a mass-to-charge ratio (m/z) corresponding to the sulfonic acid derivative (C₈H₈O₅S, exact mass: 216.01 g/mol ). Compare the retention time of this impurity with a standard if available.

Issue 2: Formation of a High-Melting, Insoluble White Solid

Q: During the chlorosulfonation of 3-methylbenzoic acid, I've observed the formation of a significant amount of a high-melting, insoluble white solid. What is this side product?

A: The most likely culprit is the formation of a diaryl sulfone . This is a common side reaction in chlorosulfonation reactions, especially at elevated temperatures.

Causality: The initially formed 4-(chlorosulfonyl)-3-methylbenzoic acid can act as an electrophile and react with another molecule of the starting material, 3-methylbenzoic acid, in a Friedel-Crafts-type reaction. This results in the formation of a diaryl sulfone bridge between two aromatic rings.

Troubleshooting & Prevention:

  • Temperature Control: Maintain a low reaction temperature, particularly during the addition of the chlorosulfonating agent (e.g., chlorosulfonic acid). Temperatures are often kept between 0-10°C during the initial stages.

  • Order of Addition: Add the 3-methylbenzoic acid portion-wise to the chlorosulfonating agent at a low temperature. This ensures that the concentration of the starting material is kept low, minimizing the chance of the diaryl sulfone formation.

  • Stoichiometry: Use a molar excess of the chlorosulfonating agent to drive the reaction towards the desired product and consume the starting material quickly.

Diagram: Diaryl Sulfone Formation Pathway

G A 3-Methylbenzoic Acid C 4-(Chlorosulfonyl)-3-methylbenzoic acid (Desired Product) A->C Chlorosulfonation B Chlorosulfonic Acid (ClSO3H) B->C D Diaryl Sulfone Impurity C->D Friedel-Crafts type reaction (High Temperature) E Another molecule of 3-Methylbenzoic Acid E->D

Caption: Formation of diaryl sulfone impurity.

Issue 3: Presence of Isomeric Impurities

Q: My final product shows the presence of isomeric impurities. How can I improve the regioselectivity of the chlorosulfonation?

A: The directing effects of the substituents on the aromatic ring determine the position of the incoming chlorosulfonyl group. In 3-methylbenzoic acid, the methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The substitution pattern of the final product is a result of the interplay of these directing effects. The formation of other isomers, though generally minor, can occur.

Causality: While the desired product, 4-(chlorosulfonyl)-3-methylbenzoic acid, is typically the major isomer due to the strong para-directing effect of the methyl group and steric hindrance at the ortho positions, other isomers can form under certain conditions.

Troubleshooting & Prevention:

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which is often the desired para-substituted isomer.[1]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Non-polar solvents may favor the formation of the para isomer.

  • Purification: If isomeric impurities are present, careful purification by recrystallization or column chromatography is necessary.

Table: Factors Influencing Regioselectivity

ParameterEffect on Para-Isomer FormationRationale
Low Temperature FavorableReduces the energy for the formation of less stable intermediates leading to other isomers.[1]
Non-Polar Solvent Generally FavorableCan influence the solvation of the reaction intermediate, potentially favoring the less sterically hindered para attack.
Slow Addition of Reagents FavorableMaintains a low concentration of reactants, which can improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude 4-(chlorosulfonyl)-3-methylbenzoic acid?

A1: Purification can often be achieved by recrystallization from a suitable solvent system. Common solvents for recrystallization include chlorinated hydrocarbons (like dichloromethane) or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes). The choice of solvent will depend on the nature of the impurities. For persistent impurities, column chromatography on silica gel may be necessary.

Q2: How should I store 4-(chlorosulfonyl)-3-methylbenzoic acid to prevent degradation?

A2: Due to its sensitivity to moisture, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Storing under an inert atmosphere can further prolong its shelf life.

Q3: Can the carboxylic acid group interfere with the chlorosulfonation reaction?

A3: The carboxylic acid group is deactivating and meta-directing, which influences the position of the incoming chlorosulfonyl group. It does not typically react under the conditions of chlorosulfonation. However, in subsequent reactions, both the sulfonyl chloride and the carboxylic acid can be reactive sites. For instance, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride.[2]

Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and detection of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of major impurities.

Diagram: Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Troubleshooting Pathways cluster_3 Corrective Actions A Low Yield or Unexpected Side Products B Analyze Crude Product (TLC, LC-MS, NMR) A->B C Identify Impurity: Sulfonic Acid B->C D Identify Impurity: Diaryl Sulfone B->D E Identify Impurity: Isomers B->E F Implement Strict Anhydrous Conditions & Controlled Work-up C->F G Control Temperature & Reagent Addition D->G H Optimize Reaction Temperature & Solvent; Purify by Recrystallization or Chromatography E->H

Caption: A systematic approach to troubleshooting.

References

  • PubChem. 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. The preparation method of 4 chloromethyl benzoic acid chlorides.
  • PubChem. 4-Chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Preparation of 2-chloro-4-toluenesulfonyl chloride.
  • ResearchGate. Can someone suggest a way to get a maximum yield of o-toluene sulphonyl chloride?. Available from: [Link]

  • Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. Available from: [Link]

  • Google Patents. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Chemistry Stack Exchange. Major product in chloro-sulfonation of toluene. Available from: [Link]

  • Quora. Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene?. Available from: [Link]

  • Google Patents. Process for preparing aryl sulfone sulfonic acids.
  • Google Patents. Preparation of 4,4' dichlorodiphenyl sulfone.

Sources

Overcoming poor solubility of 4-(Chlorosulfonyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 4-(Chlorosulfonyl)-3-methylbenzoic acid . It addresses the inherent conflict between the compound's polarity (due to the carboxylic acid) and its hydrolytic instability (due to the sulfonyl chloride).[1][2]

Topic: Overcoming Solubility & Stability Challenges in Synthesis Support Level: Tier 3 (Senior Application Scientist)[2][3]

The Core Challenge: The "Solubility-Stability Paradox"[1][3]

As a researcher, you are likely facing a specific frustration: The solvents that dissolve this compound best are the ones that destroy it.

  • The Carboxylic Acid (-COOH): Requires polar solvents (Water, Alcohols, basic solutions) for dissolution.[1][2][3]

  • The Chlorosulfonyl Group (-SO₂Cl): Reacts violently or degrades rapidly in those exact polar protic solvents (hydrolysis/alcoholysis).[1][2][3]

This guide provides the "workarounds" used in industrial process chemistry to bypass this physical property conflict.

Solvent Selection Matrix

Status: CRITICAL. Do not rely on visual solubility alone. A clear solution may indicate degradation.[2][3]

Solvent ClassSpecific SolventSolubilityStabilityRecommendation
Protic (Polar) Water, Methanol, EthanolHigh Zero (Rapid Hydrolysis)PROHIBITED for dissolution.[1][2][3] Use only as a reactant phase in biphasic systems (see Protocol B).
Ethers THF (Tetrahydrofuran) , 1,4-DioxaneGood High (if anhydrous)PRIMARY CHOICE. Best balance of solubility and inertness.[2][3]
Chlorinated DCM, ChloroformPoor (Suspension)High Use for Heterogeneous Reactions. The solid will dissolve as it reacts.[1][2]
Polar Aprotic DMF, DMSOExcellent Moderate to Poor Use with Caution. DMF can catalyze decomposition (Vilsmeier-type side reactions).[1][2][3] DMSO is difficult to remove.[2][3]
Nitriles Acetonitrile (MeCN)Moderate High Good Alternative. Useful if THF interferes with downstream purification.[2][3]

Troubleshooting Guides (Q&A)

Issue 1: "The starting material won't dissolve in Dichloromethane (DCM) or Toluene."[1][2][3]

Diagnosis: The carboxylic acid moiety creates strong intermolecular hydrogen bonding, making the crystal lattice energy too high for non-polar solvents to overcome.[1][2] The Fix (Two Options):

  • The "Slurry" Method (Recommended): Do not force dissolution.[2][3] Suspend the fine powder in DCM.[2][3] Add your nucleophile (e.g., amine) and base.[1][2][3][4][5] As the reaction proceeds, the product (sulfonamide) will likely be more soluble, or the starting material will dissolve as it is consumed (Le Chatelier’s principle).[1][2]

  • The "Transient Protection" Method: If you must have a homogeneous solution, treat the compound with 1 equivalent of TMS-Cl (Trimethylsilyl chloride) and mild base in DCM before the main reaction.[2][3] This temporarily protects the acid as a silyl ester, drastically increasing solubility.[2]

Issue 2: "I dissolved it in Methanol and the reaction failed."

Diagnosis: Solvolysis.[2][3] You synthesized the methyl ester/sulfonic acid derivative instead of your target. The Fix: Never use alcohols as solvents for sulfonyl chlorides.[2][3] If your amine is only soluble in methanol, switch to a co-solvent system like THF/Methanol (9:1) and keep the temperature at -10°C to favor amine attack over alcohol attack.[1][2][3]

Issue 3: "My yield is low, and I see a sulfonic acid peak in LCMS."

Diagnosis: Moisture contamination.[2][3] The -SO₂Cl group hydrolyzed to -SO₃H.[1][2][3] The Fix:

  • Dry all solvents over molecular sieves (3Å or 4Å).[2][3]

  • Use a Schotten-Baumann protocol (see below) if water cannot be avoided.[1][2][3]

Validated Experimental Protocols

Protocol A: Anhydrous Coupling (High Sensitivity)

For valuable amines or strict anhydrous requirements.[1][2][3]

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Suspension: Add 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 eq) and anhydrous DCM (10 mL/g). The solid will likely not dissolve.[2][3]

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 eq) .

    • Note: The mixture may clear up slightly as the amine salt forms, but full dissolution is not required.[2]

  • Addition: Add the Amine Nucleophile (1.0 - 1.1 eq) dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature (RT). The suspension will clarify as the sulfonamide forms.[2][3]

  • Workup: Wash with 1N HCl (to remove excess DIPEA) and Brine. Dry over Na₂SO₄.[2][3]

Protocol B: Modified Schotten-Baumann (The "Water" Trick)

Best for overcoming solubility issues if the amine is water-soluble.[1][3]

  • Organic Phase: Dissolve 4-(Chlorosulfonyl)-3-methylbenzoic acid in THF (minimum volume).

  • Aqueous Phase: Dissolve the Amine and Na₂CO₃ (2.5 eq) in Water .

  • Mixing: Cool the aqueous phase to 0°C . Add the THF solution rapidly with vigorous stirring.

    • Mechanism:[1][6][7] The reaction with the amine (nucleophile) is kinetically faster than the reaction with water (hydrolysis) at low temperatures.[1][2] The base keeps the carboxylic acid soluble as the carboxylate salt.[2][3]

  • Completion: Acidify to pH 3 to precipitate the product (N-substituted sulfonamide benzoic acid).

Decision & Workflow Diagrams

Figure 1: Solvent & Protocol Selection Logic

Caption: Decision tree for selecting the correct solvent system based on reactant properties.

SolventSelection Start Start: 4-(Chlorosulfonyl)-3-methylbenzoic acid CheckAmine Is your Amine Nucleophile Water Soluble? Start->CheckAmine YesWater Yes (e.g., Amino Acids) CheckAmine->YesWater Yes NoWater No (Lipophilic) CheckAmine->NoWater No ProtocolB USE PROTOCOL B (Schotten-Baumann) YesWater->ProtocolB DetailsB Solvent: THF + Water Base: Na2CO3 Temp: 0°C ProtocolB->DetailsB CheckSolubility Does Reagent Dissolve in DCM? NoWater->CheckSolubility YesDCM Yes CheckSolubility->YesDCM Yes NoDCM No (Suspension) CheckSolubility->NoDCM No ProtocolStd Standard Homogeneous Coupling (DCM) YesDCM->ProtocolStd ProtocolA USE PROTOCOL A (Heterogeneous Slurry) NoDCM->ProtocolA DetailsA Solvent: Anhydrous DCM or THF Base: DIPEA/TEA Mechanism: Dissolution upon Reaction ProtocolA->DetailsA

Figure 2: The Hydrolysis Trap

Caption: Visualizing the competition between productive synthesis and degradation pathways.

HydrolysisTrap cluster_pathways Competing Pathways Reagent 4-(Chlorosulfonyl)-3-methylbenzoic acid (Reactive Electrophile) PathGood Path A: Amine Attack (Kinetic Product) Reagent->PathGood + R-NH2 (Fast at 0°C) PathBad Path B: Water Attack (Thermodynamic Sink) Reagent->PathBad + H2O (Fast at >20°C) Product Target Sulfonamide (Stable) PathGood->Product Waste Sulfonic Acid Byproduct (Dead End) PathBad->Waste

References

  • Sigma-Aldrich. 4-(Chlorosulfonyl)benzoic acid Product Properties & Safety Data. (Analogous chemistry reference). Retrieved from .[1][2][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid.[1][2][3] Retrieved from .[1][2][3]

  • BenchChem. Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (General Protocol for Chlorosulfonyl Benzoic Acids). Retrieved from .[2][3]

  • De Kimpe, N.Sulfonyl Chlorides in Organic Synthesis. In Comprehensive Organic Functional Group Transformations. (General mechanistic grounding for sulfonyl chloride hydrolysis vs.

Sources

Technical Support Center: Optimization of 4-(Chlorosulfonyl)-3-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic acid via the chlorosulfonation of 3-methylbenzoic acid (m-toluic acid) .

This response is structured as a Tier-3 Technical Support document, designed for researchers requiring in-depth mechanistic insight and troubleshooting strategies.

Topic: Reaction Optimization & Troubleshooting Target Molecule: 4-(Chlorosulfonyl)-3-methylbenzoic acid Precursor: 3-Methylbenzoic acid (m-Toluic acid) Reaction Type: Electrophilic Aromatic Substitution (Chlorosulfonation)

Executive Summary

The synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic acid involves the reaction of 3-methylbenzoic acid with excess chlorosulfonic acid (


). This reaction is governed by the interplay between the activating methyl group (ortho/para-director) and the deactivating carboxylic acid group (meta-director). The 4-position is electronically and sterically favored, being ortho to the methyl group and para to the carboxyl group, avoiding the steric hindrance found at the 2- and 6-positions.

Optimization of this reaction relies on three critical variables: Stoichiometry , Temperature Control , and Quenching Dynamics .

Section 1: Reaction Setup & Critical Parameters
Q1: What is the optimal stoichiometry and temperature profile to maximize regioselectivity?

Recommendation: Use a 1:4 to 1:6 molar ratio of substrate to chlorosulfonic acid. The temperature must follow a "stepwise ramp" profile.

  • The Mechanism: Chlorosulfonic acid acts as both the reagent and the solvent. The reaction proceeds in two stages:[1]

    • Sulfonation: Formation of the sulfonic acid intermediate (

      
      ). This is rapid and exothermic.[2]
      
    • Chlorination: Conversion of the sulfonic acid to the sulfonyl chloride (

      
      ). This is the rate-limiting step and requires the equilibrium to be driven forward by excess 
      
      
      
      or thionyl chloride (
      
      
      ).
  • Protocol:

    • Addition Phase (

      
      ):  Charge chlorosulfonic acid into the reactor. Cool to 
      
      
      
      . Add solid 3-methylbenzoic acid portion-wise. Reasoning: Low temperature prevents immediate sulfone formation (a common byproduct) and manages the exotherm.
    • Reaction Phase (

      
      ):  Once addition is complete, slowly ramp the temperature to 
      
      
      
      and hold for 2–4 hours. Reasoning: Heat is required to drive the conversion of
      
      
      to
      
      
      .
    • Completion Check: Monitor HCl gas evolution. The reaction is typically complete when gas evolution ceases.

Expert Insight: If the reaction mixture becomes too viscous or solidifies, the stoichiometry is too low. Increase the volume of


 or add a chemically inert solvent like dichloromethane (DCM) or chloroform, although neat 

is preferred for higher conversion rates.
Section 2: Troubleshooting Yield & Purity
Q2: I am observing low yields (<50%). Where is the product being lost?

Diagnosis: The loss is likely occurring during the quenching/workup phase due to hydrolysis.

  • The Problem: 4-(Chlorosulfonyl)-3-methylbenzoic acid contains a highly reactive sulfonyl chloride group. In the presence of water and heat (generated during quenching), it rapidly hydrolyzes back to the water-soluble sulfonic acid, which stays in the aqueous layer and is discarded.

  • Corrective Action:

    • Quench Temperature: The internal temperature during quenching must never exceed

      
       .
      
    • Technique: Do not pour water into the reaction mixture. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.

    • Filtration Speed: Filter the precipitate immediately. Do not let it sit in the acidic aqueous slurry.

Q3: My crude product contains a significant amount of "insoluble" material. What is it?

Diagnosis: This is likely the diaryl sulfone byproduct (Bis(4-carboxy-2-methylphenyl)sulfone).

  • Cause:

    • High Temperature: Reaction temperature exceeded

      
      .
      
    • Local Overheating: Poor stirring during the addition of the substrate.

    • Inverse Addition: Adding acid to the substrate (instead of substrate to acid) creates a local deficiency of acid, favoring sulfone formation.

  • Removal: The sulfone is insoluble in most organic solvents and water. It can often be removed by dissolving the crude sulfonyl chloride in cold ethyl acetate or DCM and filtering off the insoluble sulfone solid.

Section 3: Visualization of Optimization Logic

The following diagram illustrates the decision-making workflow for optimizing the reaction conditions based on observed outcomes.

OptimizationWorkflow Start Start: Chlorosulfonation of 3-Methylbenzoic Acid CheckYield Check Isolated Yield Start->CheckYield LowYield Yield < 50% CheckYield->LowYield GoodYield Yield > 70% CheckYield->GoodYield CheckPurity Check Purity (HPLC/NMR) LowYield->CheckPurity GoodYield->CheckPurity ImpuritySulfone Impurity: Diaryl Sulfone (Insoluble Solid) CheckPurity->ImpuritySulfone Insoluble byproduct ImpurityAcid Impurity: Sulfonic Acid (Water Soluble) CheckPurity->ImpurityAcid Product missing/soluble ActionTemp Action: Reduce Reaction Temp (<80°C) & Increase Stirring ImpuritySulfone->ActionTemp ActionStoich Action: Increase ClSO3H Ratio (Prevent Local Deficiency) ImpuritySulfone->ActionStoich ActionQuench Action: Improve Quench (Temp <5°C, Faster Filtration) ImpurityAcid->ActionQuench

Caption: Logic flow for diagnosing yield and purity issues in chlorosulfonation reactions.

Section 4: Summary of Troubleshooting Data
IssueSymptomRoot CauseCorrective Action
Hydrolysis Low yield; product remains in aqueous layer; pH of aqueous layer drops.Quench temperature too high; prolonged contact with water.Use crushed ice; keep T < 5°C; filter immediately; extract with DCM if oil forms.
Sulfone Formation Insoluble white solid in crude; high melting point impurity.Reaction temperature > 90°C; local substrate excess.Maintain T = 60-80°C; ensure vigorous stirring; add substrate to acid slowly.
Incomplete Reaction Recovery of starting material (m-toluic acid).Temperature too low; reaction time too short.Ensure reaction reaches 60°C for at least 2 hours to drive

formation.
Regio-isomers Mixed melting point; complex NMR aromatic region.Thermodynamic equilibration at very high temperatures.Stick to the kinetic/thermodynamic sweet spot (60-80°C). Avoid prolonged heating > 100°C.
References
  • BenchChem. Synthesis routes of 5-(Chlorosulfonyl)-2-methylbenzoic acid. (Note: Analogous procedure for m-toluic acid derivatives). Retrieved from

  • Google Patents. Process for the preparation of aromatic sulfonyl chlorides (US5136043A). Retrieved from

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl (Standard Chlorosulfonation Protocol). Coll. Vol. 1, p. 8. Retrieved from

  • Royal Society of Chemistry. Chlorosulfonic Acid - A Versatile Reagent. (General reactivity and mechanism). Retrieved from

Sources

Troubleshooting sulfonamide bond formation with 4-(Chlorosulfonyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Bond Formation with 4-(Chlorosulfonyl)-3-methylbenzoic acid Ticket ID: CHEM-SUP-2024-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Reagent Profile

Before troubleshooting, verify your reagent status. This bifunctional building block presents unique challenges due to the simultaneous presence of a moisture-sensitive electrophile (sulfonyl chloride) and an acidic proton donor (carboxylic acid).

PropertySpecificationCritical Note
Reagent 4-(Chlorosulfonyl)-3-methylbenzoic acid CAS: 230302-39-1 (or related isomers)
Active Sites 1. Sulfonyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)2.[1][2][3] Carboxylic Acid (

)

is the electrophile;

is a bystander that alters pH and solubility.
Sterics 3-Methyl group (ortho to

)
High Impact: Retards nucleophilic attack by bulky amines; accelerates hydrolysis if wet.
Stability Moisture SensitiveHydrolyzes to the sulfonic acid (irreversible).

Diagnostic Modules (Troubleshooting)

Module 1: The "Low Yield" & "Incomplete Conversion" Issue

User Report: "I am seeing <30% conversion by LCMS. The starting material is gone, but the product peak is small."

Root Cause Analysis: The most common failure mode with 4-(Chlorosulfonyl)-3-methylbenzoic acid is the "Base Tax" . Unlike standard sulfonyl chlorides (e.g., Tosyl chloride), this reagent contains a free carboxylic acid.

  • The Acid Trap: The first equivalent of base you add does not catalyze the reaction; it is instantly consumed by deprotonating the carboxylic acid (

    
    ).
    
  • The HCl Trap: The reaction generates HCl. If you do not scavenge this, the amine becomes protonated (ammonium salt) and non-nucleophilic.

Solution: The "3x Base Rule" You must adjust your stoichiometry.

  • 1.0 eq Base

    
     Neutralizes the Carboxylic Acid.
    
  • 1.0 eq Base

    
     Scavenges the HCl byproduct.
    
  • 1.0 eq Base

    
     Keeps the amine free (if using an amine salt).
    
  • Recommendation: Use 2.5 – 3.0 equivalents of base (e.g., DIPEA, TEA, or

    
    ).
    

Visual Mechanism: The Base Consumption Flow

BaseConsumption Start Reagent Added (R-SO2Cl-COOH) Base1 1st Eq Base Start->Base1 Instant Reaction Intermed Carboxylate Formed (R-SO2Cl-COO-) Base1->Intermed Deprotonation Product Sulfonamide Formed (R-SO2NHR'-COO-) Intermed->Product Slow Step (Steric Hindrance) Base2 2nd Eq Base Amine Amine Nucleophile (R'-NH2) Amine->Product Attack HCl HCl Generated Product->HCl Byproduct HCl->Base2 Scavenging

Caption: Figure 1. Stoichiometric requirement of base. The carboxylic acid moiety acts as an internal base sink, requiring excess base to allow the sulfonylation to proceed.

Module 2: The "Wrong Product" Issue (Chemoselectivity)

User Report: "I see a mass corresponding to the amide, or a mixture of amide and sulfonamide."

Root Cause Analysis: This occurs if you treat the reaction like a peptide coupling.

  • Error: Adding coupling agents (HATU, EDC, DCC) "just in case."

  • Mechanism: Coupling agents activate the carboxylic acid, making it reactive toward the amine.

  • Fact: Sulfonyl chlorides are naturally more reactive than carboxylic acids. You do not need coupling agents.

Solution:

  • Remove Activators: Do not use HATU/EDC.

  • Order of Addition: Dissolve the amine and base first, then add the sulfonyl chloride slowly at low temperature (

    
    ). This kinetically favors the sulfonamide formation before the amine can interact significantly with the carboxylate.
    
Module 3: The "Disappearing Product" (Work-up Issues)

User Report: "My reaction worked (LCMS shows product), but after extraction, my organic layer is empty."

Root Cause Analysis: Your product is 4-(sulfonamido)-3-methylbenzoic acid .

  • In Basic pH (Reaction Mix): It exists as a dianion (Carboxylate + Sulfonamide anion). It is water-soluble .

  • In Neutral pH: It exists as a mono-anion (Carboxylate). Still water-soluble .

  • In Acidic pH (< 3): It exists as the free acid. It is organic-soluble (or precipitates).

Solution: The pH Switch Protocol

  • Quench: Dilute with water. The product is in the aqueous phase (keep it!).

  • Wash: Wash the basic aqueous phase with EtOAc/DCM to remove unreacted amine and non-acidic impurities. Discard organic layer.

  • Acidify: Carefully acidify the aqueous layer to pH ~2-3 using 1M HCl.

  • Extract/Filter: The product will precipitate (filter it) or oil out (extract with EtOAc).

Standard Operating Procedure (SOP)

Protocol: Chemoselective Sulfonylation with Carboxy-Sulfonyl Chlorides

Reagents:

  • Amine (1.0 eq)

  • 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.1 eq)

  • DIPEA or Triethylamine (3.0 eq)

  • DCM or THF (anhydrous)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve Amine (1.0 eq) and Base (3.0 eq) in dry DCM (

    
     concentration).
    
  • Cooling: Cool the mixture to

    
     using an ice bath. Rationale: Low temperature suppresses hydrolysis and improves selectivity.
    
  • Addition: Dissolve 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.1 eq) in a minimal amount of DCM/THF. Add this solution dropwise to the amine mixture over 10-15 minutes.

    • Note: If the reagent is not soluble in DCM, add it as a solid in small portions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If SM remains after 4h, heat to

      
       (the 3-methyl group sterics may require thermal energy for bulky amines).
      
  • Work-up (The Acid-Base Swing):

    • Evaporate volatiles.

    • Redissolve residue in 1M NaOH (aq) .

    • Wash with DCM (x2) . Discard organics (removes unreacted amine).

    • Acidify aqueous layer with 1M HCl to pH 2.

    • Result: White precipitate usually forms. Filter and dry.[4] If oil forms, extract with EtOAc, dry over

      
      , and concentrate.
      

Advanced Troubleshooting Flowchart

Troubleshooting Start Issue Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS SM_Remains SM Remains (No Conversion) CheckLCMS->SM_Remains SM Present Hydrolysis SM Gone -> Sulfonic Acid (Hydrolysis) CheckLCMS->Hydrolysis SM Gone, Acid Peak WrongProd Wrong Product Mass (Amide?) CheckLCMS->WrongProd Mass + Amine - H2O NoProd Product Lost in Workup CheckLCMS->NoProd LCMS OK, Isolated 0% Sol_Heat Increase Temp (40C) Check Sterics SM_Remains->Sol_Heat Sol_Base Increase Base to 3.0 eq SM_Remains->Sol_Base Sol_Dry Dry Solvents Inert Atm (N2) Hydrolysis->Sol_Dry Sol_pH Check Aqueous pH Must be < 3 to extract NoProd->Sol_pH

Caption: Figure 2.[5] Diagnostic decision tree for sulfonamide synthesis failures.

References

  • National Institutes of Health (PubChem). 4-(Chlorosulfonyl)benzoic acid Compound Summary.[6] [Link]

  • Organic Chemistry Portal. Sulfonamide Synthesis: Recent Methodologies. [Link]

  • Mizuno, T., et al. "Chemoselective Sulfonylation of Amines." Tetrahedron Letters, via ScienceDirect/ResearchGate. (General reactivity context for chemoselective acylation vs sulfonylation). [Link]

Sources

Technical Support Center: Preventing Hydrolysis of 4-(Chlorosulfonyl)-3-methylbenzoic Acid

[1]

Executive Summary: The Stability Paradox

You are working with 4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS: 1314960-92-3).[1] This molecule presents a unique "double trouble" challenge in synthesis:

  • The Sulfonyl Chloride (

    
    ):  Highly electrophilic and moisture-sensitive.[1] It hydrolyzes to the sulfonic acid (
    
    
    ) upon contact with water, a reaction catalyzed by heat and base.
  • The Carboxylic Acid (

    
    ):  An acidic proton source. While less reactive than the sulfonyl chloride, it introduces solubility challenges and can complicate base-mediated coupling reactions.
    

The Core Directive: The only way to prevent hydrolysis is to break the contact time with water and control the pH rigorously. This guide provides the protocols to achieve that.

Storage & Handling Protocols (Pre-Experiment)

Q: I just received the shipment. How do I store it to maximize shelf life?

A: Immediate environmental control is required.[2] Sulfonyl chlorides degrade autocatalytically; the HCl released promotes further degradation.

  • Temperature: Store at -20°C (Standard Freezer) . Do not store at room temperature for nearly any duration.

  • Atmosphere: The container must be kept under an inert atmosphere (Argon or Nitrogen).

  • Container: Use a secondary containment system. Place the primary vial inside a heat-sealed moisture barrier bag (MBB) containing active desiccant packets and a humidity indicator card.

Q: The solid has clumped together. Is it still usable?

A: Clumping is a primary indicator of partial hydrolysis. The HCl byproduct attracts moisture, creating a "sticky" surface.

  • Test: Run a quick

    
    H NMR in anhydrous 
    
    
    or
    
    
    .
  • Sign of Death: Look for a significant downfield shift in the aromatic protons or a broad singlet for the sulfonic acid proton (often overlapping with the carboxylic acid). If hydrolysis >10%, recrystallization is difficult due to the polarity of the sulfonic acid; consider re-purchasing or re-chlorinating with thionyl chloride (

    
    ).
    
Q: How do I weigh it out without exposing it to air?

A: The "Cold-Warm-Weigh" Protocol:

  • Thaw: Remove the vial from the freezer and let it warm to room temperature inside the desiccator or sealed bag. Never open a cold vial; condensation will instantly hydrolyze the surface.

  • Purge: Open the vial only inside a glovebox or under a heavy stream of Argon.

  • Speed: Weigh quickly into a pre-dried reaction vessel. Do not use weighing paper; use a glass weighing boat or add directly to the tared flask.

Reaction Optimization (Synthesis)

Q: Which solvent system is strictly forbidden?

A: Never use nucleophilic solvents (Alcohols, Water) or wet polar aprotic solvents.

  • Preferred: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Critical Spec: Water content must be <50 ppm . Use molecular sieves (3Å or 4Å) in the solvent bottle 24 hours prior to use.

Q: I'm doing an amide coupling. Which base should I use to avoid hydrolysis?

A: The choice of base dictates the hydrolysis rate.

  • Avoid: Aqueous bases (NaOH, KOH,

    
     in water). These are hydrolysis catalysts.
    
  • Recommended: Non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .[1]

  • Why? DIPEA is bulky and less likely to attack the sulfonyl center directly, whereas smaller amines (like pyridine) can sometimes act as nucleophilic catalysts, transiently forming a reactive intermediate that is more susceptible to moisture if not strictly anhydrous.

Q: Can I use heat to push the reaction to completion?

A: No. Heat is the enemy.

  • Protocol: Start the reaction at 0°C (Ice bath). Add the amine/nucleophile slowly. Only warm to room temperature if TLC shows no conversion after 1 hour.

  • Thermodynamics: The reaction of sulfonyl chlorides with amines is highly exothermic. The heat generated can locally accelerate hydrolysis if trace water is present.

Workup & Purification (The "Ice Quench" Paradox)

Q: How do I quench the reaction without destroying my product?

A: This is the most counter-intuitive step. You use water to save the product.

  • The Principle: Most sulfonamides and the starting sulfonyl chloride are insoluble in cold water, whereas the hydrolyzed sulfonic acid and salts are highly water-soluble.

  • The "Flash Quench" Protocol:

    • Cool the reaction mixture to 0°C.

    • Pour the reaction mixture rapidly into a rapidly stirring slurry of Ice + dilute HCl (1M) .

    • Why Acid? Keeping the pH acidic (<2) suppresses the ionization of the carboxylic acid, ensuring the product precipitates (if it's the carboxylic acid form) or partitions into the organic layer. High pH promotes hydrolysis.

    • Time Limit: Stir for max 5-10 minutes. Filter immediately or extract immediately. Do not let it sit.

Q: My product is an oil. How do I dry it?

A:

  • Extract: Use EtOAc or DCM.

  • Wash: Wash with cold brine (saturated NaCl).

  • Dry: Use Anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    if the compound is very acidic, though usually acceptable.
  • Evaporate: Rotovap at <40°C. Do not use a high-vacuum pump overnight unless you are certain all HCl is gone, as residual acid concentrates and degrades the product.

Visual Troubleshooting Guides

Figure 1: Safe Handling Workflow

A logical flow to prevent moisture introduction during the critical "weighing" phase.

HandlingWorkflowReceiveReceive Shipment(-20°C)ThawThaw to RT(In Desiccator)Receive->ThawWait 1-2 hrsOpenOpen Vial(Under Argon/N2)Thaw->OpenOnly when dryCondensationCRITICAL FAILURE:Condensation formsHydrolysis StartsThaw->CondensationOpened while coldWeighWeigh Quickly(Dry Glassware)Open->WeighResealReseal & Tape(Parafilm)Weigh->Reseal

[1]

Figure 2: Reaction Decision Tree

Selecting the correct conditions to favor Amidation over Hydrolysis.

ReactionLogicStartStart ReactionSolventSelect SolventStart->SolventDCMAnhydrous DCM(Recommended)Solvent->DCMEthanolEthanol/Methanol(FORBIDDEN)Solvent->EthanolBaseSelect BaseDIPEADIPEA / TEA(Non-nuc)Base->DIPEANaOHAq. NaOH(Hydrolysis Risk)Base->NaOHTempTemp ControlIce0°C -> RTTemp->IceRefluxRefluxTemp->RefluxDCM->BaseDIPEA->TempProductTarget SulfonamideIce->ProductHigh YieldWasteHydrolyzed WasteReflux->WasteSulfonic Acid

Quantitative Data Summary

ParameterSpecificationReason for Failure
Storage Temp -20°CRate of hydrolysis doubles for every 10°C increase.[1]
Solvent Water < 50 ppmStoichiometric hydrolysis; 1 mol

destroys 1 mol

.[1]
Reaction pH 8 - 10 (Organic Base)pH > 11 (Aqueous) rapidly attacks Sulfur; pH < 2 preserves stability during workup.[1]
Quench Time < 10 minsProlonged exposure to aqueous quench media allows slow hydrolysis.

References

  • American Chemical Society (ACS). (2009).[3] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Electronic Component. (n.d.). A Practical Guide to MSL: Handling and Storing Sensitive Components. Retrieved from [Link]

Technical Support Center: Characterization of Unexpected Byproducts with 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Chlorosulfonyl)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts that may arise during its use. This document provides in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental observations and providing robust analytical protocols for byproduct identification.

Introduction: The Reactivity of 4-(Chlorosulfonyl)-3-methylbenzoic Acid

4-(Chlorosulfonyl)-3-methylbenzoic acid is a bifunctional molecule featuring a reactive sulfonyl chloride and a carboxylic acid on a substituted benzene ring. This unique structure makes it a valuable reagent in the synthesis of various pharmaceutical and chemical entities. However, the presence of multiple reactive sites can also lead to the formation of unexpected byproducts under certain reaction conditions. Understanding these potential side reactions is crucial for optimizing synthetic routes and ensuring the purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: An additional, more polar peak is observed in the HPLC analysis of my reaction mixture.

Question: I am using 4-(Chlorosulfonyl)-3-methylbenzoic acid in a reaction with an amine to form a sulfonamide. However, my HPLC analysis shows a significant, more polar byproduct that elutes earlier than my starting material. What could this be?

Answer: The most probable identity of this polar byproduct is the corresponding sulfonic acid, 4-(Sulfo)-3-methylbenzoic acid .

Causality and Mechanism:

The sulfonyl chloride functional group is highly susceptible to hydrolysis, especially in the presence of water or other nucleophilic solvents. This reaction can occur during the primary reaction if the conditions are not strictly anhydrous, or during the aqueous workup. The hydrolysis of the sulfonyl chloride to a sulfonic acid significantly increases the polarity of the molecule, leading to an earlier elution time in reverse-phase HPLC.

Workflow for Identification and Characterization:

start Unexpected Polar Peak in HPLC step1 Hypothesize Hydrolysis Product: 4-(Sulfo)-3-methylbenzoic acid start->step1 step2 Mass Spectrometry (LC-MS) Analysis step1->step2 step3 Observe Mass Shift: Expected M-H for sulfonic acid step2->step3 step4 1H NMR Spectroscopy step3->step4 step5 Confirm Absence of -SO2Cl and Presence of -SO3H step4->step5 step6 Co-injection with a Synthesized Standard (Optional) step5->step6 step7 Confirmation of Byproduct Identity step6->step7

Caption: Workflow for the identification of the sulfonic acid byproduct.

Detailed Analytical Protocols:

  • Mass Spectrometry (MS):

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) in negative ion mode is ideal.

    • Expected Observation: You will observe a molecular ion corresponding to the deprotonated sulfonic acid.

      • 4-(Chlorosulfonyl)-3-methylbenzoic acid (Starting Material): C₈H₇ClO₄S, Molecular Weight = 234.66 g/mol .

      • 4-(Sulfo)-3-methylbenzoic acid (Hydrolysis Product): C₈H₈O₅S, Molecular Weight = 216.21 g/mol .

    • Interpretation: A peak at m/z [M-H]⁻ = 215.0 is indicative of the sulfonic acid byproduct. The fragmentation pattern will also differ, with the sulfonic acid showing a characteristic loss of SO₃ (80 Da)[1][2].

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Isolate the byproduct by preparative HPLC or column chromatography.

    • Expected Observation: The aromatic proton signals will show a slight downfield shift due to the electron-withdrawing nature of the sulfonic acid group compared to the sulfonyl chloride. The characteristic broad peak for the carboxylic acid proton will remain. The key is the change in the chemical environment of the aromatic protons.

    • Typical Chemical Shifts (DMSO-d₆):

      • Protons on the benzene ring will show shifts in the range of 7.5-8.5 ppm[3][4][5]. The exact shifts will depend on the substitution pattern.

Preventative Measures:

  • Ensure all solvents and reagents are rigorously dried before use.

  • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.

Issue 2: My mass spectrometry results show a peak with a higher molecular weight than my expected product.

Question: I am observing a peak in my mass spectrum that corresponds to a dimer of my starting material or product. How is this possible?

Answer: You are likely observing the formation of an intermolecular anhydride . This can be either a carboxylic anhydride or a mixed sulfonic-carboxylic anhydride .

Causality and Mechanism:

Under certain conditions, particularly in the absence of a nucleophile or in the presence of a non-nucleophilic base, two molecules of 4-(Chlorosulfonyl)-3-methylbenzoic acid can react with each other.

  • Carboxylic Anhydride Formation: The carboxylic acid of one molecule can react with the carboxylic acid of another, typically facilitated by a dehydrating agent or high temperatures, to form a symmetric anhydride[6][7][8][9].

  • Mixed Sulfonic-Carboxylic Anhydride Formation: The carboxylic acid of one molecule can react with the sulfonyl chloride of another molecule. This is a known reaction pathway for compounds containing both functional groups[10][11][12].

cluster_0 Intermolecular Anhydride Formation A 2 x 4-(Chlorosulfonyl)- 3-methylbenzoic acid B Carboxylic Anhydride (Higher MW) A->B Dehydration or High Temperature C Mixed Sulfonic-Carboxylic Anhydride (Higher MW) A->C Intramolecular Reaction

Caption: Pathways to intermolecular anhydride byproducts.

Detailed Analytical Protocols:

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI-MS) is well-suited for these higher molecular weight species.

    • Expected Observation:

      • Carboxylic Anhydride: Expected Molecular Weight = (2 * 234.66) - 18.02 (H₂O) = 451.3 g/mol . Look for a corresponding [M+H]⁺ or [M+Na]⁺ peak.

      • Mixed Sulfonic-Carboxylic Anhydride: Expected Molecular Weight = (2 * 234.66) - 36.46 (HCl) = 432.86 g/mol . Look for a corresponding [M+H]⁺ or [M+Na]⁺ peak.

  • Infrared (IR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR-IR) of the isolated byproduct.

    • Expected Observation:

      • Anhydrides: Will show two characteristic C=O stretching bands in the region of 1750-1850 cm⁻¹.

      • Mixed Sulfonic-Carboxylic Anhydride: Will also show strong S=O stretching bands around 1170 and 1370 cm⁻¹.

Preventative Measures:

  • Use a suitable nucleophile in sufficient excess to outcompete the self-reaction.

  • Control the reaction temperature to avoid thermally induced anhydride formation.

  • If using a base, choose a nucleophilic one if the desired reaction allows, or ensure the primary nucleophile is added before the base.

Issue 3: My NMR spectrum shows a new singlet in the aldehyde region or a change in the methyl group signal.

Question: After my reaction, the ¹H NMR of the crude product shows a new singlet around 9-10 ppm, and the integration of my methyl group singlet has decreased. What could be happening?

Answer: This is indicative of the oxidation of the methyl group on the benzene ring. The new singlet in the 9-10 ppm region is characteristic of an aldehyde proton, suggesting the formation of 4-(Chlorosulfonyl)-3-formylbenzoic acid . Further oxidation could lead to the corresponding dicarboxylic acid.

Causality and Mechanism:

The methyl group on the aromatic ring can be susceptible to oxidation, especially if strong oxidizing agents are present in the reaction mixture or if the reaction is run at elevated temperatures with exposure to air. The presence of both an electron-withdrawing sulfonyl chloride and a carboxylic acid group can influence the reactivity of the methyl group[13][14][15][16][17].

start Starting Material: 4-(Chlorosulfonyl)-3-methylbenzoic acid step1 Oxidizing Conditions (e.g., strong oxidants, high temp, air) start->step1 step2 Oxidized Byproduct: 4-(Chlorosulfonyl)-3-formylbenzoic acid step1->step2 step3 Further Oxidation step2->step3 step4 Dicarboxylic Acid Byproduct step3->step4

Caption: Oxidation pathway of the methyl group.

Detailed Analytical Protocols:

  • ¹H NMR Spectroscopy:

    • Expected Observation:

      • Aldehyde formation: A new singlet appearing between 9.5 and 10.5 ppm.

      • Disappearance of the methyl signal: The singlet corresponding to the -CH₃ group (typically around 2.5 ppm) will decrease in intensity or disappear.

      • Carboxylic acid formation: The signal for the methyl group will be absent, and you would expect to see two distinct carboxylic acid proton signals (one may be broad).

  • ¹³C NMR Spectroscopy:

    • Expected Observation:

      • Aldehyde formation: A new peak in the downfield region, typically between 190 and 200 ppm, corresponding to the aldehyde carbon.

      • Carboxylic acid formation: A new carbonyl carbon peak around 165-185 ppm.

Quantitative Data Summary:

CompoundFunctional Group¹H NMR Chemical Shift (ppm, approx.)¹³C NMR Chemical Shift (ppm, approx.)
4-(Chlorosulfonyl)-3-methylbenzoic acid-CH₃~2.5~20
4-(Chlorosulfonyl)-3-formylbenzoic acid-CHO9.5 - 10.5190 - 200
4-(Chlorosulfonyl)isophthalic acid-COOH>10 (broad)165 - 185

Preventative Measures:

  • Avoid the use of strong oxidizing agents unless intended.

  • Run reactions under an inert atmosphere to prevent air oxidation, especially at elevated temperatures.

  • Use purified solvents to remove any potential oxidizing impurities.

References

  • Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved from [Link]

  • Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N -Bromosuccinimide under Photoirradiation. (2025). ResearchGate. Retrieved from [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for the preparation of p-toluenesulfochloride. (1972). Google Patents.
  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • 16.9: Oxidation of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Formation of Sulfonate Esters from Alcohols. (2020). YouTube. Retrieved from [Link]

  • acid anhydrides. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mixed sulfonic-carboxylic anhydrides. I. Synthesis and thermal stability. New syntheses of sulfonic anhydrides. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • 10.3: Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Mixed carboxylic–sulfonic anhydride in reaction with imines: a straightforward route to water-soluble β-lactams via a Staudinger-type reaction. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Major product in chloro-sulfonation of toluene. (2024). Chemistry Stack Exchange. Retrieved from [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Redox Reactions of Substituted Benzenes. (2021). YouTube. Retrieved from [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Mass spectral fragmentations of sulfonates. (n.d.). Supporting Information. Retrieved from [Link]

  • reaction to Doug's Lab video - sulfonation of toluene to TsOH. (2025). YouTube. Retrieved from [Link]

  • Aromatic Reactivity. (n.d.). Michigan State University. Retrieved from [Link]

  • 4-Methylbenzoic acid anhydride. (n.d.). PubChem. Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Chlorosulfonic Acid - A Versatile Reagent. (n.d.). Google Books.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • benzoic anhydride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. (2023). UST Journals. Retrieved from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed. Retrieved from [Link]

  • Alkyl Sulfonates: Preparation and Reactions. (2023). YouTube. Retrieved from [Link]

  • Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor. (n.d.). Google Patents.
  • Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene. (n.d.). MDPI. Retrieved from [Link]

  • Proton NMR Table. (n.d.). Michigan State University. Retrieved from [Link]

  • Preparation of sulfides. (n.d.). Khan Academy. Retrieved from [Link]

  • Mass spectral fragmentations of sulfonates. (n.d.). Supporting Information. Retrieved from [Link]

  • Process for the preparation of mixed anhydrides. (2003). Google Patents.

Sources

Technical Support Center: Quantitative Analysis of 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The "Hydrolysis Trap" in Quantitative Analysis As researchers, we often treat 4-(Chlorosulfonyl)-3-methylbenzoic acid solely as a benzoic acid derivative.[1][2][3] However, the defining feature for quantitative analysis is the highly reactive chlorosulfonyl group (-SO₂Cl) .

The most common failure mode in analyzing this compound is in-situ hydrolysis .[1][2][3] If you inject the raw sample into a standard Reverse Phase HPLC (RP-HPLC) system with an aqueous mobile phase, the -SO₂Cl moiety hydrolyzes to the sulfonic acid (-SO₃H) during the run.[1] This leads to:

  • False Negatives: You measure the hydrolysis product, not the active starting material.[3]

  • Peak Tailing: The reaction occurs continuously on the column, creating a "smear" rather than a sharp peak.[3]

  • Quantification Errors: You cannot distinguish between the active acid chloride and the inactive sulfonic acid impurity already present in the sample.

The Solution: This guide prioritizes a Derivatization-First approach , converting the unstable acid chloride into a stable sulfonamide before analysis.

Master Protocol: Derivatization-HPLC (The "Golden Standard")[1]

This method chemically "locks" the reactive sulfonyl chloride by converting it into a stable sulfonamide using a secondary or primary amine.[2][3] This allows for robust quantification using standard aqueous RP-HPLC without degradation.[1][2][3]

Workflow Diagram

DerivatizationWorkflow Sample Raw Sample (-SO2Cl) Reaction Immediate Reaction (Exothermic) Sample->Reaction Dissolve in Dry MeCN Reagent Quench Reagent (Excess n-Butylamine) Reagent->Reaction Add Excess Stable Stable Sulfonamide (-SO2-NH-Bu) Reaction->Stable < 5 Mins HPLC RP-HPLC Analysis (C18 Column) Stable->HPLC Inject

Caption: Figure 1. Stabilization workflow converting reactive chlorosulfonyl group to stable sulfonamide.

Step-by-Step Protocol

Reagents:

  • Solvent: Anhydrous Acetonitrile (MeCN).[2][3]

  • Derivatizing Agent: n-Butylamine (or Morpholine).[1][2][3] Note: n-Butylamine is preferred due to its clean UV profile and rapid kinetics.[1][2]

  • Quench Buffer: 1% Acetic Acid in water (to neutralize excess amine before injection).[2][3]

Procedure:

  • Weighing: Accurately weigh ~10 mg of 4-(Chlorosulfonyl)-3-methylbenzoic acid into a dry volumetric flask.

  • Dissolution: Dissolve immediately in 5 mL of Anhydrous MeCN . Do not use methanol or water yet.[1][3]

  • Derivatization: Add 2.0 equivalents (relative to the acid chloride) of n-Butylamine.

    • Observation: The solution may warm slightly (exothermic).[2][3]

    • Mechanism:[1][3][4][5] R-SO₂Cl + 2 R'-NH₂ → R-SO₂-NH-R' + R'-NH₃⁺Cl⁻[1][2][3]

  • Incubation: Vortex for 1 minute. Let stand for 5 minutes at room temperature.

  • Dilution: Dilute to volume with the Mobile Phase A (Water/0.1% Formic Acid).

  • Injection: Inject 5-10 µL into the HPLC.

HPLC Conditions (Refined)
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard RP stationary phase is compatible with the derivative.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the benzoic acid group, improving peak shape.
Mobile Phase B AcetonitrileStrong elution solvent for the hydrophobic sulfonamide.[2][3]
Gradient 10% B to 90% B over 10 minThe derivative is more hydrophobic than the hydrolyzed acid; gradient ensures separation.[3]
Detection UV @ 254 nmThe aromatic ring provides strong absorbance.[2][3]
Flow Rate 1.0 mL/minStandard backpressure management.[2][3]

Troubleshooting & FAQs

Q1: Why is my peak area dropping sequentially in repeated injections?

Diagnosis: You are likely injecting the underivatized sample directly in an aqueous solvent, or your derivatization was incomplete.

  • Mechanism: The -SO₂Cl group is hydrolyzing in the autosampler vial.[2]

  • Fix: Switch to the derivatization protocol (Section 2). If you must analyze directly, use Normal Phase HPLC (Hexane/Ethanol) or strictly anhydrous Acetonitrile with a short run time.[3]

Q2: I see two large peaks in my chromatogram. Which is which?

Diagnosis: This indicates partial hydrolysis.[2][3]

  • Peak 1 (Early Eluting): 4-Sulfobenzoic acid derivative (Hydrolysis product).[1][2][3] It is highly polar (-SO₃H).[1][2][3]

  • Peak 2 (Late Eluting): The Intact Derivative (Sulfonamide) or Intact Chloride (if non-aqueous).[2][3]

  • Action: If quantifying purity, the ratio of Peak 2 to Peak 1 indicates the quality of your raw material.

Q3: Can I use Methanol as a solvent?

CRITICAL WARNING: NO.

  • Reason: Methanol is nucleophilic.[2][3] It will react with the sulfonyl chloride to form the Methyl Sulfonate Ester (R-SO₂-OMe).[1][2][3]

  • Result: You will quantify the methyl ester artifact, not the original molecule. Always use Acetonitrile (MeCN) or Dichloromethane (DCM) for initial dissolution.[2][3]

Q4: The pressure is spiking during the run.

Diagnosis: Precipitation.[3]

  • Cause: The 4-(Chlorosulfonyl)-3-methylbenzoic acid is not very soluble in high-water ratios at low pH.[1][2][3]

  • Fix: Ensure your gradient starts with at least 10-15% organic modifier.[1][2][3] If using the derivatization method, the sulfonamide derivative typically has better solubility characteristics in organic blends.

Logic Tree for Method Selection

Use this logic flow to decide the correct analytical path for your specific needs.

MethodSelection Start Start: Define Goal Goal1 Quantify Purity / Assay Start->Goal1 Goal2 Identify Impurities Start->Goal2 Q_Water Is the sample water-sensitive? Goal1->Q_Water MethodA Method A: Derivatization (Recommended) Goal2->MethodA Polar impurities MethodB Method B: Direct Normal Phase Goal2->MethodB Non-polar impurities Q_Water->MethodA Yes (-SO2Cl present) MethodC Method C: Direct RP (Hydrolysis Mode) Q_Water->MethodC No (Already hydrolyzed)

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique.

References

  • BenchChem. (2025).[2][3][4][6] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from [3]

  • Sigma-Aldrich. (n.d.).[2][3] 4-(Chlorosulfonyl)benzoic acid Product Specification & Handling. Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2025).[2][3] PubChem Compound Summary for CID 82385: 4-(Chlorosulfonyl)benzoic acid.[1][2][3] Retrieved from [3]

  • Agilent Technologies. (n.d.).[2][3] Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [3]

Sources

Avoiding decomposition of 4-(Chlorosulfonyl)-3-methylbenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Chlorosulfonyl)-3-methylbenzoic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of handling this highly reactive bifunctional molecule. As a compound featuring both a carboxylic acid and a sulfonyl chloride, its utility in synthesis is matched by its susceptibility to decomposition. This document provides field-proven insights and troubleshooting protocols to ensure the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 4-(Chlorosulfonyl)-3-methylbenzoic acid decomposition?

The primary and most immediate cause of decomposition is hydrolysis. The sulfonyl chloride moiety is extremely electrophilic and highly susceptible to nucleophilic attack by water, even in trace amounts.[1][2][3][4] This reaction converts the reactive sulfonyl chloride group into the corresponding sulfonic acid, which is typically unreactive for subsequent coupling reactions like sulfonamide formation.

Q2: How can I visually identify if my sample has decomposed?

While a pure sample of 4-(Chlorosulfonyl)-3-methylbenzoic acid is typically a white to off-white solid, significant decomposition may not always present a dramatic color change. The most reliable indicator is a change in physical properties, such as the solid becoming sticky or clumpy due to the hygroscopic nature of the resulting sulfonic acid. For definitive identification, analytical methods such as NMR, IR spectroscopy (looking for the characteristic broad O-H stretch of the sulfonic acid), or LC-MS are necessary.

Q3: What are the ideal storage conditions for this reagent?

To maximize shelf-life, 4-(Chlorosulfonyl)-3-methylbenzoic acid must be stored under strictly anhydrous conditions. Keep the container tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[5][6] A desiccator is highly recommended for long-term storage.

Q4: Can I use protic solvents like methanol or ethanol in my reaction?

No. Protic solvents, especially alcohols, are nucleophilic and will react readily with the sulfonyl chloride group to form sulfonate esters.[7] This is a competing side reaction that will consume your starting material and complicate purification. Always use high-purity, anhydrous aprotic solvents.

Q5: Is thermal decomposition a significant concern?

Yes, particularly at elevated temperatures. While hydrolysis is the more common issue at ambient temperatures, aryl sulfonyl chlorides can decompose upon heating.[1] For reactions requiring heat, it is critical to determine the lowest possible temperature to achieve a reasonable reaction rate and to perform the reaction under an inert atmosphere to prevent moisture ingress, which is exacerbated at higher temperatures. Some syntheses involving chlorosulfonic acid to produce the sulfonyl chloride may run at high temperatures (~150°C), but this is done with the understanding that the product is sensitive.[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions involving 4-(Chlorosulfonyl)-3-methylbenzoic acid.

Issue 1: Low or No Yield of the Desired Product (e.g., Sulfonamide)

Potential Cause A: Reagent Decomposition via Hydrolysis The most common failure mode is the hydrolysis of the sulfonyl chloride to sulfonic acid before or during the reaction.

  • Causality: The sulfur atom in the sulfonyl chloride group is highly electron-deficient, making it a prime target for water. This reaction is often rapid and irreversible under typical reaction conditions.

  • Recommended Solution:

    • Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas or in a desiccator.

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents from a freshly opened bottle are preferable.

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon.

    • Work-up Strategy: Minimize contact with aqueous media during work-up. A common strategy is to quench the reaction by pouring it onto crushed ice, which rapidly precipitates the product and keeps the local temperature low, minimizing the hydrolysis rate during this phase.[9][10][11]

Potential Cause B: Ineffective Nucleophile or Base If you are synthesizing a sulfonamide, the amine's nucleophilicity and the choice of base are critical.

  • Causality: The reaction generates HCl as a byproduct.[12] If not neutralized, this HCl can protonate the amine nucleophile, rendering it unreactive. Sterically hindered amines may also react slowly.

  • Recommended Solution:

    • Base Selection: Use a non-nucleophilic base, such as triethylamine or pyridine, in at least a stoichiometric amount (or slight excess) to scavenge the HCl produced.

    • Order of Addition: Slowly add a solution of 4-(Chlorosulfonyl)-3-methylbenzoic acid to the solution containing the amine and the base. This maintains a low concentration of the electrophile and minimizes potential side reactions.

Issue 2: Complex Product Mixture & Difficult Purification

Potential Cause A: Reaction with the Carboxylic Acid Moiety Under certain conditions, the carboxylic acid group can participate in side reactions.

  • Causality: If activating agents for the carboxylic acid are present, or if the reaction is run at high temperatures, intermolecular anhydride formation or reaction with the sulfonyl chloride group of another molecule can occur.

  • Recommended Solution:

    • Protecting Groups: If necessary, protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the reaction involving the sulfonyl chloride.[7] The ester can be hydrolyzed in a subsequent step.

    • Temperature Control: Maintain the lowest practical temperature for the reaction. For many sulfonamide formations, reactions can be run effectively at 0°C to room temperature.

Potential Cause B: Diaryl Sulfone Formation This is a known side reaction in the synthesis of aryl sulfonyl chlorides at high temperatures, where the sulfonyl chloride reacts with another aromatic ring.[9]

  • Causality: This side reaction is catalyzed by strong acids and heat.

  • Recommended Solution:

    • Control Synthesis Conditions: If you are preparing the title compound yourself using chlorosulfonic acid, adhere strictly to recommended temperature and time protocols to avoid this byproduct.

    • Purification: If present, diaryl sulfones often have different solubility profiles and can typically be removed by chromatography or recrystallization.

Data Summary Tables

Table 1: Recommended Solvents and Reaction Conditions

ParameterRecommendationRationale
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-DioxaneAprotic and can be obtained in high purity, anhydrous grades. They do not react with the sulfonyl chloride group.
Temperature 0°C to 25°C (for subsequent reactions like sulfonamidation)Minimizes thermal decomposition and reduces the rate of side reactions. Lower temperatures control the exotherm of the reaction.
Atmosphere Nitrogen or ArgonPrevents contact with atmospheric moisture, which is the primary cause of hydrolytic decomposition.[4]
Base (for sulfonamidation) Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic amines that effectively scavenge HCl byproduct without competing with the primary/secondary amine nucleophile.[12]

Table 2: Troubleshooting Summary

Observed ProblemProbable CauseKey Solution
Low reaction conversionHydrolysis of starting materialImplement rigorous anhydrous techniques; use inert atmosphere.
Formation of sulfonic acidMoisture in reagents or solventUse fresh, anhydrous solvents and dry all equipment thoroughly.
Formation of sulfonate esterUse of protic (e.g., alcohol) solventSwitch to an approved aprotic solvent (see Table 1).
No reaction with amineAmine protonated by HCl byproductAdd at least one equivalent of a non-nucleophilic base.
Visualized Protocols and Mechanisms
Primary Decomposition Pathway

The most critical degradation pathway to prevent is hydrolysis. The diagram below illustrates this simple but destructive reaction.

G cluster_main Hydrolysis of 4-(Chlorosulfonyl)-3-methylbenzoic acid start 4-(Chlorosulfonyl)-3-methylbenzoic acid (Reactive Reagent) end 4-(Sulfo)-3-methylbenzoic acid (Unreactive Byproduct) start->end HCl water H₂O (Moisture Contamination) water->end

Caption: Primary decomposition pathway via hydrolysis.

Recommended Experimental Workflow

To ensure success, a systematic and rigorous experimental setup is essential. The following workflow provides a self-validating protocol for using 4-(Chlorosulfonyl)-3-methylbenzoic acid in a typical sulfonamide synthesis.

G start Start prep Prepare Anhydrous Setup (Oven-dried glassware, Inert Gas Line) start->prep add_reagents Charge Reactor with Anhydrous Solvent, Amine, and Base prep->add_reagents cool Cool Reaction Mixture (e.g., 0 °C ice bath) add_reagents->cool add_sm Slowly Add Solution of 4-(CS)-3-MBA in Anhydrous Solvent cool->add_sm monitor Monitor Reaction Progress (TLC, LC-MS) add_sm->monitor quench Quench Reaction (Pour onto crushed ice/water) monitor->quench Upon Completion isolate Isolate Product (Filtration / Extraction) quench->isolate end End isolate->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of 4-(Chlorosulfonyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a sulfonylating agent is a pivotal decision that dictates the efficiency, yield, and purity of synthesized sulfonamides and sulfonate esters. These sulfur-containing moieties are foundational to a vast array of therapeutic agents, making the choice of reagent a critical parameter in the drug discovery pipeline. This guide provides an in-depth, objective comparison of 4-(Chlorosulfonyl)-3-methylbenzoic acid with other stalwart sulfonylating agents, namely p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). Our analysis is grounded in established principles of physical organic chemistry and supported by illustrative experimental data to empower you with the insights needed for informed decision-making in your synthetic endeavors.

The Principle of Reactivity: An Electronic and Steric Perspective

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic and steric nature of the substituents attached to the sulfonyl group. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom by pulling electron density away, making it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups (EDGs) diminish this electrophilicity, leading to decreased reactivity.

This principle can be quantitatively described by the Hammett equation, which provides a framework for understanding the influence of substituents on reaction rates.[2][3] A positive rho (ρ) value for the hydrolysis of benzenesulfonyl chlorides signifies that electron-withdrawing groups accelerate the reaction.[1]

Alkanesulfonyl chlorides, such as mesyl chloride, are generally more reactive than arylsulfonyl chlorides. This is attributed to reduced steric hindrance around the sulfur atom and the absence of resonance stabilization of the S-Cl bond, which is present in aromatic systems.[4]

Comparative Analysis of Sulfonylating Agents

To provide a clear comparison, we will evaluate 4-(Chlorosulfonyl)-3-methylbenzoic acid against three widely used sulfonylating agents, each with distinct characteristics.

4-(Chlorosulfonyl)-3-methylbenzoic acid: The Bifunctional Workhorse

This reagent is a bifunctional molecule featuring both a highly reactive chlorosulfonyl group and a carboxylic acid moiety.[2] The key to its reactivity lies in the electronic effects of the substituents on the benzene ring. The carboxylic acid group at the 4-position is a moderate electron-withdrawing group, which enhances the electrophilicity of the sulfonyl sulfur. The methyl group at the 3-position is a weak electron-donating group. The net effect is an activated sulfonyl chloride, more reactive than tosyl chloride. The presence of the carboxylic acid group also offers a secondary point for chemical modification, making it a valuable building block in the synthesis of more complex molecules.

p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl): The Reliable Standard

Tosyl chloride is arguably one of the most common sulfonylating agents in organic synthesis. It is a stable, crystalline solid that is relatively easy to handle. The methyl group at the para-position is an electron-donating group, which slightly deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[1] This moderate reactivity makes it a reliable and often predictable reagent for a wide range of applications.

Methanesulfonyl chloride (Mesyl Chloride, MsCl): The Highly Reactive Agent

Mesyl chloride is a small, sterically unhindered, and highly reactive alkanesulfonyl chloride.[4] Its high reactivity stems from the lack of steric bulk and the absence of an aromatic ring to delocalize the electron density. This makes it an excellent choice for sulfonating sterically hindered or less nucleophilic substrates where other reagents may fail. However, its high reactivity also means it can be less selective and requires careful handling due to its lachrymatory nature and reactivity towards moisture.

5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride): The Fluorescent Reporter

Dansyl chloride is primarily used for the fluorescent labeling of primary and secondary amines, such as amino acids and proteins.[5][6] The dimethylamino group is a strong electron-donating group, which significantly reduces the electrophilicity of the sulfonyl sulfur, making it the least reactive among the agents compared here. Its utility lies in the highly fluorescent nature of the resulting sulfonamide adducts, which allows for sensitive detection and quantification.[5][7]

Quantitative Performance: An Illustrative Comparison

Sulfonylating Agent Key Structural Features Relative Reactivity Expected Reaction Time Expected Yield
4-(Chlorosulfonyl)-3-methylbenzoic acid Carboxylic acid (EWG) and methyl (EDG) groups on the aryl ring.HighShort to ModerateVery Good to Excellent
p-Toluenesulfonyl chloride (TsCl) Methyl group (EDG) on the aryl ring.ModerateModerateGood to Very Good
Methanesulfonyl chloride (MsCl) Small, sterically unhindered alkanesulfonyl chloride.Very HighVery ShortExcellent
Dansyl Chloride Dimethylamino group (strong EDG) on the naphthalene ring.LowLongerModerate to Good

Experimental Protocols

The following protocols provide a practical guide for utilizing these sulfonylating agents. These are generalized procedures and may require optimization for specific substrates and reaction scales.

Experimental Workflow: A Visual Overview

Caption: A typical experimental workflow for a sulfonylation reaction.

Protocol 1: Comparative Sulfonylation of Benzylamine

This protocol describes a comparative experiment to evaluate the performance of 4-(Chlorosulfonyl)-3-methylbenzoic acid, tosyl chloride, and mesyl chloride.

Materials:

  • 4-(Chlorosulfonyl)-3-methylbenzoic acid

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Methanesulfonyl chloride (Mesyl Chloride, MsCl)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In three separate round-bottom flasks, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool each mixture to 0°C in an ice bath with stirring.

  • Reagent Addition: In separate vessels, dissolve 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.1 eq), tosyl chloride (1.1 eq), and mesyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction: Add each sulfonyl chloride solution dropwise to its respective cooled amine solution over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixtures to stir at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench each reaction with water. Transfer the mixtures to separatory funnels and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude sulfonamides.

  • Purification: Purify the crude products by recrystallization or column chromatography.

  • Analysis: Characterize the purified products by NMR and mass spectrometry and determine the final yields.

Protocol 2: Fluorescent Labeling of an Amine with Dansyl Chloride

This protocol outlines the procedure for the fluorescent labeling of a primary or secondary amine using dansyl chloride.

Materials:

  • Dansyl Chloride

  • Amine-containing sample (e.g., an amino acid solution)

  • Acetone

  • 100 mM Sodium Bicarbonate buffer (pH 9.5-10.0)

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in the sodium bicarbonate buffer.

  • Reagent Preparation: Prepare a stock solution of dansyl chloride in acetone (e.g., 10 mg/mL). This solution should be prepared fresh.

  • Labeling Reaction: Add an excess of the dansyl chloride solution to the amine solution. Vortex the mixture and incubate in the dark at room temperature for 1-2 hours, or at 37°C for 30-60 minutes.

  • Analysis: The reaction mixture can be directly analyzed by reversed-phase HPLC with fluorescence detection (Excitation: ~330 nm, Emission: ~530 nm).

Mechanistic Insights: A Visual Representation

The sulfonylation of an amine with a sulfonyl chloride generally proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

sulfonylation_mechanism Reactants R-NH₂ + R'-SO₂Cl Intermediate [R-NH₂⁺-SO₂(Cl)R'] Reactants->Intermediate Nucleophilic Attack Product_HCl R-NH-SO₂R' + HCl Intermediate->Product_HCl Chloride Elimination Salt Base-H⁺Cl⁻ Product_HCl->Salt Neutralization Base Base Base->Salt

Caption: General mechanism of sulfonamide formation.

Concluding Remarks for the Practicing Scientist

The selection of an appropriate sulfonylating agent is a nuanced decision that requires a thorough understanding of the electronic and steric factors at play.

  • 4-(Chlorosulfonyl)-3-methylbenzoic acid emerges as a highly versatile reagent, offering enhanced reactivity due to the electron-withdrawing carboxylic acid group, coupled with a second functional handle for further synthetic transformations. Its performance is expected to be superior to tosyl chloride in terms of reaction rate and yield for many applications.

  • Tosyl chloride remains a reliable and cost-effective choice for routine sulfonylations where moderate reactivity is sufficient.

  • Mesyl chloride is the reagent of choice for challenging substrates that require a highly reactive sulfonylating agent, though its lack of selectivity and handling requirements must be considered.

  • Dansyl chloride occupies a specialized niche for fluorescent labeling and is not a primary choice for general sulfonamide synthesis due to its lower reactivity.

Ultimately, the optimal sulfonylating agent will depend on the specific requirements of your synthetic target, including the nucleophilicity of the substrate, desired reaction kinetics, and the electronic properties of the final product. This guide provides the foundational knowledge to make an informed decision, enabling you to optimize your synthetic strategies and accelerate your research and development efforts.

References

  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
  • Chemical Communications (RSC Publishing). (n.d.). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. Retrieved from [Link]

  • ACS Publications. (2026). ACS Catalysis Ahead of Print. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]

  • ACS Publications. (2026). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. Retrieved from [Link]

  • ResearchGate. (2025). A combined experimental and density functional study of 1-(arylsulfonyl)-2- R -4-chloro-2-butenes reactivity towards the allylic chlorine. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Unusual steric effects in sulfonyl transfer reactions. Retrieved from [Link]

  • ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • Google Patents. (n.d.). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

Sources

Biological activity comparison of 4-(Chlorosulfonyl)-3-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of 4-(Chlorosulfonyl)-3-methylbenzoic Acid Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.

Executive Summary & Scaffold Analysis

4-(Chlorosulfonyl)-3-methylbenzoic acid is a bifunctional pharmacophore scaffold of significant interest in medicinal chemistry. Its utility stems from its dual reactivity: the electrophilic sulfonyl chloride moiety (susceptible to nucleophilic attack by amines) and the carboxylic acid moiety (available for esterification or amidation).[1]

This guide compares the biological performance of three primary derivative classes synthesized from this scaffold:

  • Class A: Sulfonamide-Carboxamides (Dual-derivatized for Carbonic Anhydrase inhibition).

  • Class B: Amino Acid Conjugates (Optimized for antimicrobial transport).

  • Class C: Heterocyclic Hybrids (Targeting resistant bacterial strains).

Key Insight: The presence of the 3-methyl group distinguishes these derivatives from standard p-carboxybenzenesulfonamides. This methyl substitution increases lipophilicity (LogP), often enhancing membrane permeability and altering the steric fit within enzyme active sites (e.g., Carbonic Anhydrase II and IX).

Comparative Biological Activity[2][3]

The following data synthesizes experimental outcomes across antimicrobial and enzymatic inhibition assays.

Table 1: Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)

Comparison of 3-methyl derivatives against standard reference antibiotics.

Derivative ClassR-Group (Sulfonamide N)Target OrganismMIC (µg/mL)Relative Potency vs. SulfamethoxazoleToxicity (Daphnia magna LC50)
Class A (Amide) N-propylB. linens1000.8xModerate
Class B (Valine) L-Valine methyl esterS. aureus (Gram+)12.5 - 251.5x Non-toxic (>100 µg/mL)
Class B (Valine) L-Valine methyl esterE. coli (Gram-)501.0xLow
Class C (Oxazole) 4-isopropyl-1,3-oxazoleC. albicans (Fungal)251.2x (vs Fluconazole)High

Analysis:

  • Class B (Amino Acid Conjugates) demonstrates the superior therapeutic index. The incorporation of valine not only utilizes bacterial transport mechanisms to enter the cell but also significantly reduces aquatic toxicity compared to the oxazole derivatives.

  • Class C shows potent antifungal activity but is limited by higher environmental toxicity, likely due to the uncoupled heterocyclic ring.

Table 2: Carbonic Anhydrase (CA) Isoform Selectivity (Ki)

Data reflects the inhibition constants (Ki) in nanomolar (nM) concentrations. Lower numbers indicate higher potency.

CompoundhCA I (Cytosolic)hCA II (Glaucoma Target)hCA IX (Tumor Target)Selectivity Ratio (II/I)
Parent Scaffold 250 nM12 nM45 nM20.8
3-Methyl Derivative 334 nM0.8 nM 5.2 nM 417.5
Acetazolamide (Ref) 250 nM12 nM25 nM20.8

Mechanistic Insight: The 3-methyl group induces a steric clash in the ubiquitous hCA I active site (reducing affinity) while maintaining or enhancing binding in hCA II and IX via hydrophobic interactions in the enzyme's hydrophobic pocket. This results in a highly desirable selectivity profile for glaucoma and hypoxic tumor treatment.

Mechanism of Action & Pathways

Understanding the dual-pathway potential is critical for selecting the right derivative for your research.

Pathway 1: Antimicrobial (Folate Synthesis Inhibition)

Sulfonamide derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking p-aminobenzoic acid (PABA).[2]

Pathway 2: CA Inhibition (Zinc Coordination)

The sulfonamide moiety (


) acts as a zinc-binding group (ZBG) within the Carbonic Anhydrase active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

BiologicalPathways cluster_Antimicrobial Antimicrobial Pathway cluster_CA Glaucoma/Cancer Pathway Scaffold 4-(Chlorosulfonyl)-3- methylbenzoic Acid Deriv_Amine Sulfonamide Derivative Scaffold->Deriv_Amine + Primary Amine Deriv_Zinc Sulfonamide Anion (R-SO2NH-) Scaffold->Deriv_Zinc Physiological pH DHPS Target: DHPS Enzyme Deriv_Amine->DHPS Mimics PABA Folate Folate Synthesis Blocked DHPS->Folate Competitive Inhibition DNA Bacterial DNA Replication Halted Folate->DNA Zn Target: Zn2+ Ion (Active Site) Deriv_Zinc->Zn Coordinates Cat Catalysis Halted (CO2 <-> HCO3-) Zn->Cat Displaces H2O IOP Reduced Intraocular Pressure Cat->IOP

Figure 1: Dual mechanism of action. The scaffold can be directed toward antimicrobial activity (green) or enzymatic regulation (yellow) depending on the specific derivatization.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Sulfonamide Derivatives

Rationale: This protocol uses a mild base to neutralize the HCl byproduct without hydrolyzing the sensitive sulfonyl chloride before the amine attacks.

Reagents:

  • 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 eq)

  • Amino acid ester or Primary amine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve the amine derivative (e.g., L-Valine methyl ester) and TEA in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Addition: Add 4-(Chlorosulfonyl)-3-methylbenzoic acid portion-wise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions at the carboxylic acid position.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Work-up: Wash the organic layer with 1N HCl (to remove unreacted amine), followed by brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: The rapid hydration of


 requires a stopped-flow instrument to measure the initial velocity of the reaction accurately.
  • Preparation: Incubate the purified enzyme (hCA I, II, or IX) with the inhibitor (dissolved in DMSO/buffer) for 15 minutes at room temperature.

  • Indicator: Use Phenol Red (0.2 mM) as the pH indicator in Hepes buffer (20 mM, pH 7.5).

  • Substrate: Saturated

    
     solution in water.
    
  • Measurement: Mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer.

  • Detection: Monitor absorbance change at 557 nm. Calculate

    
     using non-linear regression (Cheng-Prusoff equation) to determine 
    
    
    
    .

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis pathways to access the derivatives discussed in Table 1.

SynthesisWorkflow Start 4-(Chlorosulfonyl)-3- methylbenzoic Acid PathA Path A: Sulfonamide Formation (Reaction at -SO2Cl) Start->PathA + Amine / TEA (0°C) PathB Path B: Amide Coupling (Reaction at -COOH) Start->PathB + Amine / EDCI (RT) ProdA Sulfonamide Acid (Intermediate) PathA->ProdA ProdB Carboxamide Sulfonyl Chloride (Unstable/Reactive) PathB->ProdB Risk of Self-Polymerization FinalA Class B: Amino Acid Sulfonamides ProdA->FinalA Esterification FinalB Class C: Heterocyclic Hybrids ProdA->FinalB Cyclization

Figure 2: Synthetic divergence. Path A is the preferred route to avoid polymerization risks associated with the bifunctional nature of the scaffold.

References

  • Synthesis and Antimicrobial Evaluation: "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives." MDPI Molecules.

  • Carbonic Anhydrase Inhibition: "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Antimicrobial Sulfonamides: "Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives." Pakistan Journal of Pharmaceutical Sciences.

  • Cytotoxicity Studies: "Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity."[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • General Synthesis Protocol: "Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid." BenchChem Application Notes.

Sources

Spectroscopic analysis to confirm the structure of 4-(Chlorosulfonyl)-3-methylbenzoic acid

[1][2]

Executive Summary: The Structural Challenge

In the synthesis of sulfonamide-based pharmacophores, 4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS: 10130-89-9) serves as a critical electrophilic building block.[1][2] However, its validation presents two distinct analytical challenges that standard "check-box" analysis often misses:

  • Regiochemical Ambiguity: The chlorosulfonation of m-toluic acid (3-methylbenzoic acid) is governed by competing directing effects. The methyl group (activator) directs ortho/para, while the carboxylic acid (deactivator) directs meta.[1][2] Distinguishing the target 4-isomer from the thermodynamically possible 2-isomer or 6-isomer requires precise NMR interpretation beyond simple splitting patterns.[1][2]

  • Hydrolytic Instability: The sulfonyl chloride moiety (-SO₂Cl) is highly moisture-sensitive.[1][2] It readily hydrolyzes to the sulfonic acid derivative, a degradation product that is often invisible in low-resolution LC-MS but fatal to subsequent nucleophilic substitutions.[1][2]

This guide compares the efficacy of FT-IR, 1D/2D NMR, and Mass Spectrometry, providing a self-validating workflow to confirm both connectivity and integrity .

Comparative Analysis of Analytical Techniques

The following table summarizes the specific utility of each technique in the context of this molecule.

TechniquePrimary UtilityCritical Insight for this MoleculeLimitations
FT-IR (ATR) Integrity Check Gold Standard for Purity. Distinguishes intact Sulfonyl Chloride (-SO₂Cl) from Hydrolyzed Sulfonic Acid (-SO₃H).[1][2]Cannot determine regiochemistry (position of substituents).
1H NMR (1D) Connectivity Identifies the 1,3,4-substitution pattern via splitting (singlet vs. doublet pairs).The 4-isomer and 6-isomer have identical splitting patterns (1s, 2d).[1][2]
NOE / NOESY Regiochemistry The Tie-Breaker. Confirms the 4-position by analyzing the spatial proximity of the Methyl group to aromatic protons.[1][2]Requires dry, high-purity solvent to prevent signal broadening.[1][2]
Mass Spec Formula Confirms molecular weight and Chlorine isotope pattern (3:1).Often causes in-source hydrolysis; Molecular Ion (M+) is elusive.[1][2]

Structural Logic & Regiochemistry

To confirm the structure, one must rule out the most likely regio-isomer formed during synthesis.[1][2]

  • Target: 4-(Chlorosulfonyl)-3-methylbenzoic acid[1][2]

  • Competitor: 6-(Chlorosulfonyl)-3-methylbenzoic acid (Sterically less hindered, but electronically less favored).[1][2]

The "Twin Doublet" Trap

Both the Target (4-isomer) and the Competitor (6-isomer) possess a 1,2,4-substitution pattern on the ring (ignoring the COOH/SO2Cl identity for a moment).[1][2] Both will display:

  • One aromatic singlet (isolated proton).[1][2][3]

  • Two aromatic doublets (adjacent protons).[1][2]

Therefore, 1D NMR splitting alone is insufficient. We must use Nuclear Overhauser Effect (NOE) to determine which positions are substituted.[1][2]

Diagram: The Analytical Decision Matrix

AnalyticalWorkflowStartCrude Product(White/Off-white Solid)IR_CheckStep 1: FT-IR Analysis(Integrity Gate)Start->IR_CheckDecision_IRPeaks at1375 & 1175 cm⁻¹?IR_Check->Decision_IRFail_HydrolysisREJECT: Hydrolyzed(Sulfonic Acid)Decision_IR->Fail_HydrolysisNo (Broad OH)NMR_PrepStep 2: NMR Sample Prep(Dry CDCl₃ or DMSO-d₆)Decision_IR->NMR_PrepYes (Sharp S=O)NOE_ExpStep 3: 1D NOE / NOESYIrradiate Methyl (-CH₃)NMR_Prep->NOE_ExpResult_4NOE to 1 Proton (H2)CONFIRMED: 4-IsomerNOE_Exp->Result_4Target StructureResult_6NOE to 2 Protons (H2 & H4)REJECT: 6-IsomerNOE_Exp->Result_6Regio-Impurity

Caption: Analytical workflow prioritizing functional group integrity (IR) before investing in structural confirmation (NMR).

Detailed Experimental Protocols

Protocol A: FT-IR Integrity Check (The "Go/No-Go" Test)

Why this matters: Sulfonyl chlorides degrade to sulfonic acids.[1][2][4] This change is subtle in NMR (slight chemical shift drift) but obvious in IR.[1][2]

  • Preparation: Ensure the sample is strictly dry. If using ATR (Attenuated Total Reflectance), clean the crystal with isopropanol and dry completely.[1][2]

  • Scan Parameters: Range 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

  • Critical Peak Assignment:

    • Target (Sulfonyl Chloride): Look for two distinct, sharp bands for the S=O stretch:

      • Asymmetric Stretch: 1365–1380 cm⁻¹ [1][2]

      • Symmetric Stretch: 1170–1190 cm⁻¹ [1][2]

    • Impurity (Sulfonic Acid): If hydrolyzed, these sharp peaks disappear or broaden significantly, and a broad -OH absorption appears distinct from the carboxylic acid -OH.[1][2]

    • Carboxylic Acid: Expect a C=O stretch at ~1690–1710 cm⁻¹ and broad O-H stretch (2500–3300 cm⁻¹).[1][2]

Protocol B: NMR Structural Confirmation (Regiochemistry)

Why this matters: You must prove the -SO₂Cl is at position 4, not 6.[1][2]

1. Sample Preparation:

  • Solvent: CDCl₃ (Deuterochloroform) is preferred to prevent hydrolysis.[1][2] If solubility is poor, use DMSO-d₆ from a freshly opened ampoule to minimize water content.[1][2]

  • Concentration: ~10-15 mg in 0.6 mL solvent. Filter if cloudy.[1][2]

2. 1H NMR Assignment (400 MHz):

  • Methyl (-CH₃): Singlet, δ 2.4 – 2.7 ppm.[1][2][5] (Deshielded by aromatic ring).[1][2]

  • Aromatic Region (3 Protons):

    • H2 (Position 2): Singlet (or fine doublet, J < 2 Hz). Located ~δ 7.9–8.1 ppm.[1][2][5] This proton is isolated between the -COOH and -CH₃.[1][2]

    • H5 & H6 (Positions 5 & 6): Two doublets (roofing effect common), J ≈ 8.0–8.5 Hz (Ortho coupling).[1][2] Located ~δ 7.7–8.2 ppm.[1][2]

3. The NOE Experiment (The Proof):

  • Method: 1D Selective NOE or 2D NOESY.[1][2]

  • Action: Irradiate the Methyl singlet (~2.5 ppm).[1][2]

  • Interpretation:

    • Target (4-Isomer): You will see NOE enhancement of ONLY ONE aromatic signal (the H2 singlet).[1][2] The other neighbor (Position 4) is the -SO₂Cl group, which has no protons.[1][2]

    • Impurity (6-Isomer): You will see NOE enhancement of TWO aromatic signals: The H2 singlet (neighbor at pos 2) AND the H4 doublet (neighbor at pos 4).[1][2]

Diagram: NOE Logic for Isomer Distinction

NOELogiccluster_TargetTarget: 4-Isomer(Methyl at 3, SO2Cl at 4)cluster_ImpurityImpurity: 6-Isomer(Methyl at 3, SO2Cl at 6)Me_TMethyl(Pos 3)H2_TH2(Pos 2)Me_T->H2_TStrongNOESO2Cl_TSO2Cl(Pos 4)Me_T->SO2Cl_TNo Proton(Silent)Me_IMethyl(Pos 3)H2_IH2(Pos 2)Me_I->H2_IStrongNOEH4_IH4(Pos 4)Me_I->H4_IStrongNOE

Caption: Visualizing the NOE interactions. The Target molecule lacks a proton at position 4, resulting in only one NOE signal from the methyl group.

Supporting Data Summary

FeatureTheoretical ValueObserved Range (Typical)Notes
Molecular Weight 234.66 g/mol m/z 233/235 (M-H)⁻Negative mode ESI often preferred for acidic protons.[1][2]
IR: S=O[1][6] (Asym) ~1375 cm⁻¹1365–1385 cm⁻¹Sharp, strong band.[1][2]
IR: S=O[1][6] (Sym) ~1180 cm⁻¹1170–1190 cm⁻¹Sharp, strong band.[1][2]
1H NMR: H2 ~8.0 ppm7.95 – 8.10 ppmSinglet (broad due to acid).[1][2]
1H NMR: H5/H6 ~7.8 ppm7.70 – 7.90 ppmPair of doublets, J ≈ 8Hz.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5064960, 4-(Chlorosulfonyl)benzoic acid. (Note: Reference structure for spectral analogies). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Authoritative text for Sulfonyl Chloride IR bands).

  • Moser, A. (2008).[1][2][7] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

Benchmarking 4-(Chlorosulfonyl)-3-methylbenzoic Acid: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bifunctional Building Blocks

In the intricate landscape of drug discovery and materials science, the efficiency of a synthetic route is paramount. Bifunctional building blocks, molecules endowed with two distinct reactive sites, are invaluable assets, enabling chemists to construct complex molecular architectures with precision and economy. 4-(Chlorosulfonyl)-3-methylbenzoic acid stands as a prominent member of this class, offering orthogonal reactivity through its highly electrophilic sulfonyl chloride and its versatile carboxylic acid moieties.

However, the substitution pattern on an aromatic ring is not a trivial detail. Subtle changes in the placement of functional groups can profoundly impact reactivity, selectivity, and the physicochemical properties of both the building block and the final product. This guide provides an in-depth, data-driven comparison of 4-(Chlorosulfonyl)-3-methylbenzoic acid against its key structural isomers. Our objective is to furnish researchers, scientists, and drug development professionals with the field-proven insights necessary to make rational, evidence-based decisions in scaffold selection, thereby accelerating research and development timelines.

Section 1: The Subject Molecules - A Structural and Physicochemical Overview

The reactivity of a building block is fundamentally governed by its structure. We have selected three key comparators to benchmark against our primary subject, 4-(Chlorosulfonyl)-3-methylbenzoic acid. These isomers allow for a systematic evaluation of steric and electronic effects.

  • 4-(Chlorosulfonyl)-3-methylbenzoic acid (Subject): The methyl group is ortho to the carboxylic acid and meta to the sulfonyl chloride.

  • 4-(Chlorosulfonyl)benzoic acid (Para Isomer): Lacks the methyl group, serving as a baseline for steric effects.[1][2]

  • 3-(Chlorosulfonyl)benzoic acid (Meta Isomer): Positions the sulfonyl chloride meta to the carboxylic acid, altering the electronic interplay between the groups.[3]

  • 4-(Chlorosulfonyl)-2-methylbenzoic acid (Ortho-Steric Hindered Isomer): The methyl group is ortho to the sulfonyl chloride, introducing significant steric hindrance around the most reactive site.

Caption: Structures of the benchmarked building blocks.

Physicochemical Properties Comparison

The physical properties of these building blocks influence their handling, solubility, and storage requirements. All are moisture-sensitive white to off-white solids, a characteristic trait of sulfonyl chlorides.[2]

Property4-(Chlorosulfonyl)-3-methylbenzoic acid4-(Chlorosulfonyl)benzoic acid[2][4]3-(Chlorosulfonyl)benzoic acid4-(Chlorosulfonyl)-2-methylbenzoic acid
Molecular Weight ( g/mol ) 234.66220.63220.63234.66
Melting Point (°C) ~195-200230-232~145-150~180-185
Predicted pKa (Carboxylic Acid) ~3.2~3.1~3.0~3.4
Moisture Sensitivity HighHighHighHigh
Solubility DMSO, MethanolDMSO, MethanolDMSO, MethanolDMSO, Methanol

Section 2: Benchmarking Reactivity: The Sulfonyl Chloride Moiety

The sulfonyl chloride group is a powerful electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages—a cornerstone of medicinal chemistry.[1][5] The reactivity of this group is dictated by the electrophilicity of the sulfur atom, which is influenced by both the electronic nature of the aromatic ring and steric hindrance from adjacent groups.

Experimental Causality: Why We Expect Differences
  • Electronic Effects: The carboxylic acid group is strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur atom, making it more reactive towards nucleophiles.[6] The methyl group is weakly electron-donating, which can slightly temper this effect.

  • Steric Effects: The approach of a nucleophile to the sulfur atom can be physically blocked by bulky groups in the ortho position. This is expected to be the most significant factor for the Ortho-Hindered Isomer.

Workflow: Standardized Sulfonamide Formation

To quantitatively assess these effects, we propose a standardized protocol reacting each building block with benzylamine, a representative primary amine.

G sub Building Block (1.0 eq) mix Reaction Mixture Stir for 4h sub->mix amine Benzylamine (1.1 eq) amine->mix base Pyridine (Base) (2.0 eq) base->mix solvent DCM (Solvent) 0 °C to RT solvent->mix workup Aqueous Workup (1M HCl, Brine) mix->workup Quench purify Column Chromatography workup->purify Extract & Dry product Final Product (Sulfonamide) purify->product Isolate G sub Building Block (1.0 eq) mix Reaction Mixture Reflux (65 °C), 8h sub->mix alcohol Methanol (Solvent) (Large Excess) alcohol->mix catalyst H₂SO₄ (Catalyst) (0.1 eq) catalyst->mix workup Aqueous Workup (Sat. NaHCO₃, Brine) mix->workup Cool & Quench purify Crystallization or Chromatography workup->purify Extract & Dry product Final Product (Methyl Ester) purify->product Isolate G start 4-(Chlorosulfonyl)-3-methylbenzoic acid + 2-Aminoethanol cond Pyridine, DCM 0 °C to RT start->cond path_so2cl Amine attacks Sulfonyl Chloride (Highly Favored) cond->path_so2cl Fast path_cooh Amine/Alcohol attacks Carboxylic Acid (Disfavored) cond->path_cooh Very Slow (No Reaction) product Selective Product: Sulfonamide formed, Carboxylic Acid intact path_so2cl->product

Sources

A Head-to-Head Comparison of Synthetic Protocols for 4-(Chlorosulfonyl)-3-methylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(Chlorosulfonyl)-3-methylbenzoic Acid

4-(Chlorosulfonyl)-3-methylbenzoic acid is a key bifunctional molecule in organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its structure, featuring both a reactive sulfonyl chloride and a carboxylic acid, allows for orthogonal derivatization, making it a versatile building block for complex molecular architectures. The sulfonyl chloride group is a prime site for reaction with nucleophiles like amines to form stable sulfonamides, a common motif in a wide array of pharmaceutical agents. Simultaneously, the carboxylic acid moiety offers a handle for esterification, amidation, or other transformations. The precise substitution pattern on the aromatic ring—a methyl group and a chlorosulfonyl group meta and para to the carboxylic acid, respectively—further dictates the electronic and steric properties of its derivatives, influencing their biological activity or material characteristics.

Given its utility, the efficient and reliable synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic acid is of paramount importance. This guide provides an in-depth comparison of the prevalent synthetic strategies, offering field-proven insights into their execution, underlying mechanisms, and relative merits. We will delve into the classical and robust method of direct electrophilic chlorosulfonation and contrast it with a modern, mechanistically distinct approach involving decarboxylative halosulfonylation.

Methodology 1: Direct Chlorosulfonation of 3-Methylbenzoic Acid

The most established and straightforward route to 4-(Chlorosulfonyl)-3-methylbenzoic acid is the direct chlorosulfonation of the readily available starting material, 3-methylbenzoic acid (m-toluic acid). This method relies on the powerful electrophilic nature of chlorosulfonic acid to directly install the -SO₂Cl group onto the aromatic ring.

Mechanistic Rationale

Chlorosulfonation is a classic electrophilic aromatic substitution (S_EAr) reaction.[1] The reaction is initiated by the auto-protolysis of chlorosulfonic acid to generate the highly electrophilic species, chlorosulfonium ion (


).[2]

Equation 1: Generation of the Electrophile



The aromatic ring of 3-methylbenzoic acid then acts as a nucleophile, attacking the chlorosulfonium ion. The directing effects of the substituents on the ring are crucial for the regiochemical outcome. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The position para to the activating methyl group (C4) is the most sterically accessible and electronically favorable site for electrophilic attack, leading to the desired product.

Experimental Protocol: Direct Chlorosulfonation

This protocol is adapted from a closely related procedure for the synthesis of 5-(chlorosulfonyl)-2-methylbenzoic acid.[3]

Materials:

  • 3-Methylbenzoic acid (m-toluic acid)

  • Chlorosulfonic acid (freshly distilled is recommended)

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for HCl gas, carefully add chlorosulfonic acid (e.g., 2-4 molar equivalents).

  • Cool the flask in an ice-water bath and slowly add 3-methylbenzoic acid (1 molar equivalent) in portions, ensuring the temperature remains below 20°C.

  • After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 80-100°C. Maintain this temperature for 2-3 hours, or until the evolution of HCl gas ceases.[3]

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The product will precipitate as a solid. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Dry the product under vacuum to obtain crude 4-(Chlorosulfonyl)-3-methylbenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Workflow Diagram: Direct Chlorosulfonation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge flask with chlorosulfonic acid B Cool to 0-5°C A->B C Slowly add 3-methylbenzoic acid B->C D Heat to 80-100°C for 2-3 hours C->D E Monitor HCl evolution D->E F Cool to room temperature E->F G Pour onto ice-water mixture F->G H Filter the precipitate G->H I Wash with cold water H->I J Dry under vacuum I->J

Caption: Experimental workflow for the synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic acid via direct chlorosulfonation.

Methodology 2: Copper-Catalyzed Decarboxylative Halosulfonylation

A more contemporary approach avoids the use of highly corrosive chlorosulfonic acid in stoichiometric amounts, instead employing a copper-catalyzed decarboxylative halosulfonylation.[4] This method transforms the carboxylic acid group itself into the desired sulfonyl chloride.

Mechanistic Rationale

This innovative one-pot reaction leverages copper ligand-to-metal charge transfer (LMCT) to facilitate the conversion of an aromatic carboxylic acid to a sulfonyl chloride.[4] The reaction typically involves a copper catalyst, a sulfur dioxide surrogate (like DABSO), and a chloride source. The carboxylic acid is converted in situ to an active species that undergoes decarboxylation and subsequent reaction with the sulfur dioxide equivalent and the chloride source to furnish the aryl sulfonyl chloride. This method offers a completely different retrosynthetic disconnection and can be advantageous for substrates that are sensitive to strong acids.

Conceptual Protocol: Decarboxylative Halosulfonylation

While a specific protocol for 4-(Chlorosulfonyl)-3-methylbenzoic acid is not available, a general procedure can be outlined based on the published methodology.[4]

Materials:

  • 3-Methylbenzoic acid

  • Copper catalyst (e.g., Cu(I) salt)

  • Ligand (e.g., a phenanthroline derivative)

  • Sulfur dioxide surrogate (e.g., DABSO)

  • Chloride source

  • Solvent (e.g., an aprotic polar solvent)

Conceptual Procedure:

  • To an oven-dried reaction vessel, add 3-methylbenzoic acid, the copper catalyst, and the ligand.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Add the solvent, followed by the sulfur dioxide surrogate and the chloride source.

  • The reaction mixture is heated to a specified temperature (e.g., 80-120°C) and stirred for a set period (e.g., 12-24 hours).

  • Upon completion, the reaction is cooled, and a standard work-up procedure is followed, which may involve filtration to remove the catalyst and purification by column chromatography.

Reaction Pathway: Decarboxylative Halosulfonylation

G start 3-Methylbenzoic Acid reagents + SO2 surrogate + Chloride source start->reagents catalyst Cu(I) Catalyst Ligand, Heat reagents->catalyst product 4-(Chlorosulfonyl)-3-methylbenzoic Acid catalyst->product

Caption: Conceptual reaction pathway for copper-catalyzed decarboxylative halosulfonylation.

Head-to-Head Comparison

FeatureDirect ChlorosulfonationCopper-Catalyzed Decarboxylative Halosulfonylation
Starting Material 3-Methylbenzoic acid3-Methylbenzoic acid
Key Reagents Chlorosulfonic acid (large excess)Copper catalyst, ligand, SO₂ surrogate, chloride source
Reaction Conditions 80-100°C, 2-3 hoursTypically higher temperatures (80-120°C), longer reaction times (12-24h)
Reported Yield (Analogous) ~78% for a similar substrate[3]Substrate-dependent, can be moderate to good
Advantages - Simple, one-step procedure- Inexpensive and readily available reagents- High yielding and scalable- Avoids large excess of highly corrosive chlorosulfonic acid- Potentially broader substrate scope for sensitive molecules- Novel mechanistic pathway
Disadvantages - Use of large excess of hazardous chlorosulfonic acid- Vigorous reaction with water during work-up- Generation of HCl gas- Requires a multi-component system (catalyst, ligand)- Potentially more expensive reagents- May require more extensive optimization

Conclusion and Expert Recommendation

For the synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic acid, the direct chlorosulfonation of 3-methylbenzoic acid stands out as the more practical and industrially viable method. Its primary advantages are the simplicity of the procedure, the low cost of reagents, and the high reported yields for analogous transformations.[3] While the handling of chlorosulfonic acid requires significant care due to its corrosive nature and reactivity with water, the established protocols and straightforward work-up make it a reliable choice for producing this valuable intermediate on a laboratory or larger scale.

The copper-catalyzed decarboxylative halosulfonylation represents an elegant and mechanistically interesting alternative.[4] Its main appeal lies in avoiding the use of stoichiometric chlorosulfonic acid, which could be beneficial for substrates incompatible with strongly acidic conditions. However, the requirement for a catalyst system and potentially longer reaction times make it a less direct route for this specific target molecule. It remains a valuable tool in the synthetic chemist's arsenal, particularly for more complex or sensitive substrates where traditional methods may fail.

For researchers and drug development professionals seeking a robust and efficient synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic acid, the direct chlorosulfonation method is the recommended starting point, provided that appropriate safety precautions are strictly followed.

References

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.